Methyltris(1-methylethoxy)silane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDKGBELJJMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155694-26-1 | |
| Record name | Silane, methyltris(1-methylethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30204397 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-67-9 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyltris(1-methylethoxy)silane: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Chemistry of Methyltris(1-methylethoxy)silane
This compound, also known by its synonym methyltriisopropoxysilane, is an organosilicon compound with the chemical formula C₁₀H₂₄O₃Si.[1][2] This molecule features a central silicon atom bonded to one methyl group and three isopropoxy groups. It is this unique structure that imparts its versatile chemical properties, positioning it as a critical reagent and precursor in a multitude of advanced applications. Typically a colorless to pale yellow liquid, it is characterized by its relatively low viscosity and its reactivity towards moisture.[1]
This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its diverse applications, with a particular focus on its relevance to researchers in materials science and drug development. We will delve into the causal relationships behind its chemical behavior, offering field-proven insights into its practical use.
Synthesis of this compound: A Step-by-Step Protocol
The most common and industrially viable method for the synthesis of this compound involves the reaction of methyltrichlorosilane with isopropanol. This reaction is a nucleophilic substitution at the silicon center, where the isopropoxy group from isopropanol displaces the chloride ions on the methyltrichlorosilane. The reaction proceeds in a stepwise manner, with the formation of HCl as a byproduct.
Experimental Protocol: Synthesis from Methyltrichlorosilane and Isopropanol
Objective: To synthesize this compound with a high yield and purity.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Anhydrous Isopropanol ((CH₃)₂CHOH)
-
Anhydrous Toluene (or another inert solvent)
-
A nitrogen source for inert atmosphere
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled. The entire apparatus should be thoroughly dried and purged with nitrogen to maintain an inert atmosphere, as methyltrichlorosilane is highly reactive with moisture.
-
Reagent Preparation: In the dropping funnel, a solution of anhydrous isopropanol in anhydrous toluene is prepared. A slight excess of isopropanol (approximately 3.1 equivalents) is typically used to ensure complete reaction.
-
Reaction: The flask containing methyltrichlorosilane dissolved in anhydrous toluene is cooled in an ice bath to 0-5 °C. The isopropanol solution is then added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions. The reaction is exothermic due to the formation of HCl.
-
Reaction Completion and Neutralization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure complete conversion. The generated HCl gas is vented safely.
-
Workup and Purification: The reaction mixture will contain the desired product, unreacted starting materials, and the solvent. The crude product is then purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound (approximately 83 °C at 13 mmHg) is collected.[3]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent the premature hydrolysis of methyltrichlorosilane and the product, which would lead to the formation of undesirable siloxanes.
-
Controlled Temperature: The dropwise addition at low temperatures helps to control the exothermicity of the reaction and prevent the formation of byproducts.
-
Inert Solvent: Toluene is used as a solvent to facilitate stirring and heat transfer, and to control the reaction rate.
-
Fractional Distillation: This purification technique is essential to separate the product from the solvent, any unreacted starting materials, and any high-boiling point byproducts.
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
Physical Properties
| Property | Value | Reference |
| CAS Number | 5581-67-9 | |
| Molecular Formula | C₁₀H₂₄O₃Si | |
| Molecular Weight | 220.38 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 83 °C at 13 mmHg | [3] |
| Density | 0.878 g/cm³ | [3] |
| Refractive Index (n²⁰_D_) | 1.401 | [3] |
| Vapor Pressure | 3.2 mmHg at 25 °C | [3] |
| Viscosity | ~1.5 cSt at 25 °C (estimated) |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three main signals:
-
A singlet for the methyl protons directly attached to the silicon atom (Si-CH₃) at approximately 0.1-0.2 ppm.
-
A septet for the methine protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 4.0-4.2 ppm.
-
A doublet for the methyl protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 1.1-1.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the different carbon environments:
-
A signal for the methyl carbon attached to silicon (Si-CH₃) at a low field, typically around -5 to 0 ppm.
-
A signal for the methine carbon of the isopropoxy groups (-OCH(CH₃)₂) at approximately 65-70 ppm.
-
A signal for the methyl carbons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 25-26 ppm.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the methyl and isopropoxy groups.
-
Si-O-C stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.
-
Si-C stretching: A characteristic absorption around 800-850 cm⁻¹.
-
Chemical Reactivity: The Power of Hydrolysis and Condensation
The most significant chemical property of this compound is its susceptibility to hydrolysis in the presence of water. This reaction is the foundation for many of its applications, particularly in the formation of silica-based materials and coatings.
The hydrolysis process involves the cleavage of the Si-O-C bond by water, leading to the formation of a silanol group (Si-OH) and isopropanol. This reaction can be catalyzed by either an acid or a base.
Hydrolysis Reaction: CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)₂CHOH
The resulting methylsilanetriol is unstable and readily undergoes condensation reactions with other silanol groups to form a cross-linked polysiloxane network (a silicone). This process releases water as a byproduct.
Condensation Reaction: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O → ... → [CH₃SiO₁.₅]n (polymeric network)
Caption: Hydrolysis and condensation of this compound.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool for researchers and professionals in drug development and materials science.
Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery
This compound serves as a co-precursor in the sol-gel synthesis of silica nanoparticles.[4] The incorporation of the methyl group provides hydrophobicity to the silica matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The sol-gel process allows for the formation of monodisperse nanoparticles with tunable particle size and porosity, making them ideal candidates for targeted drug delivery systems.
Caption: Role of this compound in drug delivery systems.
Surface Modification of Medical Devices and Implants
The ability of this compound to form a stable, hydrophobic polysiloxane layer on surfaces makes it an excellent agent for modifying the surface of medical devices and implants.[5] This hydrophobic coating can:
-
Improve Biocompatibility: By reducing protein adsorption and cellular adhesion, the coating can minimize the foreign body response and improve the long-term performance of implants.
-
Enhance Lubricity: The smooth, low-friction surface can be beneficial for devices such as catheters and surgical instruments.
-
Create a Barrier: The coating can act as a protective barrier against corrosion and degradation of the underlying material.
Crosslinking Agent in Silicone Formulations
In the field of drug delivery, this compound can be used as a crosslinking agent to create silicone-based matrices for the sustained release of therapeutic agents. The degree of crosslinking can be controlled to tune the diffusion rate of the drug from the matrix, allowing for precise control over the release profile.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Hazards: It is flammable and reacts with water, releasing isopropanol and forming a polysiloxane. It can cause skin and eye irritation.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is a versatile and valuable organosilicon compound with a wide range of applications in research and development. Its unique ability to undergo controlled hydrolysis and condensation reactions makes it an essential building block for the creation of advanced materials with tailored properties. For researchers and scientists in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in creating innovative solutions for healthcare and beyond.
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"Methyltris(1-methylethoxy)silane" CAS number 5581-67-9
An In-depth Technical Guide to Methyltris(1-methylethoxy)silane (CAS 5581-67-9)
Abstract
This compound, also widely known as Methyltriisopropoxysilane, is a versatile organosilicon compound with significant utility in materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core reaction mechanisms, and principal applications. As a key intermediate and functional material, its primary role stems from its ability to act as a crosslinking agent and an adhesion promoter. The central mechanism involves the hydrolysis of its isopropoxy groups in the presence of moisture, followed by the condensation of the resulting silanol groups. This process forms stable, durable siloxane networks, which are fundamental to its performance in enhancing the properties of coatings, sealants, and adhesives. This document will delve into the causality behind its function, providing field-proven insights for professionals in research and development.
Chemical Identity and Nomenclature
This compound is an organosilane ester characterized by a central silicon atom bonded to one methyl group and three isopropoxy groups.[1] This structure dictates its chemical reactivity and utility.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 5581-67-9[1][2][3] |
| Molecular Formula | C₁₀H₂₄O₃Si[1][2][4] |
| Molecular Weight | 220.38 g/mol [1][4] |
| Synonyms | Methyltriisopropoxysilane, Methyl[Tris(Propan-2-Yloxy)]Silane, triisopropoxy(methyl)silane[1][2][4] |
| SMILES | CC(C)O(OC(C)C)OC(C)C[1][4] |
| InChI Key | HLXDKGBELJJMHR-UHFFFAOYSA-N[1][4] |
| EC Number | 226-979-6[2] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a low viscosity.[1] Its physical properties make it suitable for easy incorporation into various formulations.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.878 g/cm³ | [2] |
| Boiling Point | 83 °C (at 13 mmHg) | [2] |
| Flash Point | 140 °F (approx. 60 °C) | [2] |
| Refractive Index | 1.401 | [2] |
| Vapor Pressure | 3.2 mmHg (at 25°C) | [2] |
Core Chemistry: The Hydrolysis-Condensation Mechanism
The functionality of this compound is almost entirely dependent on a two-stage reaction pathway initiated by water. Understanding this mechanism is critical to its effective application.
Stage 1: Hydrolysis In the presence of moisture, the three isopropoxy groups (-OCH(CH₃)₂) undergo hydrolysis.[1][5] This reaction cleaves the Si-O-C bond and replaces the isopropoxy groups with hydroxyl groups (-OH), forming a reactive methylsilanetriol intermediate and releasing isopropanol as a byproduct. The rate of hydrolysis is influenced by factors such as pH, temperature, and catalysts.[5] Generally, the hydrolysis of alkoxysilanes is faster under acidic or basic conditions compared to neutral pH.[5][6]
Stage 2: Condensation The newly formed, highly reactive silanol (Si-OH) groups are unstable and readily undergo condensation.[1][7] They can either react with other silanol groups to form stable siloxane (Si-O-Si) bonds, releasing water, or they can react with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or ceramics). This condensation process creates a durable, crosslinked three-dimensional siloxane network.[1]
Caption: The two-stage reaction mechanism of this compound.
Applications and Industrial Relevance
The ability to form robust siloxane networks makes this silane an invaluable component in advanced materials. It primarily functions as a coupling agent, crosslinker, and surface modifier.[1]
Crosslinking Agent in Sealants and Adhesives
This compound is used as a crosslinking agent, particularly in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants. When mixed with silanol-terminated polymers (like α,ω-silanol polydimethylsiloxanes), it reacts with the polymer chains and crosslinks them upon exposure to atmospheric moisture.[8][9] This process cures the liquid or paste-like sealant into a durable, flexible, and stable solid. The resulting siloxane network imparts enhanced mechanical strength, thermal stability, and resistance to water and weathering.[1]
Adhesion Promoter and Coupling Agent
A key application is its role as a coupling agent to improve adhesion between organic polymers and inorganic substrates.[1] Many inorganic surfaces, such as glass, metals, and ceramics, are rich in hydroxyl (-OH) groups. The silanol groups formed during the hydrolysis of this compound can covalently bond to these surface hydroxyls. The organofunctional methyl group, being more compatible with organic polymers, then provides a strong interface for adhesion. This dual functionality effectively creates a molecular bridge between the two dissimilar materials, significantly improving the durability and performance of coatings, adhesives, and composites.[10][11]
Caption: Role as a molecular bridge between organic and inorganic materials.
General Synthesis Pathway
While specific industrial synthesis protocols are proprietary, alkoxysilanes like Methyltriisopropoxysilane are generally produced via the alcoholysis of the corresponding chlorosilane. In this case, the reaction would involve methyltrichlorosilane (CH₃SiCl₃) and isopropanol ((CH₃)₂CHOH). The reaction is typically carried out in the presence of a base (e.g., an amine like triethylamine) to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction to completion.
Caption: General synthesis route for Methyltriisopropoxysilane.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory and industrial safety.
-
Hazards: The compound is classified as an irritant.[2] Contact may cause irritation to the skin, eyes, and respiratory system.[2] Inhalation or ingestion may pose health risks.[1]
-
Personal Protective Equipment (PPE): Use of chemical safety goggles, protective gloves, and adequate ventilation is required. In case of insufficient ventilation, a suitable respiratory mask should be worn.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[12] The material is moisture-sensitive; therefore, exposure to atmospheric humidity should be minimized to prevent premature hydrolysis.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed original containers.[13] Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and moisture.
Spectroscopic Data
Structural elucidation and quality control are typically performed using standard analytical techniques. Publicly available data indicates the existence of reference spectra for this compound, including:
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available.[4]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data has been recorded.[4]
Researchers can refer to spectral databases like PubChem for detailed information.[4]
Conclusion
This compound (CAS 5581-67-9) is a functional organosilane whose utility is rooted in its straightforward yet powerful hydrolysis and condensation chemistry. Its capacity to form stable siloxane networks makes it a highly effective crosslinking agent and adhesion promoter. For scientists and professionals in materials development, a firm grasp of its reaction mechanism is key to leveraging its properties to create more durable, resilient, and high-performance coatings, sealants, and composite materials.
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An In-Depth Technical Guide to Methyltris(1-methylethoxy)silane: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, is an organosilicon compound with the chemical formula C10H24O3Si.[1] This alkoxysilane is a colorless to pale yellow liquid characterized by a central silicon atom bonded to one methyl group and three isopropoxy groups.[2] Its unique structure allows it to act as a versatile crosslinking agent and surface modifier, finding utility in a range of industrial applications, particularly in the formulation of coatings, sealants, and adhesives.[2] The reactivity of the silicon-alkoxy bond towards hydrolysis is a key feature of its chemistry, enabling the formation of siloxane networks. This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, along with an exploration of its synthesis, reactivity, and potential applications relevant to researchers and professionals in drug development and materials science.
Molecular Structure and Weight
The molecular structure of this compound consists of a central silicon atom tetrahedrally coordinated to a methyl group and three isopropoxy (-OCH(CH3)2) groups. The IUPAC name for this compound is methyl-tri(propan-2-yloxy)silane.[1]
dot graph G { layout="neato"; node [shape=plaintext]; Si [label="Si", pos="0,0!"]; C1 [label="CH3", pos="-1.5,0!"]; O1 [label="O", pos="0.8,1.2!"]; C2 [label="CH", pos="1.8,1.5!"]; C3 [label="CH3", pos="2.5,0.8!"]; C4 [label="CH3", pos="2.2,2.5!"]; O2 [label="O", pos="0.8,-1.2!"]; C5 [label="CH", pos="1.8,-1.5!"]; C6 [label="CH3", pos="2.5,-0.8!"]; C7 [label="CH3", pos="2.2,-2.5!"]; O3 [label="O", pos="1.2, -0.2!"]; C8 [label="CH", pos="2.2, -0.2!"]; C9 [label="CH3", pos="2.9, 0.5!"]; C10 [label="CH3", pos="2.9,-0.9!"];
Si -- C1; Si -- O1; O1 -- C2; C2 -- C3; C2 -- C4; Si -- O2; O2 -- C5; C5 -- C6; C5 -- C7; Si -- O3; O3 -- C8; C8 -- C9; C8 -- C10; } Molecular Structure of this compound
The molecular weight of this compound can be calculated from its molecular formula, C10H24O3Si.
Table 1: Calculation of Molecular Weight
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 24 | 1.008 | 24.192 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Silicon (Si) | 1 | 28.085 | 28.085 |
| Total | 220.384 |
The precise molecular weight is approximately 220.38 g/mol .[1]
Physicochemical Properties
This compound is a liquid at room temperature with a range of properties that are critical to its handling and application.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5581-67-9[1] |
| Molecular Formula | C10H24O3Si[1] |
| Molecular Weight | 220.38 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 0.878 g/cm³[3] |
| Boiling Point | 83 °C at 13 mmHg[3] |
| Flash Point | 140 °F (60 °C)[3] |
| Refractive Index | 1.401[3] |
Synthesis
A common method for the synthesis of alkoxysilanes like this compound involves the reaction of a corresponding chlorosilane with an alcohol. For this compound, the synthesis would typically proceed via the reaction of methyltrichlorosilane with isopropanol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with isopropanol and a suitable solvent (e.g., toluene).
-
Reactant Addition: Methyltrichlorosilane is added dropwise to the isopropanol solution while maintaining a controlled temperature, typically with cooling to manage the exothermic reaction. A tertiary amine, such as triethylamine, is often used as an HCl scavenger.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete conversion of the starting materials.
-
Workup: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.
-
Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.
Reactivity: Hydrolysis and Condensation
The key to the utility of this compound lies in its reactivity, specifically the hydrolysis of its isopropoxy groups and the subsequent condensation of the resulting silanols. This process is fundamental to the formation of polysiloxane networks, which are the basis for its application as a crosslinking agent.
The hydrolysis reaction is catalyzed by either acid or base. Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom. The steric hindrance of the isopropoxy groups in this compound influences the rate of hydrolysis compared to less bulky alkoxysilanes.
The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the three isopropoxy groups with hydroxyl groups, forming various silanol intermediates. These silanols are reactive and can undergo condensation reactions with other silanols or unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), releasing water or isopropanol as byproducts. This condensation process leads to the formation of oligomeric and polymeric structures. The hydrolysis of methyltriisopropoxysilane in a benzene solution with an acid catalyst proceeds with difficulty and primarily results in resinous products.[4]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons directly attached to the silicon. The isopropoxy groups would exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons.
-
¹³C NMR: The carbon NMR spectrum would display a peak for the methyl carbon attached to silicon. The isopropoxy group would show two distinct signals: one for the methine carbon and another for the two equivalent methyl carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the methyl and isopropoxy groups would also be prominent. The absence of a broad O-H stretching band would indicate a pure, unhydrolyzed sample.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak, although it may be of low intensity. Fragmentation would likely involve the loss of isopropoxy groups, a methyl group, and smaller alkyl fragments.
Applications in Research and Industry
The primary application of this compound is as a crosslinking agent and adhesion promoter in various materials.[2] Its ability to form durable, hydrophobic siloxane networks upon hydrolysis makes it valuable in:
-
Coatings and Sealants: It can be incorporated into formulations to improve adhesion to substrates, enhance weather resistance, and increase the durability of the coating or sealant.[2]
-
Adhesives: As a coupling agent, it can bridge the interface between inorganic fillers or substrates and organic polymer matrices, leading to stronger and more moisture-resistant adhesive bonds.[2]
-
Surface Modification: It can be used to modify the surface properties of materials, rendering them more hydrophobic or improving their compatibility with other materials.
Relevance to Drug Development
While direct applications of this compound in drug formulations are not widely documented, the broader class of alkoxysilanes plays a significant role in pharmaceutical research and development. Their ability to form stable, biocompatible silica matrices makes them relevant in several areas:
-
Drug Delivery Systems: Alkoxysilanes are precursors in the sol-gel synthesis of silica-based nanoparticles and matrices for controlled drug release. These systems can encapsulate therapeutic agents and release them in a sustained manner.
-
Biomaterials and Implants: Silane-based coatings are used to modify the surface of medical implants to improve biocompatibility, reduce friction, and control protein adsorption.
-
Pharmaceutical Synthesis: Silanes are used as reagents and protecting groups in the synthesis of complex pharmaceutical compounds.
The reactivity of this compound could potentially be harnessed in these areas, for example, in the preparation of hybrid organic-inorganic materials for drug delivery or as a crosslinking agent in the formulation of biocompatible polymers.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is sensitive to moisture and will hydrolyze upon exposure to air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a valuable organosilicon compound with a well-defined molecular structure and a range of useful physicochemical properties. Its reactivity, dominated by hydrolysis and condensation, allows for the formation of robust siloxane networks, making it an effective crosslinking agent and surface modifier in various material applications. While its direct role in drug development is not yet established, the chemistry of alkoxysilanes is of growing importance in pharmaceutical sciences, suggesting potential future applications for this versatile molecule. Further research into its specific reactivity and biocompatibility could unveil new opportunities in areas such as controlled drug delivery and biomaterial engineering.
References
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LookChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Sprung, M. M., & Guenther, F. O. (1955). The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Journal of the American Chemical Society, 77(15), 4173–4175.
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A Technical Guide to the Spectroscopic Characterization of Methyltris(1-methylethoxy)silane
Foreword
In the landscape of advanced materials and drug development, a profound understanding of the molecular architecture and purity of chemical entities is paramount. Methyltris(1-methylethoxy)silane, a versatile organosilicon compound, serves as a critical building block in a multitude of applications, from sophisticated coatings to specialized pharmaceutical intermediates.[1] Its utility is intrinsically linked to its structure and purity, necessitating a robust analytical framework for its characterization. This guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and practical field experience, ensuring both technical accuracy and actionable insights.
Molecular Structure and its Spectroscopic Implications
To effectively interpret the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a central silicon atom bonded to one methyl group and three isopropoxy groups. This arrangement gives rise to distinct chemical environments that are readily probed by various spectroscopic techniques.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is a versatile solvent for many organosilicon compounds and its residual peak is well-characterized.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
²⁹Si NMR Acquisition: For silicon NMR, a proton-decoupled experiment is also employed. Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si, a significantly larger number of scans and a longer relaxation delay are necessary. The use of polarization transfer techniques like DEPT or INEPT can enhance sensitivity.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Septet | 3H | Si-O-CH -(CH₃)₂ |
| ~1.2 | Doublet | 18H | Si-O-CH-(CH₃ )₂ |
| ~0.1 | Singlet | 3H | Si-CH₃ |
Interpretation:
-
Si-O-CH-(CH₃)₂ (Septet, ~4.2 ppm): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its downfield chemical shift is a result of the deshielding effect of the adjacent oxygen atom.
-
Si-O-CH-(CH₃)₂ (Doublet, ~1.2 ppm): The eighteen equivalent protons of the six methyl groups in the three isopropoxy moieties are expected to appear as a doublet due to coupling with the single methine proton.
-
Si-CH₃ (Singlet, ~0.1 ppm): The three protons of the methyl group directly attached to the silicon atom are in a unique chemical environment and are expected to appear as a sharp singlet at a very upfield chemical shift, characteristic of methyl groups bonded to silicon.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
Similar to the ¹H NMR, a predicted ¹³C NMR spectrum can be derived. The PubChem database entry for this compound (CID 79693) indicates the availability of a ¹³C NMR spectrum, and the predicted values align with expectations for this structure.[1]
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~65 | Si-O-C H-(CH₃)₂ |
| ~25 | Si-O-CH-(C H₃)₂ |
| ~-5 | Si-C H₃ |
Interpretation:
-
Si-O-CH-(CH₃)₂ (~65 ppm): The methine carbon of the isopropoxy group is deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift.
-
Si-O-CH-(CH₃)₂ (~25 ppm): The methyl carbons of the isopropoxy groups appear at a typical aliphatic chemical shift.
-
Si-CH₃ (~-5 ppm): The methyl carbon directly bonded to the silicon atom exhibits a characteristic upfield chemical shift, often appearing below 0 ppm relative to TMS.
²⁹Si NMR Spectroscopy: Expected Observations
²⁹Si NMR, while less common than ¹H and ¹³C NMR, provides direct insight into the silicon environment. For this compound, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift would be in the region characteristic of silicon atoms with one alkyl and three alkoxy substituents. It is important to be aware of a potential broad background signal around -110 ppm, which can arise from the glass of the NMR tube and the probe.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum of the compound. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Spectrum and Interpretation
Based on the functional groups present in this compound and data from comprehensive IR databases for organosilicon compounds, the following characteristic absorption bands are expected.[2]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2950 | Strong | C-H stretch (aliphatic) |
| 1385-1370 | Medium | C-H bend (isopropyl gem-dimethyl) |
| 1175-1100 | Strong, Broad | Si-O-C stretch |
| 1055-1030 | Very Strong | Si-O-C stretch |
| ~890 | Medium | C-H rock (isopropyl) |
| ~1260 | Medium | Si-CH₃ symmetric deformation |
| ~800 | Medium | Si-CH₃ rock |
Interpretation:
-
C-H Stretching (2970-2950 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methine groups of the isopropoxy and methyl substituents.
-
C-H Bending (1385-1370 cm⁻¹): The characteristic doublet in this region is a hallmark of the gem-dimethyl groups of the isopropyl moiety.
-
Si-O-C Stretching (1175-1100 cm⁻¹ and 1055-1030 cm⁻¹): The most intense and prominent bands in the spectrum are expected in this region, corresponding to the asymmetric stretching vibrations of the Si-O-C linkages. The presence of multiple strong bands is typical for alkoxysilanes.[2]
-
Si-CH₃ Vibrations (~1260 cm⁻¹ and ~800 cm⁻¹): The symmetric deformation (bending) of the Si-CH₃ group typically appears around 1260 cm⁻¹, while the rocking vibration is observed around 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar DB-5 or equivalent).
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Fragmentation Analysis
The PubChem database entry for this compound indicates a NIST number of 416188 for its GC-MS data.[1] While the full spectrum is not directly accessible through the initial searches, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for organosilicon compounds.
Molecular Ion: The molecular ion (M⁺˙) for this compound (C₁₀H₂₄O₃Si) has a nominal mass of 220 amu. The molecular ion peak may be observed, but it is often of low abundance in the EI spectra of alkoxysilanes due to facile fragmentation.
Key Fragmentation Pathways:
Figure 2. Predicted major fragmentation pathways for this compound.
-
Loss of a Methyl Radical (m/z 205): A common fragmentation pathway for methyl-substituted silanes is the loss of the methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This peak at m/z 205 is expected to be prominent.
-
Loss of an Isopropoxy Radical (m/z 161): Cleavage of a Si-O bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) to give the [M-59]⁺ ion at m/z 161.
-
Loss of an Isopropyl Radical (m/z 177): Alpha-cleavage within an isopropoxy group can lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form an ion at m/z 177.
-
Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 161 could lose propene (C₃H₆) via a rearrangement to give a fragment at m/z 119.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide a comprehensive understanding of its molecular structure. While experimentally obtained spectra are the gold standard, a deep understanding of spectroscopic principles and comparison with analogous compounds allow for accurate prediction and interpretation of the spectral data. This guide provides a robust framework for researchers and scientists to confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications. The protocols and interpretations detailed herein are designed to be both educational and a practical reference for the modern analytical laboratory.
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A Comprehensive Technical Guide to the Thermal Decomposition Analysis of Methyltris(1-methylethoxy)silane
Foreword: Understanding Thermal Stability in Advanced Material Synthesis
Methyltris(1-methylethoxy)silane (MTMOS), an organosilicon compound, is a key precursor in the synthesis of advanced silica-based materials. Its utility in applications such as coatings, sealants, and as a crosslinking agent is fundamentally dictated by its thermal behavior.[1] A thorough understanding of its thermal decomposition is paramount for researchers, scientists, and drug development professionals to control material properties, ensure process safety, and optimize manufacturing workflows. This guide provides an in-depth technical analysis of the thermal decomposition of MTMOS, detailing experimental protocols and elucidating the underlying chemical mechanisms.
Introduction to this compound and its Thermal Decomposition
This compound, with the chemical formula C10H24O3Si, is a colorless liquid characterized by a silicon atom bonded to a methyl group and three isopropoxy groups.[1] Its thermal stability is a critical parameter, influencing its handling, storage, and application, particularly in processes like Chemical Vapor Deposition (CVD). The decomposition of MTMOS upon heating can lead to the formation of various volatile and solid byproducts, which can significantly impact the quality and performance of the final material.
The thermal analysis of MTMOS typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[2][3] This data is crucial for determining the onset of decomposition, the rate of decomposition, and the thermodynamic parameters of the process.
Experimental Analysis of Thermal Decomposition
A robust analysis of the thermal decomposition of MTMOS relies on precise and well-controlled experimental methodologies. Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is the preferred method for a comprehensive evaluation.[1][4]
Core Experimental Protocol: Simultaneous Thermal Analysis (STA)
The following protocol outlines a self-validating system for the thermal analysis of MTMOS.
Objective: To quantitatively determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.
Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.[4]
Experimental Workflow:
Figure 1: Experimental workflow for the Simultaneous Thermal Analysis (STA) of this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas like nitrogen or argon is critical to prevent oxidative decomposition, ensuring that the observed thermal events are solely due to pyrolysis.[5]
-
Controlled Heating Rate: A consistent heating rate (e.g., 10 °C/min) is essential for reproducible results and allows for the application of kinetic models to the decomposition data.[6]
-
Sealed Pan with Pinhole: For a volatile liquid like MTMOS, a sealed pan with a pinhole lid helps to maintain a controlled atmosphere around the sample and prevents premature evaporation, which could be misinterpreted as decomposition.
Data Presentation and Interpretation
The quantitative data obtained from STA should be summarized for clear interpretation.
| Parameter | Description | Typical Expected Value/Range | Reference |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Varies based on purity and experimental conditions. | [2] |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs. | Corresponds to the peak of the derivative TGA curve. | [2] |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | Indicates the formation of a non-volatile residue (e.g., silica). | [7] |
| Enthalpy of Decomposition (ΔHdecomp) | The heat absorbed (endothermic) or released (exothermic) during decomposition, obtained from the DSC curve. | Provides insight into the energetics of the decomposition reactions. | [8] |
Proposed Thermal Decomposition Pathways
While specific literature on the thermal decomposition of MTMOS is scarce, the decomposition mechanism can be inferred from studies on analogous alkoxysilanes, such as methyltrimethoxysilane (MTMS) and tetramethylsilane (TMS).[9] The decomposition is expected to proceed through a series of gas-phase reactions initiated by the cleavage of the weakest bonds in the molecule.
The primary decomposition pathways are likely to involve the homolytic cleavage of the Si-C and Si-O bonds, as well as elimination reactions involving the isopropoxy groups.
Figure 2: Proposed major pathways for the thermal decomposition of this compound.
Mechanistic Insights:
-
Si-O and Si-C Bond Cleavage: The initial steps in the pyrolysis of many organosilanes involve the homolytic cleavage of Si-C or Si-O bonds to form radical species.[9][10] For MTMOS, this would lead to the formation of methyl radicals, isopropoxy radicals, and various silyl radicals.
-
β-Hydride Elimination: A common reaction pathway for alkoxides is β-hydride elimination, which in the case of the isopropoxy group would lead to the formation of propene and a silanol (Si-OH) intermediate. This is often a lower energy pathway compared to homolytic cleavage.
-
Secondary Reactions: The initial radical and molecular fragments will undergo a complex series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation. These reactions will ultimately lead to the formation of a variety of volatile organic compounds (e.g., methane, ethane, propene) and a solid residue, which is expected to be primarily silicon dioxide.[9]
Safety and Handling Considerations
The thermal decomposition of MTMOS can generate flammable and potentially toxic byproducts. Therefore, all thermal analyses must be conducted in a well-ventilated area, and the exhaust from the thermal analysis instrument should be safely vented. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.
Conclusion
The thermal decomposition of this compound is a complex process involving multiple reaction pathways. A thorough understanding of this process, achieved through rigorous experimental analysis using techniques like STA, is essential for its effective and safe use in scientific research and industrial applications. While the exact mechanism requires further dedicated study, the proposed pathways, based on the behavior of analogous compounds, provide a strong framework for predicting its thermal behavior. This guide serves as a foundational resource for professionals working with this important organosilicon precursor.
References
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Haukka, M., et al. (2002). Gas-Phase Deposition of Aminopropylalkoxysilanes on Porous Silica. Langmuir, 18(19), 7279-7286. Available from: [Link]
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Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. Available from: [Link]
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Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. Available from: [Link]
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NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. Available from: [Link]
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Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1). Available from: [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]
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ResearchGate. TGA curves for various silanized SN. Available from: [Link]
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Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available from: [Link]
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Wikipedia. Differential scanning calorimetry. Available from: [Link]
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MacKenzie, D. A., et al. (2017). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE. Available from: [Link]
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Linseis. Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. Available from: [Link]
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Walsh, R. (1985). Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(9), 2245-2253. Available from: [Link]
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Yang, L., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(27), 18410-18418. Available from: [Link]
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Gao, Y., et al. (2013). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. The Journal of chemical physics, 139(18), 184305. Available from: [Link]
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ResearchGate. Thermogravimetric analysis (TGA) profile of modified SBA-15 at different amount of alkoxysilane group. Available from: [Link]
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Ge, Y., et al. (2014). Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. 1. Thermodynamics. The Journal of Physical Chemistry A, 118(45), 10574-10591. Available from: [Link]
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Schleussner, S., et al. (2018). Advanced atmospheric pressure CVD of a-Si:H using pure and cyclooctane-diluted trisilane as precursors. RSC Advances, 8(54), 31039-31047. Available from: [Link]
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Nocuń, M., et al. (2005). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. Optica Applicata, 35(4), 837-845. Available from: [Link]
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Salazar-Hernández, C., et al. (2023). Cr(III) Adsorption on Green Mesoporous Silica: Effect of Amine Functionalization and pH. Polymers, 15(13), 2898. Available from: [Link]
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Nocuń, M., et al. (2005). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. ResearchGate. Available from: [Link]
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Davidson, I. M. T., & Eaborn, C. (1976). Kinetics and Mechanism of Pyrolysis of Methyltrichlorosilane†. The Journal of Physical Chemistry, 80(13), 1449-1454. Available from: [Link]
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Papasouliotis, G. D., & Sotirchos, S. V. (1997). Thermal decomposition of methyltrichlorosilane/ hydrogen/ inert mixtures at conditions relevant for chemical vapor infiltration of SiC ceramics. Journal of the Electrochemical Society, 144(10), 3623. Available from: [Link]
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Shao, K., et al. (2022). Flash Pyrolysis Mechanism Of Trimethylchlorosilane By Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-flight Mass Spectrometry. IDEALS. Available from: [Link]
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"Methyltris(1-methylethoxy)silane" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Methyltris(1-methylethoxy)silane
Chemical Identity and Properties
This compound, also known as Methyltriisopropoxysilane, is an organosilane with the chemical formula C10H24O3Si.[1][2] It is a liquid at standard conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Isopropoxytrimethylsilane | METHYLTRIS(TRIMETHYLSILOXY)SILANE |
| CAS Number | 5581-67-9[1][2] | 1825-64-5 | 17928-28-8[3] |
| Molecular Formula | C10H24O3Si[1][2] | C6H16OSi[4] | C10H30O3Si4[5] |
| Molecular Weight | 220.38 g/mol [1] | 132.28 g/mol | 310.69 g/mol [6] |
| Boiling Point | 83 °C @ 13 mmHg[2] | 87 °C | 180 °C[3] |
| Flash Point | ~60 °C (140 °F)[2] | -11 °C (12.2 °F) | 59.5 °C[3] |
| Density | 0.878 g/mL[2] | 0.745 g/mL at 25 °C | 0.8536 g/mL at 20 °C[6] |
Hazard Identification and Risk Assessment
Due to the absence of a specific GHS classification for this compound, the following hazard profile is extrapolated from similar alkoxysilanes.[4][5][7] Alkoxysilanes are generally flammable and can cause skin and eye irritation.[7][8] A primary chemical causality for concern is their reactivity with water.
Mechanism of Hydrolysis: Alkoxysilanes readily hydrolyze in the presence of moisture, including atmospheric humidity, to form silanols and the corresponding alcohol.[9][10][11][12] In the case of this compound, hydrolysis will yield isopropanol.[13][14][15] Isopropanol is a flammable liquid and can cause serious eye irritation and drowsiness or dizziness.[14]
Table 2: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |
This table represents an inferred hazard profile and should be used for guidance only.
Safe Handling and Storage Protocols
The following protocols are designed as a self-validating system to minimize exposure and mitigate risks during the handling and storage of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Use explosion-proof electrical and ventilation equipment due to the flammability of the compound and its hydrolysis product, isopropanol.[7][16]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[17]
-
Skin Protection: Use nitrile or butyl rubber gloves.[17] Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
Caption: Recommended PPE for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are operational.
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[8] Use non-sparking tools.[3][7][18]
-
Moisture Control: Avoid contact with water and moisture to prevent hydrolysis and the release of isopropanol vapors.[11]
-
Work Practice: Avoid inhalation of vapors and direct contact with skin and eyes.[16][19] Wash hands thoroughly after handling.[16]
-
End of Use: Keep the container tightly closed when not in use.[4][16]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][16]
-
Keep containers tightly closed to prevent moisture ingress and leakage.[4][16]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The vapor is flammable and may form explosive mixtures with air.[4] Combustion may produce irritating and toxic gases.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
In the event of a spill, follow this workflow:
Caption: Emergency response workflow for an accidental release.
Toxicological and Ecological Information
Specific toxicological and ecological data for this compound are not available. The primary toxicological concern arises from its potential to cause skin and eye irritation and the hazards associated with its hydrolysis product, isopropanol.[7][15]
Table 3: Toxicological Profile of Isopropanol (Hydrolysis Product)
| Endpoint | Value | Species |
| Oral LD50 | 5045 mg/kg | Rat[15] |
| Dermal LD50 | 12800 mg/kg | Rabbit[15] |
| Inhalation LC50 | 12000 ppm/8H | Rat[15] |
Isopropanol can cause central nervous system depression, with symptoms including headache, dizziness, and nausea.[15]
There is no specific information on the environmental fate and effects of this compound. It is expected to hydrolyze in aquatic environments. Spills should be prevented from entering drains and waterways.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of into sewer systems.
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Methyltris(1-methylethoxy)silane: A Versatile Precursor for Advanced Research Applications in Materials Science and Drug Development
Abstract
Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, is an organosilicon compound poised for significant contributions to advanced materials science and pharmaceutical research. While traditionally utilized in coatings and sealants, its unique chemical structure offers a compelling platform for the development of sophisticated materials with tailored properties.[1][2] This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role in the synthesis of functionalized nanoparticles for drug delivery, the creation of bioactive glasses for bone regeneration, and the surface modification of medical implants. We will delve into the underlying chemical principles, provide detailed experimental workflows, and present quantitative data to empower researchers in leveraging this versatile silane for their innovative work.
Introduction: The Unique Molecular Advantage of this compound
This compound (MTEOS) is an alkoxysilane with the chemical formula C10H24O3Si.[1][2][3] Its structure consists of a central silicon atom bonded to one methyl group and three isopropoxy groups. This seemingly simple arrangement imparts a unique combination of reactivity and functionality that distinguishes it from more commonly used silica precursors like tetraethoxysilane (TEOS).
The key to MTEOS's potential lies in the interplay between its hydrolyzable isopropoxy groups and its non-hydrolyzable methyl group. The isopropoxy groups readily undergo hydrolysis and condensation reactions in the presence of water and a catalyst, forming a stable siloxane (Si-O-Si) network.[4] This process is the foundation of sol-gel chemistry, allowing for the creation of silica-based materials under mild conditions.[4][5]
The non-hydrolyzable methyl group, however, remains covalently bonded to the silicon atom and becomes an integral part of the final material's structure. This imparts a degree of organophilicity and hydrophobicity to the silica network, influencing its surface properties, degradation rate, and interactions with biological systems. This inherent functionality makes MTEOS an attractive candidate for a range of specialized research applications.
Below is a diagram illustrating the basic structure of this compound and its hydrolysis and condensation to form a polymethylsilsesquioxane network.
Caption: Hydrolysis and condensation of MTEOS.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of MTEOS is essential for its effective and safe use in a research setting.
| Property | Value | Reference |
| CAS Number | 5581-67-9 | [1][2][3] |
| Molecular Formula | C10H24O3Si | [1][2][3] |
| Molecular Weight | 220.38 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.878 g/cm³ | [2] |
| Boiling Point | 83 °C at 13 mmHg | [2] |
| Flash Point | 140 °F (60 °C) | [2] |
| Refractive Index | 1.401 | [2] |
Safety and Handling:
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] MTEOS is sensitive to moisture and will hydrolyze upon contact with water or humid air.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Research Application I: Functionalized Nanoparticles for Controlled Drug Delivery
The use of mesoporous silica nanoparticles (MSNs) as drug delivery vehicles is a rapidly growing field of research.[9][10] Their high surface area, tunable pore size, and biocompatibility make them ideal carriers for a variety of therapeutic agents.[11][12] MTEOS can be employed as a precursor in the sol-gel synthesis of MSNs to create particles with unique properties beneficial for drug delivery.
The Rationale for Using MTEOS in Drug-Eluting Nanoparticles
The incorporation of methyl groups into the silica matrix of MSNs can influence drug loading and release kinetics in several ways:
-
Hydrophobicity: The methyl groups increase the hydrophobicity of the nanoparticle surface, which can enhance the loading capacity of hydrophobic drugs through favorable interactions.
-
Controlled Release: The altered surface chemistry can modulate the release profile of the encapsulated drug, potentially leading to a more sustained release compared to purely siliceous MSNs.[4]
-
Biocompatibility: While silica is generally considered biocompatible, the surface properties of nanoparticles play a crucial role in their interactions with cells and tissues.[13][14] The methyl-functionalized surface may influence protein adsorption and cellular uptake.
Experimental Workflow: Synthesis of Drug-Loaded MSNs using MTEOS
This protocol describes a modified Stöber method for the synthesis of drug-loaded MSNs using a combination of TEOS and MTEOS.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (MTEOS)
-
Cetyltrimethylammonium bromide (CTAB) - (Template)
-
Ethanol
-
Ammonium hydroxide (28-30%) - (Catalyst)
-
Drug of interest (e.g., Ibuprofen, Doxorubicin)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Template Solution: Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.
-
Drug Loading: Add the drug of interest to the template solution and stir until fully dissolved.
-
Catalyst Addition: Add ammonium hydroxide to the solution to raise the pH.
-
Silica Precursor Addition: Slowly add a mixture of TEOS and MTEOS (e.g., 9:1 molar ratio) to the solution under continuous stirring. The ratio can be varied to control the degree of methyl functionalization.
-
Particle Formation: Allow the reaction to proceed for several hours at room temperature to form the nanoparticles.
-
Washing and Template Removal: Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol. The CTAB template can be removed by solvent extraction (e.g., refluxing in acidified ethanol).
-
Drying: Dry the final drug-loaded MSNs under vacuum.
Caption: Workflow for synthesizing drug-loaded MSNs.
Expected Outcomes and Characterization
-
Particle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and monodispersity of the synthesized nanoparticles.
-
Drug Loading and Release: The amount of encapsulated drug can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2] In vitro release studies can be performed in PBS at different pH values to simulate physiological conditions.
| Parameter | Expected Range/Value | Characterization Technique |
| Particle Size | 50 - 200 nm | DLS, TEM |
| Zeta Potential | -15 to -30 mV (before functionalization) | DLS |
| Drug Loading Capacity | 5-20% (w/w) | UV-Vis, HPLC |
| Release Profile | Sustained release over 24-72 hours | UV-Vis, HPLC |
Research Application II: Bioactive Glass Scaffolds for Bone Regeneration
Bioactive glasses are a class of materials that can bond to living bone tissue and stimulate bone growth.[9][15] They are commonly used in orthopedic and dental applications to repair bone defects.[16] The sol-gel process offers a low-temperature route to synthesize bioactive glasses with high purity and surface area.[4][17] MTEOS can be incorporated into the synthesis of bioactive glass to create materials with enhanced properties for bone tissue engineering.
The Rationale for Using MTEOS in Bioactive Glass Synthesis
The inclusion of methyl groups in the bioactive glass network can offer several advantages:
-
Controlled Degradation: The hydrophobic nature of the methyl groups can slow down the degradation rate of the glass in physiological environments, allowing for a more gradual release of bioactive ions (e.g., Ca²⁺, Si⁴⁺) that stimulate bone formation.
-
Enhanced Mechanical Properties: The organic component can impart a degree of flexibility to the otherwise brittle glass, improving its handling properties and mechanical resilience.
-
Surface Bioactivity: The modified surface can influence protein adsorption and subsequent cell attachment and proliferation, which are critical steps in the bone regeneration process.
Experimental Workflow: Synthesis of Bioactive Glass Scaffolds
This protocol outlines the synthesis of a bioactive glass in the SiO₂-CaO-P₂O₅ system, with the partial substitution of TEOS with MTEOS.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (MTEOS)
-
Triethyl phosphate (TEP) - (Phosphorus source)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) - (Calcium source)
-
Deionized water
-
Nitric acid (as catalyst)
Protocol:
-
Sol Preparation: Mix TEOS, MTEOS, deionized water, and nitric acid. Stir vigorously for at least 1 hour to allow for hydrolysis.
-
Addition of Other Precursors: Add TEP to the sol and continue stirring. After a period of mixing, add the calcium nitrate tetrahydrate and stir until it is fully dissolved.
-
Gelation: Pour the sol into a mold and allow it to age at room temperature until a rigid gel is formed.
-
Drying: Dry the gel at a controlled temperature (e.g., 60-80 °C) for several days.
-
Calcination: Heat the dried gel in a furnace to a high temperature (e.g., 600-700 °C) to remove residual organics and nitrates and to stabilize the glass structure.
Expected Outcomes and Characterization
-
Bioactivity Assessment: The bioactivity of the glass can be evaluated by immersing it in simulated body fluid (SBF) and monitoring the formation of a hydroxyapatite layer on its surface using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).[18]
-
Porosity and Surface Area: Nitrogen adsorption-desorption analysis (BET) can be used to determine the surface area and pore size distribution of the scaffold.
-
Mechanical Testing: The compressive strength of the scaffold can be measured using a universal testing machine.
Research Application III: Surface Modification of Medical Implants
The long-term success of medical implants, particularly in orthopedics and dentistry, depends on their successful integration with the surrounding tissue (osseointegration) and their ability to resist bacterial infection.[19][20] Surface modification of titanium implants is a common strategy to improve their biocompatibility and bioactivity.[5][21][22] MTEOS can be used to create a methyl-functionalized silica coating on titanium surfaces, which can modulate their biological response.
The Rationale for MTEOS-Based Surface Modification
A thin silica coating containing methyl groups on a titanium implant can:
-
Control Hydrophilicity: The methyl groups can tune the surface wettability, which is known to influence protein adsorption and cell adhesion.
-
Improve Biocompatibility: The silica layer can act as a barrier between the metal implant and the biological environment, potentially reducing the release of metal ions and improving biocompatibility.
-
Serve as a Platform for Further Functionalization: The silica surface can be further modified with other functional groups or biomolecules to impart specific properties, such as antibacterial activity or enhanced osteoinductivity.
Experimental Workflow: Coating of Titanium Substrates
This protocol describes a dip-coating method for applying an MTEOS-based silica layer onto a titanium substrate.
Materials:
-
Titanium substrates (e.g., discs or rods)
-
This compound (MTEOS)
-
Ethanol
-
Deionized water
-
Acetic acid (as catalyst)
Protocol:
-
Substrate Preparation: Clean the titanium substrates by sonicating them in acetone, ethanol, and deionized water, and then dry them.
-
Sol Preparation: Prepare a sol by mixing MTEOS, ethanol, deionized water, and acetic acid. Allow the sol to hydrolyze for a set period.
-
Dip-Coating: Immerse the cleaned titanium substrate into the sol and withdraw it at a constant speed.
-
Drying and Curing: Dry the coated substrate at room temperature and then cure it at an elevated temperature (e.g., 100-200 °C) to densify the silica coating.
Caption: Surface modification of a titanium implant.
Expected Outcomes and Characterization
-
Surface Topography and Chemistry: The surface morphology of the coating can be examined using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). The chemical composition can be analyzed with X-ray Photoelectron Spectroscopy (XPS).
-
Wettability: The hydrophobicity of the surface can be assessed by measuring the water contact angle.
-
Cell Adhesion and Proliferation: In vitro cell culture studies using osteoblast-like cells can be performed to evaluate the biocompatibility of the coated surface.
Future Perspectives and Conclusion
This compound represents a powerful yet underutilized tool in the repertoire of materials scientists and drug development professionals. Its unique ability to introduce methyl functionality directly into a silica network via the versatile sol-gel process opens up a vast design space for creating materials with tailored properties. The potential applications explored in this guide—from sophisticated drug delivery systems to bioactive scaffolds and improved medical implants—are just the beginning.
Future research will likely focus on creating more complex, multifunctional materials by co-condensing MTEOS with other organosilanes bearing different functional groups (e.g., amino, thiol, carboxyl). This will enable the development of "smart" materials that can respond to specific biological cues. Furthermore, in vivo studies are needed to fully validate the biocompatibility and efficacy of MTEOS-derived materials for clinical applications.
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Dragusin, D. M., et al. (2021). Silk ProteinsEnriched Nanocomposite Hydrogels Based on Modified MMT Clay and Poly(2-hydroxyethyl methacrylate-co-2-acrylamido-2-methylpropane Sulfonic Acid) Display Favorable Properties for Soft Tissue Engineering. MDPI. Retrieved from [Link]
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Zhang, Y., et al. (2022). Research Progress on Surface Modification of Titanium Implants. MDPI. Retrieved from [Link]
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Methyltris(1-methylethoxy)silane: A Technical Guide for Advanced Applications
Foreword: The Strategic Importance of Functional Alkoxysilanes
In the landscape of advanced materials and pharmaceutical development, organosilicon compounds known as alkoxysilanes serve as critical molecular bridges. Their unique dual-functionality, possessing both inorganic reactivity through hydrolyzable alkoxy groups and organic functionality via a stable silicon-carbon bond, allows for the precise tailoring of material properties at the molecular level. Among these, Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane (MTEOS), has emerged as a compound of significant interest. Its distinct structure, featuring a methyl group and three isopropoxy groups attached to a central silicon atom, offers a nuanced balance of reactivity and stability that is highly advantageous for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of MTEOS, moving beyond a simple recitation of properties to explain the fundamental chemistry, causality behind experimental choices, and its practical application in creating advanced materials. We will delve into its synthesis, core sol-gel chemistry, and its role in pioneering applications ranging from high-performance coatings to sophisticated drug delivery systems.
Core Compound Profile: this compound (MTEOS)
MTEOS, identified by CAS number 5581-67-9, is an organosilane characterized by a central silicon atom bonded to one methyl group and three isopropoxy groups.[1][2] This structure is fundamental to its utility. The methyl group imparts a degree of hydrophobicity and steric hindrance, while the three isopropoxy groups are the reactive sites for hydrolysis and condensation—the cornerstone of sol-gel chemistry.[1][3]
It typically presents as a colorless to pale yellow liquid with a relatively low viscosity.[1] Its primary function in materials science is as a crosslinking agent, surface modifier, and precursor for silica-based networks.[1][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of MTEOS is essential for designing and troubleshooting experimental protocols. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 5581-67-9 | [2][5] |
| Molecular Formula | C10H24O3Si | [1][5] |
| Molecular Weight | 220.38 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.878 g/cm³ | [5] |
| Boiling Point | 83 °C @ 13 mmHg | [5] |
| Flash Point | 140 °F (60 °C) | [5] |
| Refractive Index | 1.401 | [5] |
| Vapor Pressure | 3.2 mmHg @ 25°C | [5] |
These properties dictate handling, reaction conditions, and purification methods. For instance, its moisture sensitivity requires storage in anhydrous conditions to prevent premature hydrolysis.[1] Its boiling point under reduced pressure is a key parameter for purification via vacuum distillation.
The Chemistry of MTEOS: Hydrolysis and Condensation
The utility of MTEOS is fundamentally derived from its ability to undergo sol-gel processing. This process involves two primary, often concurrent, reactions: hydrolysis and condensation.[3] Understanding this mechanism is critical for controlling the structure and properties of the final material.
Hydrolysis: Activation of the Precursor
The first step is the hydrolysis of the isopropoxy (Si-O-C) groups in the presence of water, typically catalyzed by an acid or a base.[3][6] A water molecule attacks the silicon atom, leading to the cleavage of the Si-O bond and the formation of a silanol group (Si-OH) and isopropanol as a byproduct.[3]
Reaction Scheme: CH₃-Si(OCH(CH₃)₂)₃ + 3H₂O ⇌ CH₃-Si(OH)₃ + 3CH₃CH(OH)CH₃
This reaction proceeds stepwise, and the rate is highly dependent on factors such as pH, water-to-silane ratio, and temperature.[6][7] Acidic conditions generally accelerate hydrolysis, while basic conditions tend to speed up condensation.[6][8] The steric bulk of the isopropoxy groups in MTEOS results in a slower hydrolysis rate compared to smaller alkoxy groups like methoxy or ethoxy, offering better control over the reaction kinetics.[9]
Condensation: Building the Siloxane Network
Once silanol groups are formed, they can react with each other or with remaining isopropoxy groups in a condensation reaction to form stable siloxane bridges (Si-O-Si).[3] This is the polymerization step that creates the inorganic silica network.[10]
Condensation Pathways:
-
Water-producing: Si-OH + HO-Si → Si-O-Si + H₂O
-
Alcohol-producing: Si-OH + (CH₃)₂CHO-Si → Si-O-Si + (CH₃)₂CHOH
The continuous formation of these siloxane bonds leads from soluble oligomers (the "sol") to a cross-linked, three-dimensional network that spans the entire volume of the liquid (the "gel").[11] The non-hydrolyzable methyl group remains attached to the silicon atom, becoming an integral part of the final network structure. This imparts organic character, such as hydrophobicity and flexibility, to the inorganic silica backbone.[12]
Visualizing the Sol-Gel Process
The following diagram illustrates the sequential pathway from the MTEOS monomer to a cross-linked polysiloxane network.
Caption: Workflow of MTEOS sol-gel hydrolysis and condensation.
Applications in Research and Development
The unique properties of MTEOS make it a versatile precursor in various fields. Its ability to form stable, functionalized silica networks is key to its wide range of applications.
Advanced Coatings and Surface Modification
MTEOS is a critical component in the formulation of advanced coatings, sealants, and adhesives.[1][4] The sol-gel process allows for the deposition of thin, transparent, and durable silica-based films on various substrates like glass, metals, and polymers.[13]
-
Hydrophobicity: The presence of the methyl group in the final polysiloxane network significantly increases the hydrophobicity of the coating, leading to excellent water repellency. This is crucial for creating self-cleaning surfaces and anti-corrosion barriers.[12]
-
Adhesion Promotion: As a coupling agent, MTEOS can enhance the adhesion between organic polymers and inorganic substrates.[1] The isopropoxy groups react with hydroxyls on the inorganic surface, while the methyl group provides compatibility with the organic matrix.
-
Thermal Stability: The strong Si-O-Si backbone of the cured material provides good thermal stability, making MTEOS-derived coatings suitable for high-temperature applications.[12][14]
Drug Development and Delivery Systems
In the pharmaceutical and biomedical fields, sol-gel technology using precursors like MTEOS is a promising platform for creating controlled-release drug delivery systems.[10][14]
-
Encapsulation: Active pharmaceutical ingredients (APIs) can be entrapped within the porous silica matrix formed during the MTEOS gelation process. The relatively mild, low-temperature nature of the sol-gel reaction is compatible with sensitive biomolecules.[11]
-
Controlled Release: The release rate of the encapsulated drug can be precisely tuned by controlling the porosity and surface chemistry of the silica matrix. The hydrophobic nature imparted by the methyl groups can modulate the release of hydrophobic drugs.
-
Biocompatible Materials: Silica-based materials are generally considered biocompatible, making them suitable for in-vivo applications.[14] MTEOS can be used to create biocompatible coatings for medical implants, improving their integration with tissue and reducing adverse immune responses.[11]
Experimental Protocol: Synthesis of Hydrophobic Silica Nanoparticles via Sol-Gel
This protocol provides a validated, step-by-step methodology for synthesizing hydrophobic silica nanoparticles using MTEOS as the primary precursor. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize monodisperse, methyl-functionalized silica nanoparticles with hydrophobic surface properties.
Materials and Equipment
-
This compound (MTEOS, ≥97%)
-
Ethanol (200 proof, anhydrous)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Drying oven
Step-by-Step Methodology
-
Solution Preparation (The Sol):
-
In a 250 mL round-bottom flask, combine 100 mL of anhydrous ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the flask.
-
Causality: Ethanol acts as a co-solvent to ensure miscibility between the nonpolar MTEOS and the aqueous components. Ammonium hydroxide serves as a basic catalyst, which promotes a specific morphology (spherical particles) by favoring condensation over hydrolysis, leading to nucleation and growth of discrete particles rather than a bulk gel.[10]
-
-
Initiation of Hydrolysis and Condensation:
-
While stirring the ethanol/water/ammonia mixture vigorously at room temperature, rapidly inject 7 mL of MTEOS.
-
Immediately, the clear solution will turn cloudy or opalescent, indicating the nucleation of silica nanoparticles.
-
Causality: Rapid injection and vigorous stirring ensure a homogeneous distribution of the precursor, leading to a uniform nucleation event. This is critical for achieving a narrow particle size distribution (monodispersity).
-
-
Particle Growth:
-
Allow the reaction to proceed under continuous stirring at room temperature for at least 6 hours.
-
Causality: During this period, the hydrolyzed MTEOS monomers and small oligomers diffuse to the surface of the existing nuclei and condense, causing the particles to grow in size. The reaction time directly influences the final particle diameter.
-
-
Purification and Isolation:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at 8000 rpm for 15 minutes to pellet the silica nanoparticles.
-
Discard the supernatant, which contains unreacted precursors, isopropanol, and the catalyst.
-
Resuspend the pellet in 50 mL of ethanol and vortex thoroughly to wash the particles. Repeat this washing step two more times.
-
Causality: Washing is a critical self-validating step. It removes impurities that could interfere with downstream applications or alter the surface properties of the nanoparticles. The effectiveness of the wash can be validated by analyzing the supernatant for residual ammonia or silane.
-
-
Drying:
-
After the final wash, resuspend the particles in a minimal amount of ethanol and transfer them to a pre-weighed glass vial.
-
Dry the nanoparticles in an oven at 60-80 °C overnight or until a constant weight is achieved.
-
Causality: Drying removes the solvent, yielding a fine, white powder of hydrophobic silica nanoparticles. The temperature is kept relatively low to avoid excessive condensation between particles, which could lead to irreversible aggregation.
-
Safety and Handling
As with any chemical reagent, proper handling of MTEOS is paramount for ensuring laboratory safety.
-
Hazards: MTEOS is a combustible liquid and can cause skin and eye irritation.[5][15][16] Upon contact with moisture, it hydrolyzes to form isopropanol and methylsilanetriol.[1] Inhalation of vapors may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always handle MTEOS in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[16] Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile molecular tool that enables the rational design of advanced materials. Its controlled hydrolysis and the inherent functionality of its methyl group provide a reliable platform for creating materials with tailored properties such as hydrophobicity, thermal stability, and biocompatibility. From protective coatings that extend the life of industrial components to innovative drug delivery vehicles that promise more effective therapies, the applications of MTEOS are vast and continue to expand. Future research will likely focus on its use in creating more complex hybrid organic-inorganic materials, advanced composites, and functionalized nanomaterials for targeted applications in electronics, catalysis, and personalized medicine.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Exploring the Diverse Applications of Methyl Triisopropoxy Silane in Industry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Isopropoxytrimethylsilane in Materials Science. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]
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Gelest, Inc. (2015, January 7). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. Retrieved from [Link]
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Sico Performance Material (Shandong) Co., Ltd. (2020, June 1). MATERIAL SAFETY DATA SHEET: Methyltris(methylethylketoxime)silane. Retrieved from [Link]
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Ottokemi. (n.d.). Methyltris(methylethylketoxime)silane, 95%. Retrieved from [Link]
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DAP Products Inc. (2015, June 19). Safety Data Sheet: Silicone Max Premium All Purpose Silicone Sealant Clear. Retrieved from [Link]
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Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. Retrieved from [Link]
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Silver Fern Chemical. (n.d.). Methyltris(methylethylketoxime)silane Supplier. Retrieved from [Link]
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D.A.P. et al. (n.d.). Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]
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Stanczyk, W. A. et al. (2017, February 6). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. Retrieved from [Link]
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Tekstilec. (n.d.). Organofunctional Trialkoxysilane Sol-Gel Precursors for Chemical Modification of Textile Fibres. Retrieved from [Link]
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Preprints.org. (2022, July 16). Sol-gel Coating Technology: A Tool for Long-Term Implants Lifetime Improvement. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Methyltris(1-methylethoxy)silane as a Crosslinking Agent in High-Performance Polymers
For: Researchers, scientists, and drug development professionals exploring advanced polymer formulations.
Introduction: The Role of Methyltris(1-methylethoxy)silane in Modern Polymer Chemistry
This compound, also known as Methyltriisopropoxysilane, is an organosilicon compound that serves as a highly efficient crosslinking agent in various polymer systems.[1] Its unique chemical structure, featuring a central silicon atom bonded to a methyl group and three isopropoxy groups, allows for controlled hydrolysis and condensation reactions. These reactions are fundamental to the formation of stable, three-dimensional siloxane networks (Si-O-Si) within a polymer matrix. This crosslinking process transforms liquid or thermoplastic polymers into durable, thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance.
This document provides a comprehensive guide to the application of this compound as a crosslinking agent. We will delve into its mechanism of action, provide detailed protocols for its use in room-temperature-vulcanizing (RTV) silicone sealants, and explore its broader applications in coatings, adhesives, and elastomers.
Mechanism of Action: The Hydrolysis and Condensation Pathway
The efficacy of this compound as a crosslinking agent is rooted in its susceptibility to hydrolysis in the presence of moisture.[1] This process can be catalyzed by either acids or bases.[2][3] The hydrolysis of the isopropoxy groups leads to the formation of reactive silanol (Si-OH) groups. These silanol groups can then undergo condensation reactions with other silanol groups or with hydroxyl groups present on the polymer backbone, releasing isopropanol as a byproduct and forming stable siloxane bridges.[4] This multi-step process results in a highly crosslinked polymer network.[5]
The overall reaction can be summarized in two key stages:
-
Hydrolysis: The three isopropoxy groups on the silane are replaced by hydroxyl groups upon reaction with water.
-
Condensation: The newly formed silanol groups react with each other or with hydroxyl-terminated polymer chains to form a crosslinked network.
The rate of these reactions is influenced by several factors, including humidity, temperature, and the presence of catalysts.[6]
Figure 1: The two-stage mechanism of polymer crosslinking using this compound.
Application Protocol: Formulation of a Room-Temperature-Vulcanizing (RTV) Silicone Sealant
This protocol details the preparation of a one-component RTV silicone sealant using this compound as the primary crosslinking agent. This type of sealant cures upon exposure to atmospheric moisture, making it suitable for a wide range of construction and industrial applications.[7]
Materials and Equipment
| Component | Description | Supplier Example |
| Base Polymer | α,ω-Silanol-terminated polydimethylsiloxane (PDMS), viscosity 80,000 cSt | Gelest, Shin-Etsu |
| Crosslinking Agent | This compound | Power Chemical Corporation, Gelest |
| Filler | Fumed silica, surface-treated | Cabot, Evonik |
| Plasticizer | Silicone oil, 1,000 cSt | BRB International BV |
| Adhesion Promoter | 3-Aminopropyltriethoxysilane (optional) | Shin-Etsu, Gelest |
| Catalyst | Dibutyltin dilaurate (DBTDL) | BRB International BV |
| Equipment | High-speed disperser or planetary mixer, vacuum desiccator, sealant cartridge filling system |
Experimental Workflow
Figure 2: Step-by-step workflow for the preparation of an RTV silicone sealant.
Step-by-Step Methodology
-
Preparation of the Base Compound:
-
In a suitable mixing vessel, combine the α,ω-silanol-terminated polydimethylsiloxane and the fumed silica.
-
Mix at high speed under vacuum to ensure thorough dispersion of the filler and to remove any entrapped air. The absence of air is crucial for preventing premature curing within the packaging.[8]
-
-
Incorporation of Plasticizer:
-
Gradually add the silicone oil to the mixture while continuing to mix at a lower speed.
-
Continue mixing until a uniform, homogeneous paste is obtained.
-
-
Addition of Crosslinker and Catalyst:
-
Under a nitrogen blanket or continued vacuum, add the this compound and the dibutyltin dilaurate catalyst to the formulation.
-
It is critical to add these components in a moisture-free environment to prevent premature reaction.[9]
-
Mix thoroughly until the crosslinker and catalyst are fully incorporated.
-
-
Optional Addition of Adhesion Promoter:
-
If enhanced adhesion to specific substrates is required, add the 3-aminopropyltriethoxysilane at this stage.
-
Perform a final, brief mixing cycle to ensure its even distribution.
-
-
Packaging:
-
Transfer the formulated sealant into moisture-proof cartridges or other suitable packaging. This should be done promptly to minimize exposure to atmospheric moisture.
-
-
Curing and Characterization:
-
Extrude a bead of the sealant onto a substrate and allow it to cure at room temperature and controlled humidity (e.g., 23°C and 50% RH).
-
Monitor the skin-over time and tack-free time.
-
After full cure (typically 7 days), evaluate the mechanical properties (tensile strength, elongation at break, and hardness) and adhesion to various substrates.
-
Applications of Polymers Crosslinked with this compound
The robust and versatile nature of the siloxane networks formed by this compound makes it a valuable component in a multitude of applications.[10]
-
Sealants and Adhesives: The primary application is in one-component, neutral-cure silicone sealants for construction, automotive, and electronics.[11] These sealants offer excellent adhesion to a wide range of materials including glass, metals, ceramics, and plastics, along with superior weather and UV resistance.[10]
-
Coatings: In protective coatings, this crosslinker enhances hardness, flexibility, and resistance to chemicals and abrasion. It is also used to improve the adhesion of coatings to various substrates.[10]
-
Elastomers: The incorporation of this compound in silicone elastomer formulations improves tear resistance, elongation, and overall mechanical durability. This is particularly beneficial for applications requiring high-performance sealing and molding.
-
Surface Modification: It can be used to modify the surface properties of inorganic materials like glass and metals, improving their adhesion to organic polymers.[10]
Safety and Handling
This compound is a moisture-sensitive liquid.[9] During the curing process, it releases isopropanol. While isopropanol is less hazardous than the byproducts of some other crosslinking systems, proper ventilation is still required.[12] The uncured material can cause skin and eye irritation.[13][14] Therefore, it is essential to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][15] Store in a cool, dry place in a tightly sealed container to prevent degradation from moisture.[11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Curing | Insufficient atmospheric moisture; low catalyst concentration; expired crosslinker. | Increase humidity in the curing environment; adjust catalyst level; use fresh crosslinker. |
| Poor Adhesion | Improper substrate cleaning; incompatible substrate; insufficient adhesion promoter. | Thoroughly clean and degrease the substrate; consider using a primer or adding an appropriate adhesion promoter. |
| Formation of Bubbles in Cured Sealant | Entrapped air during mixing; moisture contamination of raw materials. | Ensure thorough de-aeration under vacuum during mixing; use dry raw materials. |
| Reduced Shelf Life | Moisture ingress into packaging; improper storage conditions. | Use high-quality, moisture-proof packaging; store in a cool, dry place. |
References
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Ataman Kimya. METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Available from: [Link]
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Power Chemical Corporation. Material Safety Data Sheet PC7130: METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Available from: [Link]
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SciSpace. Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Available from: [Link]
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Silver Fern Chemical. Methyltris(methylethylketoxime)silane Supplier | 22984-54-9. Available from: [Link]
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Sico Performance Material (Shandong) Co., Ltd. MATERIAL SAFETY DATA SHEET. Available from: [Link]
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Silsource. Supplier of VINYLTRIS(METHYLETHYLKETOXIME)SILANE | Bulk Manufacturer & Distributor. Available from: [Link]
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Gelest, Inc. methyltris(methoxyethoxy)silane. Available from: [Link]
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ResearchGate. (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Available from: [Link]
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ResearchGate. (PDF) Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. Available from: [Link]
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CONICET. Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. Available from: [Link]
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PubMed Central. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Available from: [Link]
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Co-Formula. CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Polyether-Functional Silanes in Enhancing Durability of Optical and Electronic Coatings. Available from: [Link]
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Gelest, Inc. Hydrophobicity-Hydrophilicty and Silane Surface Modification. Available from: [Link]
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Application Note: Utilizing Methyltris(1-methylethoxy)silane for Advanced Silica Material Synthesis via Sol-Gel Processing
Abstract
The sol-gel process represents a versatile and widely adopted method for synthesizing silica-based materials under mild conditions.[1][2] The functional properties of these materials can be precisely tuned by selecting appropriate organoalkoxysilane precursors. This application note provides a detailed guide on the use of Methyltris(1-methylethoxy)silane, a key precursor for introducing hydrophobicity and modifying the network structure of silica materials. We will delve into the underlying chemical mechanisms, provide a robust, step-by-step synthesis protocol, and discuss the critical process parameters that govern the final material characteristics. This guide is intended for researchers and scientists in materials science and drug development who seek to create functionalized silica particles and coatings with tailored surface properties.
The Chemistry of this compound in Sol-Gel Processes
The foundation of the sol-gel process is the transformation of molecular precursors into a solid oxide network through a sequence of hydrolysis and condensation reactions.[3] The choice of precursor is paramount as it dictates the chemical and physical properties of the final material.
The Precursor: this compound
This compound, also known as methyltriisopropoxysilane (MTiPOS), is an organoalkoxysilane with the chemical formula CH₃Si(OCH(CH₃)₂)₃. It possesses two key features that make it a valuable precursor:
-
A Non-hydrolyzable Methyl Group (CH₃): This organic group is covalently bonded to the silicon atom via a stable Si-C bond.[4] It is retained in the final silica network, imparting a permanent hydrophobic character to the material.
-
Three Hydrolyzable Isopropoxy Groups (OCH(CH₃)₂): These groups are susceptible to hydrolysis. The steric bulk of the isopropoxy groups, compared to the more common methoxy or ethoxy groups, influences the kinetics of the sol-gel reaction, generally leading to slower hydrolysis rates. This slower reaction can be leveraged to achieve better control over the condensation process and the final network structure.
The Sol-Gel Mechanism: A Two-Step Process
The conversion of this compound into a polymethylsilsesquioxane (PMSQ) network occurs in two primary, often overlapping, stages.
Step 1: Hydrolysis In the presence of water and a catalyst (either acid or base), the isopropoxy groups are sequentially replaced by hydroxyl (-OH) groups, forming reactive methylsilanetriol (CH₃Si(OH)₃) and releasing isopropanol as a byproduct.[5][6][7][8] The rate of hydrolysis is highly dependent on pH, the water-to-silane ratio, and temperature.[8][9]
Step 2: Condensation The newly formed, highly reactive silanol groups condense with each other to form stable siloxane (Si-O-Si) bridges, which constitute the backbone of the silica network.[3][5][7] This process releases byproducts (either water or alcohol) and leads to the gradual formation of larger oligomers, then a sol (a colloidal suspension of solid particles in a liquid), and eventually a gel (a continuous solid network encapsulating the solvent).
Protocol for the Synthesis of Hydrophobic Silica Particles
This protocol details the synthesis of hydrophobic silica nanoparticles using a modified Stöber method, which co-condenses Tetraethyl Orthosilicate (TEOS) and this compound (MTiPOS).[2][4][10] This approach allows for the creation of a robust silica core with a covalently bonded hydrophobic methyl-functionalized surface.
Overview & Workflow
The workflow involves the catalyzed hydrolysis of TEOS to form initial silica nuclei, followed by the co-condensation with hydrolyzed MTiPOS to grow and functionalize the particles.
Materials and Reagents
| Reagent / Equipment | Grade | Supplier Example |
| Tetraethyl Orthosilicate (TEOS) | >98% | Sigma-Aldrich |
| This compound (MTiPOS) | >95% | Gelest, Inc. |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | VWR |
| Deionized Water (H₂O) | 18.2 MΩ·cm | - |
| Magnetic Stirrer with Stir Bars | - | - |
| Glass Reaction Vessel (e.g., Beaker) | - | - |
| Centrifuge and Tubes | - | - |
| Convection or Vacuum Oven | - | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL glass beaker, combine 80 mL of anhydrous ethanol and 20 mL of deionized water. Place a magnetic stir bar in the beaker and begin stirring at 400 RPM to ensure a homogeneous solution.
-
Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution (28-30%) to the ethanol/water mixture. Stir for 5 minutes.
-
Nucleation Step: Rapidly add 5.0 mL of TEOS to the stirring solution. The solution will remain clear initially.
-
Functionalization Step: After 30 minutes of stirring, add 2.0 mL of this compound (MTiPOS) dropwise to the reaction.
-
Scientist's Note: The 30-minute delay allows for the formation of initial silica seed particles. The subsequent addition of MTiPOS ensures that the hydrophobic methyl groups are primarily located on the growing surface of the particles, maximizing surface modification.
-
-
Aging and Growth: Cover the beaker (e.g., with parafilm) to prevent evaporation and allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A white, milky suspension will form as the particles grow.
-
Particle Collection: Transfer the suspension to centrifuge tubes. Centrifuge at 8,000 RPM for 15 minutes to pellet the silica particles. Discard the supernatant.
-
Washing: Resuspend the particle pellet in 40 mL of ethanol and vortex or sonicate briefly to break up agglomerates. Centrifuge again and discard the supernatant. Repeat this washing step two more times to remove unreacted precursors and the catalyst.
-
Drying: After the final wash, place the pellet in a convection oven at 80°C overnight or in a vacuum oven at 60°C for 6 hours to obtain a fine white powder.
Process Parameters and Their Impact
The properties of the final silica material are highly sensitive to the synthesis conditions. The following table summarizes key relationships.[7][11]
| Parameter | Effect of Increase | Rationale |
| Water/Silane Ratio | Increases hydrolysis rate; can lead to smaller particles but wider size distribution. | Higher water concentration drives the hydrolysis equilibrium forward, promoting more nucleation events.[7] |
| Catalyst (NH₄OH) Conc. | Increases both hydrolysis and condensation rates; leads to larger particle sizes. | The base catalyst accelerates both reactions, favoring particle growth over new nucleation.[1][2] |
| MTiPOS/TEOS Ratio | Increases hydrophobicity (contact angle); may decrease particle size and hardness. | More methyl groups are incorporated into the network.[11][12] High organosilane content can disrupt the inorganic network. |
| Temperature | Increases reaction rates; can lead to larger, more aggregated particles. | Provides more kinetic energy for hydrolysis and condensation, potentially leading to less controlled growth.[8] |
Characterization of MTiPOS-Derived Silica Materials
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical structure. Expect to see strong peaks for Si-O-Si stretching (~1050-1100 cm⁻¹), Si-CH₃ bonds (~1270 cm⁻¹), and C-H stretching from the methyl groups (~2970 cm⁻¹).[4][8] A reduced Si-OH peak (~3400 cm⁻¹ and ~950 cm⁻¹) compared to unmodified silica indicates successful condensation and surface functionalization.
-
Scanning Electron Microscopy (SEM): Provides direct visualization of the particle morphology, size, and degree of aggregation.
-
Contact Angle Goniometry: Quantifies the hydrophobicity. A water contact angle greater than 90° indicates a hydrophobic surface. Materials derived from MTiPOS can readily achieve contact angles well over 120°.[11][12]
Applications in Research and Drug Development
The ability to precisely control the hydrophobicity and porosity of silica materials using this compound opens up numerous applications:
-
Hydrophobic Coatings: Creating water-repellent surfaces on glass slides, vials, or medical implants to reduce non-specific protein adsorption or improve fluid flow.[10]
-
Drug Delivery: Encapsulating or adsorbing hydrophobic therapeutic agents for controlled release applications. The modified surface chemistry can improve drug loading and modulate release kinetics.
-
Corrosion Protection: Applying thin sol-gel films on metallic substrates to act as a barrier against moisture and corrosive agents.[3]
-
Specialized Chromatography: Using the functionalized silica as a stationary phase in reversed-phase chromatography for the separation of non-polar molecules.
Conclusion
This compound is a powerful and versatile precursor in the sol-gel synthesis of advanced silica materials. By understanding and controlling the fundamental hydrolysis and condensation chemistry, researchers can fabricate materials with precisely tailored hydrophobicity, porosity, and surface functionality. The protocol provided herein serves as a robust starting point for developing customized silica particles and coatings for a wide range of scientific and biomedical applications.
References
-
Stanczyk, W. A., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link][5][6]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. Retrieved from [Link][9]
-
Nenashev, A. V., et al. (n.d.). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Retrieved from [Link][7]
-
Lee, S. M., et al. (2005). Properties of sol-gel materials synthesized from colloidal silica and alkoxy silanes. ResearchGate. Retrieved from [Link][11]
-
Wang, Y., et al. (n.d.). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents | Request PDF. ResearchGate. Retrieved from [Link][8]
-
Wang, X., et al. (2023). Binding Properties of Methyltrimethoxysilane-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations. MDPI. Available at: [Link][13]
-
Lee, S. M., et al. (2005). Properties of Sol-Gel Materials Synthesized from Colloidal Silica and Alkoxy Silanes. Korea Science. Available at: [Link]
-
Azar, R. H., et al. (2022). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. MDPI. Available at: [Link][10]
-
Swies, M., et al. (n.d.). Influence of sol–gel conditions on the final structure of silica-based precursors. ResearchGate. Retrieved from [Link]
-
Plueddemann, E. P. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Dow Corning. Available at: [Link]
-
Kaas, R. L., & Kardos, J. L. (1971). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. DTIC. Available at: [Link]
-
Lee, S. M., et al. (2005). Properties of Sol-Gel Coating Film from Colloidal Silica-Silane Sol. ResearchGate. Retrieved from [Link][12]
-
Salazar-Alvarez, M., et al. (2016). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process. MDPI. Available at: [Link][4]
-
Liu, Y., et al. (2022). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. PMC - NIH. Available at: [Link][3]
-
Bustamante-Torres, M., et al. (2022). Fast Nucleation for Silica Nanoparticle Synthesis in Sol-Gel Method. ResearchGate. Retrieved from [Link][1]
-
Kumar, A., et al. (2023). Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. IOSR Journal. Available at: [Link][2]
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Application Notes & Protocols: Methyltris(1-methylethoxy)silane as a Coupling Agent for Enhanced Composite Performance
Executive Summary & Core Principles
The interface between inorganic fillers and organic polymer matrices is a critical determinant of a composite material's ultimate performance. An inherent chemical incompatibility often leads to poor stress transfer, moisture sensitivity, and suboptimal mechanical properties. Silane coupling agents are the cornerstone of interfacial engineering, acting as molecular bridges to create a robust, durable bond between these dissimilar phases.[1]
This document provides a comprehensive technical guide on the application of Methyltris(1-methylethoxy)silane (CAS: 5581-67-9), also known as Methyltriisopropoxysilane, as a versatile coupling agent.[2][3] This non-functional silane is particularly effective for modifying the surface of inorganic fillers to improve their compatibility and dispersion within non-polar or moderately polar polymer matrices. By rendering the filler surface more organophilic, it significantly enhances key composite properties, including mechanical strength, processing viscosity, and resistance to environmental degradation.[4][5][6] These notes are intended for materials scientists, chemists, and formulation professionals seeking to optimize filled polymer systems.
The Molecular Bridge: Mechanism of Action
The efficacy of this compound lies in its bifunctional chemical structure. The molecule contains hydrolyzable isopropoxy groups that react with inorganic surfaces and a stable, non-polar methyl group that interfaces with the organic polymer. The coupling process is a multi-stage chemical transformation occurring at the filler surface.
Stage I: Hydrolysis The three isopropoxy (-OCH(CH₃)₂) groups are hydrolyzable. In the presence of water, typically in a solvent or from adsorbed moisture on the filler surface, they react to form reactive silanol (Si-OH) groups and isopropanol as a byproduct.[2][7] This reaction is the activation step and is critical for subsequent bonding.
CH₃-Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃-Si(OH)₃ + 3CH₃CH(OH)CH₃
Stage II: Condensation & Inorganic Bonding The newly formed silanol groups are highly reactive towards hydroxyl groups present on the surface of most inorganic fillers (e.g., silica, glass, talc, clays).[4] They undergo a condensation reaction, forming stable, covalent siloxane bonds (Si-O-Filler) at the filler surface.[5] Additionally, adjacent silanols can self-condense to form a durable, cross-linked polysiloxane network on the surface.[2]
Stage III: Interfacial Coupling with Polymer Matrix The stable methyl (CH₃-) group, now oriented outwards from the filler surface, transforms the hydrophilic inorganic surface into a hydrophobic, organophilic one.[4] This new surface character improves wetting by the liquid polymer resin, reduces the viscosity of the filler-polymer mix, and enhances dispersion by preventing filler agglomeration.[4][8] The improved compatibility ensures a more intimate contact between the filler and the matrix, leading to superior stress transfer and enhanced mechanical performance of the final composite.[6]
Critical Parameters for Process Optimization
The success of the silane treatment is not merely dependent on its application but on the precise control of several key parameters. Each factor influences the kinetics of hydrolysis and condensation, directly impacting the quality and uniformity of the surface modification.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Silane Concentration | 0.5 - 2.0 wt% (vs. filler weight) | The optimal loading is a function of the filler's specific surface area.[4] A low surface area filler (e.g., glass beads) requires less silane than a high surface area filler (e.g., fumed silica). Over-application can lead to thick, brittle siloxane layers at the interface, which can become points of failure. Start with a 1.0 wt% concentration and optimize based on performance testing. |
| Solvent System | 95:5 Alcohol:Water (v/v) | Anhydrous solvents will not facilitate hydrolysis. A controlled amount of water is essential. The alcohol (typically ethanol or isopropanol) acts as a mutual solvent for the silane and water, ensuring a homogeneous solution.[9][10] Isopropanol is a logical choice as it is also the hydrolysis byproduct. |
| Solution pH | 4.5 - 5.5 | The rate of hydrolysis is significantly accelerated under mildly acidic conditions.[10][11] Use a weak organic acid like acetic acid to adjust the pH.[9] This ensures rapid activation of the silane into its silanol form. Neutral pH results in a very slow reaction, while highly acidic or alkaline conditions can promote premature self-condensation and reduce solution stability. |
| Hydrolysis Time | 15 - 60 minutes | After pH adjustment, the solution must be allowed to "pre-react" or hydrolyze.[1][11] A minimum of 15 minutes is recommended to ensure sufficient silanol formation before the filler is introduced. The solution should ideally be used within a few hours as prolonged standing can lead to oligomerization and reduced efficacy. |
| Curing Conditions | 100-120°C for 20-60 min OR24 hours at Ambient Temp | Curing removes the solvent and byproduct (isopropanol) and drives the condensation reaction to completion, forming stable covalent bonds with the filler surface.[9] Heat curing is faster and generally ensures a more robust silane layer. Insufficient curing can leave unreacted silanols, which may attract water and compromise interfacial integrity. |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the consistent and effective surface treatment of inorganic fillers. The Wet Process is generally preferred for achieving a uniform, multi-layer coverage on fine particles.
Protocol 4.1: Preparation of a 2% Silane Treatment Solution
This protocol describes the preparation of 1000 mL of a standardized treatment solution.
-
Solvent Preparation: In a clean, dry glass beaker, prepare the solvent by combining 950 mL of isopropanol with 50 mL of deionized water. Stir gently to mix.
-
pH Adjustment: While stirring, slowly add dilute acetic acid dropwise to the solvent mixture until the pH reaches a stable value between 4.5 and 5.5. Use a calibrated pH meter for accurate measurement. Causality: This step is crucial to catalyze the hydrolysis reaction.[9][11]
-
Silane Addition: Add 20 g (approximately 20 mL, confirm density) of this compound to the pH-adjusted solvent while stirring continuously.
-
Hydrolysis (Activation): Cover the beaker (e.g., with Parafilm) and continue to stir the solution for 30-60 minutes at room temperature.[1] This allows for the hydrolysis of the isopropoxy groups to form the active silanol species. The solution should remain clear.
-
Final Check: The solution is now activated and ready for use. It is recommended to use the solution within 1-2 hours for optimal reactivity.
Protocol 4.2: Filler Treatment via Slurry Method (Wet Process)
This method is ideal for treating inorganic powders and fillers like talc, silica, and clays.
-
Filler Suspension: In a suitable vessel, add the activated silane solution (from Protocol 4.1) to the inorganic filler. A common ratio is 100 g of filler per 300-500 mL of solution to create a mobile slurry.
-
Agitation: Stir the slurry vigorously for 2-5 minutes.[9] This ensures that the entire surface of each filler particle comes into contact with the silane solution.
-
Separation: Separate the treated filler from the solution. For larger particles, this can be done by decanting the liquid. For finer particles, filtration (e.g., using a Buchner funnel) is required.
-
Rinsing (Optional but Recommended): Briefly rinse the filtered filler cake with a small amount of pure isopropanol to remove any excess, unreacted silane.[9] This prevents the formation of weak, unbound siloxane layers.
-
Curing/Drying: Transfer the treated filler to a shallow, oven-safe tray. Dry in an explosion-proof, ventilated oven for 30-60 minutes at 110-120°C.[9] Alternatively, dry at room temperature for 24 hours under controlled humidity (<60% RH).[9] The resulting product should be a free-flowing powder.
Protocol Validation: Characterization of Treated Surfaces
To ensure the protocol has been executed successfully, researchers can employ several analytical techniques to confirm the presence and effect of the silane coating. This step is critical for a self-validating system.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a direct method to confirm the presence of the silane on the filler surface.[8] Look for characteristic peaks corresponding to Si-O-Si linkages and the C-H stretches of the methyl group that are absent in the untreated filler spectrum.
-
Contact Angle Goniometry: This technique measures the surface energy of the treated filler. A successful treatment will transform the hydrophilic filler surface into a hydrophobic one. This is observed as a significant increase in the water contact angle on a pressed pellet of the treated powder compared to the untreated powder.
-
Dispersibility Test: A simple, qualitative test involves attempting to disperse the untreated and treated fillers in a non-polar solvent (like toluene) and a polar solvent (like water). The untreated filler will disperse in water but not toluene, while the successfully treated filler will show the opposite behavior.
Health & Safety Precautions
This compound and its handling solutions require appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Ventilation: Handle the silane and its solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]
-
First Aid:
-
Skin Contact: Causes skin irritation.[13][14] Immediately wash the affected area with plenty of soap and water.[15]
-
Eye Contact: Causes serious eye irritation.[13][14] Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[15] Seek medical attention.
-
Inhalation: May cause respiratory irritation.[15] Move the individual to fresh air.
-
-
Storage: Store in a cool, dry place away from moisture in a tightly sealed container to prevent premature hydrolysis.
Conclusion
This compound is a highly effective coupling agent for improving the performance of composite materials by chemically modifying the surface of inorganic fillers. Its ability to transform hydrophilic surfaces into organophilic ones enhances filler dispersion, improves interfacial adhesion, and boosts the mechanical and environmental resistance of the final product. By following the detailed protocols and optimizing the key parameters outlined in this guide, researchers and professionals can reliably and reproducibly leverage this technology to develop next-generation composite materials.
References
-
Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]
-
AZoM. (2012, September 7). A Guide to Silane Solution Mineral and Filler Treatments. Retrieved from [Link]
-
Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. Retrieved from [Link]
-
Verbeeck, R. M., et al. (1997). Characterization of silane-treated hydroxyapatite powders for use as filler in biodegradable composites. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Retrieved from [Link]
-
Gelest, Inc. (2016, November 30). sim6585.0 - methyltris(methoxyethoxy)silane. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties. Retrieved from [Link]
-
Polimery. (n.d.). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Retrieved from [Link]
-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
-
Sico Performance Material (Shandong) Co., Ltd. (2020, June 1). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
XJY Silicones. (2025, March 26). How to Use Silane Coupling Agents: A Practical Guide. Retrieved from [Link]
-
Iota Silicone Oil (Anhui) Co., Ltd. (n.d.). Application and operation method of silane coupling agent in composite materials. Retrieved from [Link]
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"Methyltris(1-methylethoxy)silane" in the preparation of hydrophobic coatings
An Application Guide to the Formulation of Hydrophobic Coatings Using Methyltris(1-methylethoxy)silane
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and formulation experts on the application of this compound, also known as Methyltriisopropoxysilane (MTIPS), in the preparation of robust hydrophobic coatings via the sol-gel method. We will delve into the fundamental chemical principles, offer detailed experimental protocols, and provide insights into the critical parameters that govern the performance and characteristics of the final coating.
Introduction: The Role of Silanes in Surface Hydrophobicity
The creation of water-repellent, or hydrophobic, surfaces is critical across numerous fields, from anti-fouling marine coatings and self-cleaning glass to moisture-resistant electronics and advanced biomedical devices. Among the most effective and versatile methods for imparting hydrophobicity is the use of organofunctional silanes, which can form durable, covalently bonded, and highly repellent thin films on a variety of substrates.
This compound is an alkyltrialkoxysilane precursor uniquely suited for this purpose. Its molecular structure consists of a central silicon atom bonded to a non-polar methyl group (-CH₃) and three hydrolyzable isopropoxy groups (-OCH(CH₃)₂). The methyl group is responsible for lowering the surface energy of the final coating, thereby providing the water-repellent characteristic. The isopropoxy groups serve as reactive sites that, through hydrolysis and condensation, anchor the molecule to the substrate and form a cross-linked polysiloxane network.
The sol-gel process is the primary method for applying these coatings, valued for its mild reaction conditions and the high degree of control it offers over the final material's properties.[1][2][3] The process involves creating a stable colloidal solution (the "sol") of hydrolyzed silane precursors, which is then applied to a substrate and cured to form a solid, three-dimensional network (the "gel").
The Core Mechanism: From Liquid Precursor to Solid Coating
The transformation of liquid this compound into a solid, hydrophobic film is a two-stage process involving hydrolysis and condensation reactions. Understanding and controlling these stages is paramount to achieving a high-quality coating.
Stage 1: Hydrolysis In the presence of water and a catalyst (typically an acid or base), the isopropoxy groups (-O-iPr) of the silane are replaced by hydroxyl groups (-OH), forming reactive methylsilanetriol (MeSi(OH)₃) and isopropanol as a byproduct.
MeSi(O-iPr)₃ + 3H₂O --(Catalyst)--> MeSi(OH)₃ + 3(iPr-OH)
The choice of catalyst is critical; acid catalysis generally promotes a slower, more controlled hydrolysis, while base catalysis is much faster.[4][5] The steric hindrance from the bulky isopropoxy groups in MTIPS, compared to smaller methoxy or ethoxy groups, naturally slows the hydrolysis rate, offering a wider processing window and better control over the sol's stability.[1][6]
Stage 2: Condensation The newly formed silanol groups are highly reactive and will condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This polycondensation reaction builds the inorganic polymer backbone of the coating.
2 MeSi(OH)₃ --(Cure)--> (HO)₂MeSi-O-SiMe(OH)₂ + H₂O --> Cross-linked Polymethylsilsesquioxane Network
Simultaneously, these silanol groups can also react with hydroxyl groups present on the surface of the substrate (e.g., glass, metal oxides), forming strong covalent bonds that ensure excellent adhesion of the coating.[7][8] The non-polar methyl groups orient away from the substrate, creating a low-energy surface that repels water.[9]
Protocol 1: Basic Hydrophobic Film on Glass via Dip-Coating
This protocol is designed to create a simple, smooth, and transparent hydrophobic coating on glass or silicon substrates.
Materials and Reagents:
-
This compound (MTIPS, ≥95%)
-
Anhydrous Ethanol (200 proof)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl, 0.1 M solution)
-
Glass microscope slides or silicon wafers
-
Acetone and Isopropanol (IPA) for cleaning
Equipment:
-
Fume hood
-
Magnetic stirrer and stir bars
-
Glass vials or beakers
-
Pipettes
-
Ultrasonic bath
-
Oven or hotplate
-
Dip-coater (optional, manual dipping can be performed)
Methodology:
-
Substrate Preparation:
-
Place glass slides in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
For optimal adhesion, treat the cleaned, dry slides with an oxygen plasma cleaner for 5 minutes to generate surface hydroxyl groups.
-
-
Sol Preparation (for 20 mL of 2% v/v solution):
-
In a clean glass vial, add 19 mL of anhydrous ethanol.
-
Add 180 µL of DI water.
-
Add 100 µL of 0.1 M HCl to catalyze the reaction (final pH ~3).
-
Stir the mixture for 5 minutes.
-
While stirring, slowly add 400 µL of MTIPS to the solution.
-
Seal the vial and let the sol age for 2 hours at room temperature with continuous stirring.
-
-
Coating Application:
-
Immerse a prepared glass slide into the aged sol and hold for 60 seconds.
-
Withdraw the slide from the sol at a slow, constant rate (e.g., 100 mm/min) to ensure a uniform coating. If a dip-coater is unavailable, withdraw manually as smoothly as possible.
-
Allow the coated slide to air-dry in a vertical position for 10 minutes.
-
-
Curing:
-
Place the dried slides in a preheated oven at 120°C for 1 hour to complete the condensation process and form a stable, cross-linked film.
-
Allow the slides to cool to room temperature before characterization.
-
Protocol 2: Enhanced Durability Coating via Co-Condensation with TEOS
This protocol incorporates Tetraethoxysilane (TEOS) as a network-forming agent to improve the mechanical robustness and hardness of the coating, a common requirement for applications where abrasion resistance is needed. [2][10][11] Materials and Reagents:
-
All materials from Protocol 1
-
Tetraethoxysilane (TEOS, ≥98%)
Equipment:
-
Same as Protocol 1
Methodology:
-
Substrate Preparation: Follow Step 1 from Protocol 1.
-
Sol Preparation (TEOS:MTIPS molar ratio of 1:1):
-
In a clean glass vial, add 18 mL of anhydrous ethanol.
-
Add 200 µL of DI water.
-
Add 100 µL of 0.1 M HCl. Stir for 5 minutes.
-
While stirring, add 220 µL of TEOS. Stir for 30 minutes to allow for pre-hydrolysis.
-
Slowly add 240 µL of MTIPS to the solution.
-
Seal the vial and let the sol age for 4 hours at room temperature with continuous stirring. The longer aging time allows for the co-condensation of the two different silane species.
-
-
Coating Application: Follow Step 3 from Protocol 1.
-
Curing: Follow Step 4 from Protocol 1.
Characterization and Expected Outcomes
Proper characterization is essential to validate the success of the coating process. The following table summarizes key techniques and their expected results for a successful hydrophobic coating based on the protocols above.
| Characterization Technique | Parameter Measured | Expected Result & Interpretation |
| Contact Angle (CA) Goniometry | Static Water Contact Angle | > 100° . A high contact angle confirms the low surface energy and water repellency of the coating. |
| Contact Angle Hysteresis / Sliding Angle | < 10° . A low hysteresis (difference between advancing and receding angles) or a low sliding angle indicates a chemically homogeneous and smooth surface, allowing water droplets to roll off easily. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Disappearance of Si-OH peaks (~3400 cm⁻¹), and the appearance of strong, broad Si-O-Si peaks (~1000-1100 cm⁻¹) confirms the formation of the polysiloxane network. [7][12]The presence of C-H peaks (~2900 cm⁻¹) confirms the incorporation of the methyl groups. |
| Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | The coating should appear smooth, uniform, and crack-free at the micro and nanoscale. [13]Protocol 2 may show slightly increased roughness compared to Protocol 1. |
| Pencil Hardness Test | Mechanical Resistance | The co-condensed coating (Protocol 2) is expected to exhibit a higher pencil hardness (e.g., >H) compared to the pure MTIPS coating (Protocol 1), indicating improved mechanical stability. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete curing. 2. Insufficient surface hydroxyls on the substrate. 3. Contaminated silane precursor or solvents. | 1. Increase curing time or temperature (e.g., 130°C for 1.5 hours). 2. Use a more aggressive surface activation method like O₂ plasma or Piranha etch. 3. Use fresh, high-purity reagents and anhydrous solvents. |
| Hazy or Opaque Coating | 1. Sol was unstable; premature gelation occurred. 2. Silane concentration was too high. 3. Withdrawal speed during dip-coating was too fast. | 1. Reduce the amount of water or catalyst. Ensure the sol is used within its stable window. 2. Lower the silane concentration to 1-2%. 3. Decrease the withdrawal speed to allow for more uniform solvent evaporation. |
| Poor Adhesion (Coating Peels Off) | 1. Inadequate substrate cleaning/activation. 2. Contamination of the sol. | 1. Re-evaluate the substrate preparation protocol; ensure all organic residues are removed. 2. Prepare fresh sol in scrupulously clean glassware. |
| Cracked Film | 1. Film is too thick. 2. High internal stress from solvent evaporation. | 1. Reduce silane concentration or decrease dip-coating withdrawal speed. 2. Add a co-solvent with a higher boiling point to slow evaporation; introduce a pre-cure drying step at a lower temperature (e.g., 60°C). |
References
- Heiman-Burstein, D., Dotan, A., & Kenig, S. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Polymers.
- Characterization of Hydrophobic Silane Film Deposited on AISI 304 Stainless Steel for Corrosion Protection. (2019). Botswana International University of Science & Technology.
- Heiman-Burstein, D., Dotan, A., & Kenig, S. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Semantic Scholar.
- Preparation of hydrophobic coatings with methyltrimethoxysilane modified Si-sol.
- Ceria, C., et al. (2022). Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings.
- Characterization of silane-based hydrophobic admixtures in concrete using TOF-MS.
- Stanczyk, W. A., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace.
- The Synthesis of a Superhydrophobic and Thermal Stable Silica Co
- Characterization and Wear Behaviour of Hydrophobic Silane Coating. (2019).
- Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modific
- Widati, A. A., et al. (2017). Silica-methyltrimethoxysilane based hydrophobic coatings on a glass substrate.
- Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. (2018). MDPI.
- Advances in Sol-Gel-Based Superhydrophobic Co
- Super-hydrophobic coatings on cotton fabrics using sol–gel technique by spray. Semantic Scholar.
- Stanczyk, W. A., et al. (2017). (PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.
- Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES)
- Slippery Alkoxysilane Coatings for Antifouling Applications. (2023).
- Hydrolysis and condensation of silanes in aqueous solutions.
- (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
- Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024). MDPI.
- Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents.
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- 3. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Application Note: High-Quality Silicon-Based Thin Film Deposition Utilizing Methyltris(1-methylethoxy)silane
Introduction: The Role of Alkoxysilanes in Advanced Material Deposition
The fabrication of high-performance microelectronic and optical devices is critically dependent on the quality of thin films. Among the various precursors used for depositing silicon-based films, alkoxysilanes have garnered significant attention. Methyltris(1-methylethoxy)silane (MTEOS), with the chemical formula C10H24O3Si, is a promising liquid precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Its molecular structure, featuring a central silicon atom bonded to a methyl group and three isopropoxy groups, offers a balance of reactivity and stability, making it suitable for the controlled deposition of silicon oxide and related films.
This application note provides a detailed experimental protocol for the deposition of silicon-based thin films using this compound. The focus is on providing a foundational understanding of the process, from precursor handling and safety considerations to the deposition parameters and film characterization. The methodologies described herein are designed for researchers and professionals in materials science and drug development, aiming to leverage the unique properties of this precursor for their specific applications.
Precursor Properties and Safety Mandates
A thorough understanding of the precursor's properties is paramount for a successful and safe deposition process.
2.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H24O3Si | [1] |
| Molecular Weight | 220.38 g/mol | [1] |
| CAS Number | 5581-67-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥95% | [3] |
2.2. Safety and Handling
This compound presents moderate health hazards. It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).
-
Hazards: Causes skin and serious eye irritation.[4][5] Harmful if inhaled or swallowed.[5] During application, it may release methanol.[4]
-
Required PPE:
-
Handling and Storage: Store in a cool, dry place away from heat, strong acids, and oxidizing agents.[2] Keep the container tightly closed.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][5] If on skin, wash with plenty of soap and water.[4][5] If inhaled, move to fresh air.[2][5] Seek medical attention if irritation persists.[4][5]
Thin Film Deposition via Chemical Vapor Deposition (CVD)
CVD is a widely used technique where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a thin film.[7][8]
3.1. Experimental Setup
A typical low-pressure CVD (LPCVD) setup for using this compound is depicted below. The system consists of a precursor delivery system, a reaction chamber with a heated substrate holder, a vacuum system, and gas lines for carrier and reactant gases.
Caption: CVD experimental workflow for MTEOS deposition.
3.2. Substrate Preparation
Proper substrate preparation is critical for film adhesion and quality. The following protocol is for a standard silicon wafer substrate:
-
Cleaning: Substrates are ultrasonically cleaned in acetone, followed by isopropanol, and finally deionized (DI) water for 10-15 minutes each.
-
Drying: Substrates are dried using a nitrogen gun and then baked on a hotplate at 150°C for 5 minutes to remove any residual moisture.
-
Surface Activation (Optional): For enhanced film adhesion, an oxygen plasma treatment can be performed to create hydroxyl groups on the substrate surface.
3.3. Deposition Protocol
The following is a representative protocol for depositing a silicon oxide film. Parameters will need to be optimized for specific film requirements.
-
System Preparation:
-
Load the prepared substrate into the reaction chamber.
-
Evacuate the chamber to a base pressure of approximately 10^-6 Torr.
-
-
Precursor Heating: Gently heat the this compound bubbler to a temperature between 40°C and 60°C to achieve adequate vapor pressure.
-
Substrate Heating: Heat the substrate to the desired deposition temperature, typically in the range of 350°C to 550°C.
-
Gas Flow:
-
Introduce a carrier gas (e.g., nitrogen or argon) through the MTEOS bubbler at a controlled flow rate.
-
Introduce the reactant gas (e.g., oxygen or ozone) into the chamber through a separate line.
-
-
Deposition:
-
Maintain a stable chamber pressure during deposition, typically between 0.1 and 1 Torr.
-
The deposition time will determine the final film thickness. A preliminary calibration run is recommended to determine the deposition rate.
-
-
Post-Deposition:
-
Stop the precursor and reactant gas flows.
-
Cool the substrate under a flow of inert gas.
-
Vent the chamber to atmospheric pressure and unload the substrate.
-
3.4. Rationale Behind Experimental Choices
-
Precursor Temperature: Heating the MTEOS bubbler increases its vapor pressure, allowing for a stable and controllable flow of the precursor into the reaction chamber.[7][8]
-
Substrate Temperature: The substrate temperature provides the thermal energy required for the precursor to decompose and react on the surface, directly influencing the film's properties and growth rate.[7][8]
-
Reactant Gas: The presence of an oxidant like oxygen or ozone is necessary for the formation of a stoichiometric silicon oxide film.
-
Pressure: Operating at low pressure increases the mean free path of the gas molecules, leading to more uniform film deposition.[9]
Thin Film Deposition via Atomic Layer Deposition (ALD)
ALD is a more advanced deposition technique that allows for atomic-level control over film thickness and conformality.[10] It relies on sequential, self-limiting surface reactions.[10]
4.1. ALD Workflow
The ALD process consists of a cycle of four steps, which is repeated to grow the film layer by layer.
Caption: The four-step ALD cycle for MTEOS deposition.
4.2. ALD Protocol
-
System and Substrate Preparation: Follow the same procedures as for CVD.
-
Deposition Cycle:
-
Step 1 (MTEOS Pulse): Introduce a pulse of this compound vapor into the reaction chamber. The precursor will chemisorb onto the substrate surface in a self-limiting manner.
-
Step 2 (Purge): Purge the chamber with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.
-
Step 3 (Oxidant Pulse): Introduce a pulse of an oxidant (e.g., water vapor or ozone) into the chamber. This will react with the chemisorbed precursor layer to form a layer of silicon oxide.
-
Step 4 (Purge): Purge the chamber again with the inert gas to remove any unreacted oxidant and byproducts.
-
-
Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.
-
Post-Deposition: Follow the same cool-down and venting procedures as for CVD.
4.3. Key Considerations for ALD
-
Pulse Times: The duration of the precursor and oxidant pulses must be long enough to ensure complete surface saturation.
-
Purge Times: The purge times must be sufficient to completely remove all non-chemisorbed species from the chamber to prevent unwanted CVD-like growth.
-
Temperature Window: ALD processes have a specific temperature window where self-limiting growth occurs. This window needs to be determined experimentally for the MTEOS/oxidant combination.
Film Characterization
After deposition, the thin films should be characterized to determine their properties.
| Characterization Technique | Information Obtained |
| Ellipsometry | Film thickness and refractive index.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical structure.[11] |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness.[9] |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity).[11] |
Conclusion
This compound is a versatile precursor for the deposition of high-quality silicon-based thin films. The choice between CVD and ALD will depend on the specific requirements of the application, with ALD offering superior control over thickness and conformality. The protocols provided in this application note serve as a comprehensive starting point for researchers. It is important to note that optimization of the deposition parameters is essential to achieve the desired film properties for any given application. Adherence to strict safety protocols is mandatory when handling this chemical.
References
- DAP Products Inc. (2015). Safety Data Sheet: Silicone Max Premium All Purpose Silicone Sealant Clear.
- Fluorochem. (2015). Safety Data Sheet: Methyltris(methylethylketoxime)silane.
- Power Chemical Corporation. Material Safety Data Sheet PC7130: METHYLTRIS(METHYLETHYLKETOXIME)SILANE.
- GHS. GHS 11 (Rev.11) SDS Word 下载CAS: 5581-67-9 Name: this compound.
- MDPI. (2023). Methyltrimethoxysilane Vapor Deposition Strategy for Preparing Superelastic and Hydrophobic Flexible Polyurethane Foams.
- Gelest, Inc. (2016). sim6585.0 - methyltris(methoxyethoxy)silane.
- PubChem. This compound | C10H24O3Si | CID 79693.
- Gelest, Inc. Chemical Vapor Deposition (CVD)
- ResearchGate.
- SiSiB SILANES. Methyltris(methylethylketoximino)silane | CAS 22984-54-9.
- Johnson, B. I., et al.
- Hengda Chemical. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS.
- PubMed. (2007).
- ResearchGate. (2000).
- Sibener Group. (2023).
- ResearchGate. (2005).
- Sigma-Aldrich. (2018).
- Thin Solid Films. (2014). Thermal and plasma enhanced atomic layer deposition of SiO2 using commercial silicon precursors.
- MDPI. (2023). Less Energetic Routes for the Production of SiOx Films from Tris(dimethylamino)
- ResearchGate. PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor.
- Burton, B. B., et al. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.
- ResearchGate. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.
- PVA Tepla America. Introduction to Chemical Vapor Deposition (CVD).
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- 2. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane [powerchemical.net]
- 3. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]
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- 8. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 9. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Concentration Effects of Methyltris(1-methylethoxy)silane on Material Properties
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed technical guide on the application of Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane, for the modification of material surfaces. It explores the concentration-dependent effects of this silane on key material properties, including hydrophobicity, adhesion, and mechanical integrity. This guide is designed to provide researchers and professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their work, ensuring reproducible and optimal results. We will delve into the underlying chemical mechanisms, provide detailed experimental procedures, and present illustrative data to demonstrate the impact of varying silane concentrations.
Introduction: The Role of this compound in Surface Modification
This compound (CAS No. 5581-67-9) is an organosilicon compound widely employed as a surface modifying agent and coupling agent.[1] Its unique chemical structure, featuring a central silicon atom bonded to a methyl group and three isopropoxy groups, allows it to form a durable, covalent bond with a variety of inorganic substrates while presenting an organic, methyl-functionalized surface. This dual reactivity is the cornerstone of its utility in enhancing material performance.
The primary mechanism of action involves the hydrolysis of the isopropoxy groups in the presence of moisture to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable siloxane (Si-O-Substrate) bonds.[1] Furthermore, adjacent hydrolyzed silane molecules can undergo self-condensation to form a cross-linked polysiloxane network on the surface. The concentration of the applied this compound solution is a critical parameter that dictates the extent of surface coverage, the thickness of the resulting film, and ultimately, the final properties of the modified material.
This guide will explore how to strategically manipulate the concentration of this compound to achieve desired outcomes in hydrophobicity, adhesion, and mechanical properties.
Mechanism of Action: From Solution to a Functionalized Surface
The surface modification process using this compound can be conceptually broken down into three key stages: hydrolysis, condensation, and surface organization. The concentration of the silane in the deposition solution directly influences each of these stages.
Hydrolysis
In the presence of water, the isopropoxy groups of this compound are hydrolyzed to form silanol groups and isopropanol as a byproduct. This reaction is often catalyzed by acids or bases.
CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃CH(OH)CH₃
A higher concentration of the silane in an aqueous solution can accelerate the initial rate of hydrolysis, but may also lead to premature self-condensation in the solution if not controlled.
Condensation
The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups react with hydroxyl groups on the substrate surface, forming covalent siloxane bonds and anchoring the silane molecule to the material.
-
Self-Condensation: Silanol groups from adjacent silane molecules react with each other to form a cross-linked polysiloxane network.
The extent of self-condensation is heavily dependent on the silane concentration. At low concentrations, a monolayer or near-monolayer coverage is favored. At higher concentrations, thicker, multilayered, and more cross-linked films are formed.
Caption: Reaction pathway of this compound.
Concentration Effects on Material Properties: Illustrative Data
The concentration of the this compound solution is a critical determinant of the final surface properties. The following tables present illustrative data based on typical trends observed for methyl-functionalized silanes to demonstrate these effects.
Hydrophobicity
The hydrophobicity of a surface is commonly quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The methyl group of the silane is nonpolar, and its orientation away from the surface leads to a significant increase in hydrophobicity.
| Silane Concentration (wt% in Isopropanol) | Average Water Contact Angle (°) | Surface Morphology |
| 0 (Untreated Glass) | ~35° | Hydrophilic |
| 0.1% | ~75° | Incomplete monolayer |
| 0.5% | ~95° | Near-complete monolayer |
| 1.0% | ~105° | Dense monolayer with some oligomerization |
| 2.0% | ~110° | Multilayered, cross-linked film |
| 5.0% | ~108° (slight decrease) | Thicker, potentially less organized film |
Note: This data is illustrative and actual values may vary depending on the substrate, application method, and curing conditions.
At very high concentrations, a slight decrease in the contact angle may be observed due to the formation of a less ordered, more irregular surface.
Adhesion
As a coupling agent, this compound enhances the adhesion between an inorganic substrate and an organic polymer (e.g., an epoxy adhesive). This is quantified by measuring the lap shear strength.
| Silane Concentration (wt% in Isopropanol) | Lap Shear Strength (MPa) of Epoxy on Glass | Failure Mode |
| 0 (Untreated Glass) | 5.2 | Adhesive failure at glass-epoxy interface |
| 0.1% | 10.8 | Mixed adhesive/cohesive failure |
| 0.5% | 18.5 | Cohesive failure within the epoxy |
| 1.0% | 22.1 | Cohesive failure within the epoxy |
| 2.0% | 21.5 | Cohesive failure, slight decrease in strength |
| 5.0% | 19.8 | Cohesive failure, potential for weak boundary layer |
Note: This data is illustrative and actual values will depend on the specific adhesive and substrate used.
An optimal concentration exists for maximizing adhesion. Beyond this point, an excessively thick and potentially poorly cross-linked silane layer can form a weak boundary layer, leading to a decrease in adhesion strength.
Mechanical Properties of Composites
When used as a coupling agent for fillers in a polymer matrix, the concentration of the silane treatment on the filler can influence the bulk mechanical properties of the composite material, such as tensile strength.
| Silane Concentration (wt% relative to filler) | Tensile Strength of Glass-Filled Polypropylene (MPa) |
| 0 (Untreated Filler) | 45 |
| 0.25% | 60 |
| 0.5% | 75 |
| 1.0% | 72 |
| 2.0% | 68 |
Note: This data is illustrative and will vary based on the polymer, filler type, and loading.
Similar to adhesion, an optimal concentration for filler treatment exists. Insufficient treatment leads to poor stress transfer between the matrix and filler, while excessive treatment can lead to plasticization at the interface or filler agglomeration, both of which can reduce the composite's strength.
Experimental Protocols
The following protocols provide a starting point for the application of this compound. Optimization may be required for specific substrates and applications.
Protocol 1: Surface Hydrophobization of Glass Slides
Objective: To create a hydrophobic glass surface using varying concentrations of this compound.
Materials:
-
Microscope glass slides
-
This compound
-
Isopropanol (anhydrous)
-
Deionized water
-
Hellmanex™ III or similar laboratory detergent
-
Acetone
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning (Critical Step): a. Immerse glass slides in a 2% solution of Hellmanex™ III in deionized water and sonicate for 30 minutes. b. Rinse thoroughly with deionized water (at least 10 times). c. Sonicate in acetone for 15 minutes. d. Rinse with deionized water. e. Dry the slides under a stream of nitrogen or argon and then in an oven at 110°C for at least 1 hour.
-
Silane Solution Preparation: a. Prepare a 95:5 (v/v) isopropanol/water solution. b. Create a series of this compound solutions in the isopropanol/water mixture at the desired concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% by weight). Allow the solutions to hydrolyze for at least 1 hour before use.
-
Silanization: a. Immerse the cleaned and dried glass slides in the silane solutions for 2-5 minutes at room temperature. b. Gently agitate the slides during immersion to ensure uniform coating.
-
Rinsing and Curing: a. Remove the slides from the silane solution and rinse thoroughly with fresh isopropanol to remove any excess, unreacted silane. b. Dry the slides under a stream of nitrogen or argon. c. Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction and the formation of a stable siloxane network.
-
Characterization: a. Allow the slides to cool to room temperature. b. Measure the water contact angle using a goniometer to assess hydrophobicity.
Caption: Workflow for hydrophobization of glass slides.
Protocol 2: Enhancing Adhesion of an Epoxy to a Silica Surface
Objective: To improve the adhesive bonding of an epoxy resin to a silica-based surface.
Materials:
-
Silica-based substrates (e.g., silicon wafers, quartz)
-
This compound
-
Toluene (anhydrous)
-
Epoxy adhesive system (resin and hardener)
-
Equipment for lap shear strength testing
Procedure:
-
Substrate Cleaning: Clean the silica substrates as described in Protocol 1, Step 1.
-
Silane Solution Preparation: Prepare solutions of this compound in anhydrous toluene at various concentrations (e.g., 0.5%, 1.0%, 2.0% by weight). Anhydrous conditions are preferred to control the hydrolysis, which will occur upon exposure to ambient moisture.
-
Silanization: a. Immerse the cleaned substrates in the silane solutions for 5-10 minutes. b. Alternatively, the solution can be applied by spin-coating for a more uniform layer.
-
Rinsing and Curing: a. Rinse the substrates with fresh toluene. b. Cure at 120°C for 1 hour.
-
Adhesive Application and Testing: a. Prepare the epoxy adhesive according to the manufacturer's instructions. b. Apply the adhesive to the silanized surfaces to form lap shear joints. c. Cure the adhesive as recommended. d. Measure the lap shear strength using a universal testing machine.
Troubleshooting and Considerations
-
Inconsistent Results: The most common cause is inadequate cleaning of the substrate. Ensure all organic contaminants are removed.
-
Hazy or Uneven Coatings: This can result from premature self-condensation in the solution or from using a silane solution that is too concentrated. Ensure the solution is freshly prepared and consider reducing the concentration or immersion time.
-
Poor Adhesion: This may be due to an incomplete silane layer (concentration too low) or a weak boundary layer (concentration too high). An optimal concentration must be determined experimentally.
-
Solvent Choice: While isopropanol/water mixtures are common, other solvents like ethanol or toluene can be used. The choice of solvent can affect the rate of hydrolysis and the final film quality.[2]
-
Curing Conditions: Higher curing temperatures and longer times generally lead to a more cross-linked and durable silane layer, but excessive heat can cause degradation.[3][4][5]
Conclusion
The concentration of this compound is a powerful parameter for tuning the surface properties of materials. By carefully controlling the concentration, researchers can achieve a desired balance of hydrophobicity, adhesion, and mechanical reinforcement. The protocols and illustrative data provided in this guide offer a solid foundation for the successful application of this versatile silane. Empirical optimization for each specific application is crucial for achieving the best possible performance.
References
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PubChem. This compound. [Link]
-
LookChem. This compound. [Link]
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Diva-Portal.org. Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thiol-ene polymer adhesion to improve luminescent solar concentrators. [Link]
-
Arrow@TU Dublin. The effect of curing on the properties of 3-methacryloxypropyltrimethoxysilane based sol-gel coatings developed for protective applications. [Link]
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ResearchGate. Looking for protocols to functionalize glass surface ?. [Link]
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ResearchGate. The effect of methyltriethoxysilane (MTES) concentration on hydrophobic properties of silica thin layer. [Link]
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Ataman Kimya. METHYLTRIS(METHYLETHYLKETOXIME)SILANE. [Link]
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ResearchGate. Glass silanized surface protocol?. [Link]
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ResearchGate. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. [Link]
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MDPI. Effect of Si Contents on the Properties of Ti15Mo7ZrxSi Alloys. [Link]
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Sinomaco. What are the curing time of silicone waterproof coatings and their high/low temperature resistance after curing?. [Link]
-
PubMed. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. [Link]
-
ResearchGate. The Mechanical Properties of γ-Methacryloxypropyltrimethoxy silane-treated Jute/Polyester Composites. [Link]
-
MDPI. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. [Link]
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Hubei Xinlan Chemical Co., Ltd. Methyltris(methylethylketoxime)silane (MOS). [Link]
-
MDPI. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355. [Link]
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Application Notes and Protocols for Optimal Performance of Methyltris(1-methylethoxy)silane in Material Synthesis and Surface Modification
Abstract
Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, is a versatile organosilicon compound widely utilized as a coupling agent, surface modifier, and a precursor in the synthesis of advanced materials through sol-gel processes.[1] Its distinct chemical structure, featuring a methyl group and three hydrolyzable isopropoxy groups attached to a central silicon atom, allows for the formation of stable siloxane networks, enhancing adhesion, durability, and water resistance in a variety of applications, including coatings, sealants, and adhesives.[1] This guide provides a comprehensive overview of the fundamental reaction chemistry of this compound and detailed protocols for its application, focusing on the critical parameters that govern optimal performance. We will delve into the mechanistic principles behind experimental choices, offering researchers, scientists, and drug development professionals the insights necessary to achieve consistent and high-quality results.
Introduction to this compound
This compound (CAS No. 5581-67-9) is a colorless to pale yellow liquid with a relatively low viscosity.[1] Its molecular formula is C₁₀H₂₄O₃Si.[1][2] The key to its functionality lies in the dual nature of its molecular structure. The three isopropoxy groups are susceptible to hydrolysis, a reaction that replaces them with hydroxyl groups (silanols). These silanol intermediates are highly reactive and can condense with other silanols or with hydroxyl groups present on the surface of inorganic substrates to form stable silicon-oxygen-silicon (siloxane) or silicon-oxygen-metal bonds, respectively.[1][3] The non-hydrolyzable methyl group imparts a degree of hydrophobicity and influences the physical properties of the resulting siloxane network.
Key Properties:
| Property | Value | Source |
| Molecular Weight | 220.38 g/mol | [2] |
| Boiling Point | 83 °C (13 mmHg) | [4] |
| Density | 0.878 g/mL | [4] |
| Flash Point | 140 °F (60 °C) | [4] |
| Refractive Index | 1.401 | [4] |
Fundamental Reaction Chemistry: The Path to Performance
The efficacy of this compound in any application hinges on the controlled execution of a two-step reaction sequence: hydrolysis and condensation.[5] Understanding and manipulating the conditions of these reactions is paramount to achieving desired material properties and surface characteristics.
Step 1: Hydrolysis - Activation of the Silane
The initial and critical step is the hydrolysis of the isopropoxy groups to form reactive silanol groups (Si-OH). This reaction is catalyzed by the presence of water and can be influenced by pH.[5][6][7]
Reaction Scheme: CH₃Si(OCH(CH₃)₂)₃ + 3H₂O ⇌ CH₃Si(OH)₃ + 3CH₃CH(OH)CH₃
The rate of hydrolysis is significantly affected by several factors:
-
pH: Hydrolysis can be catalyzed by both acids and bases.[8] Acidic conditions (pH 3-5) are often optimal for promoting the hydrolysis of the first alkoxy group while minimizing the rate of self-condensation of the resulting silanols, thus providing a more stable solution for surface treatment.[9][10]
-
Solvent: The choice of solvent is crucial.[6][7] Alcohols like ethanol are commonly used to co-solubilize the silane and water, creating a homogeneous reaction medium.[6][10] The type of alcohol can also influence the hydrolysis rate.[10]
-
Water Concentration: A sufficient amount of water is necessary for complete hydrolysis. The water can be added to the reaction mixture or may be present as adsorbed moisture on the substrate surface.[5]
Step 2: Condensation - Building the Network
Once formed, the silanol groups are highly reactive and will undergo condensation reactions with other silanols to form a stable, cross-linked siloxane (Si-O-Si) network, or with hydroxyl groups on an inorganic substrate to form a covalent bond.[3][5]
Condensation Reactions:
-
Self-Condensation: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O
-
Surface Reaction: Substrate-OH + HOSi(CH₃)(OCH(CH₃)₂)₂ → Substrate-O-Si(CH₃)(OCH(CH₃)₂)₂ + H₂O
The extent and nature of the condensation reaction are influenced by:
-
Temperature: Higher temperatures accelerate the condensation process and are often used in a final curing step to ensure the formation of a durable and stable film.[9]
-
Catalyst: The same catalysts that promote hydrolysis also affect condensation.[11]
-
Concentration: The concentration of the silane solution can affect the thickness and density of the resulting film.[9]
Application Protocols for Optimal Performance
The following protocols provide detailed, step-by-step methodologies for common applications of this compound. The causality behind each step is explained to empower the user to adapt and optimize the process for their specific needs.
Protocol 1: Surface Modification of Glass or Silica Substrates
This protocol details the procedure for creating a hydrophobic methyl-terminated surface on glass or silica, which is rich in hydroxyl groups.
Objective: To enhance the hydrophobicity and modify the surface energy of a substrate.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Glass or silica substrate
-
Beakers, magnetic stirrer, and stir bar
-
Oven
Workflow Diagram:
Caption: Workflow for surface modification of substrates.
Step-by-Step Methodology:
-
Substrate Preparation (The Foundation for Adhesion):
-
Thoroughly clean the glass or silica substrate to remove any organic contaminants. This is critical as the silane reacts with surface hydroxyl groups, and a clean surface ensures uniform coverage.[12]
-
A recommended procedure is sonication in a sequence of acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen or in an oven.
-
For enhanced reactivity, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to increase the density of surface hydroxyl groups. Extreme caution must be exercised when handling piranha solution.
-
-
Silane Solution Preparation (Controlling the Reaction):
-
Prepare a 95:5 (v/v) mixture of ethanol and deionized water. The alcohol acts as a solvent to ensure the miscibility of the silane and water.[6]
-
Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid. This acidic environment promotes controlled hydrolysis of the isopropoxy groups while minimizing premature self-condensation.[9]
-
Add this compound to the solution to a final concentration of 1-5% by weight. Stir the solution for at least 30 minutes to allow for hydrolysis to occur. The solution should remain clear.
-
-
Surface Treatment (The Deposition Process):
-
Immerse the cleaned and dried substrate in the prepared silane solution for 1-2 hours at room temperature. Agitation during this step can improve the uniformity of the coating.
-
Alternatively, the solution can be applied by dip-coating, spin-coating, or spraying, depending on the desired film thickness and uniformity.[9]
-
-
Rinsing and Curing (Stabilizing the Coating):
-
After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any excess, unreacted silane.
-
Allow the substrate to air dry for a few minutes.
-
For optimal adhesion and durability, cure the coated substrate in an oven at 110-120°C for 30-60 minutes.[5][9] The heat promotes the formation of covalent bonds between the silane and the substrate and enhances the cross-linking of the siloxane network.[5]
-
Self-Validation:
-
A successful hydrophobic coating can be confirmed by measuring the water contact angle. A significant increase in the contact angle compared to the uncoated substrate indicates successful surface modification.
-
The stability of the coating can be assessed by subjecting it to washing or sonication and re-measuring the contact angle.
Protocol 2: Synthesis of Silica-Based Materials via the Sol-Gel Process
This protocol outlines the use of this compound as a co-precursor with tetraethoxysilane (TEOS) to synthesize hybrid organic-inorganic silica materials. The methyl groups from the silane will be incorporated into the silica network, imparting hydrophobicity and modifying the mechanical properties.
Objective: To synthesize a methyl-functionalized silica gel.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (or an acid catalyst like HCl)
-
Beakers, magnetic stirrer, and stir bar
Reaction Mechanism Diagram:
Caption: Simplified Sol-Gel reaction mechanism.
Step-by-Step Methodology:
-
Sol Preparation (The Precursor Mixture):
-
In a beaker, mix ethanol, deionized water, and the chosen catalyst (e.g., ammonium hydroxide for basic catalysis or HCl for acidic catalysis). The choice of catalyst will significantly impact the gelation time and the final structure of the gel.[13]
-
In a separate container, mix the desired molar ratio of this compound and TEOS. The ratio will determine the degree of organic modification and the final properties of the material.[13]
-
-
Hydrolysis and Condensation (The Gel Formation):
-
Slowly add the silane mixture to the ethanol/water/catalyst solution while stirring vigorously.
-
Continue stirring the solution. The solution will gradually increase in viscosity as hydrolysis and condensation proceed, eventually forming a solid gel. The time taken for this process is the gelation time.[13]
-
-
Aging and Drying (Strengthening and Finalizing the Structure):
-
Once the gel has formed, it should be aged for a period (typically 24-48 hours) in a sealed container. Aging allows for further condensation reactions to occur, strengthening the silica network.
-
After aging, the gel needs to be dried to remove the solvent. The drying method will significantly affect the final properties.
-
Evaporative drying at ambient or slightly elevated temperatures will lead to the formation of a xerogel, which may experience significant shrinkage and cracking.
-
Supercritical drying is required to produce an aerogel, preserving the porous structure and resulting in a very low-density material.
-
-
Self-Validation:
-
Successful gel formation is visually evident.
-
The properties of the final material (e.g., hydrophobicity, porosity, mechanical strength) can be characterized using techniques such as contact angle measurement, nitrogen adsorption-desorption (for surface area and pore size analysis), and mechanical testing.
Safety and Handling
This compound and its reaction byproducts should be handled with care in a well-ventilated area, such as a fume hood.[14][15]
-
Inhalation: Vapors may cause irritation to the respiratory tract.[14][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong acids and oxidizing agents.[16] The compound is moisture-sensitive.[14]
Conclusion
This compound is a valuable and versatile chemical for researchers and professionals in materials science and drug development. Optimal performance is achieved through a thorough understanding and precise control of the hydrolysis and condensation reactions. By carefully selecting reaction parameters such as pH, solvent, temperature, and reactant concentrations, the properties of the resulting materials and surface modifications can be tailored to meet the specific demands of the application. The protocols and insights provided in this guide serve as a foundation for the successful and safe utilization of this powerful organosilane.
References
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Specialty Silicone Products, Inc. How to Use Silane Coupling Agents: A Practical Guide. [Link]
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Grumezescu, A. M. (2018). Surface Modification of Magnetic Nanoparticles with Alkoxysilanes and Their Application in Magnetic Bioseparations. Langmuir. [Link]
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Gelest. What to Consider When Selecting a Silane Coupling Agent. [Link]
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DAP. Safety Data Sheet. [Link]
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Bruce, I. J. (2005). Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations. PubMed. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Sico Performance Material. MATERIAL SAFETY DATA SHEET. [Link]
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LookChem. This compound. [Link]
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Dorvel, B., et al. (2010). Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces. ResearchGate. [Link]
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Dorvel, B., et al. (2010). Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces. University of Illinois. [Link]
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Gelest, Inc. sim6585.0 - methyltris(methoxyethoxy)silane. [Link]
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Ataman Kimya. Methyltris(methylethylketoxime)silane (MOS). [Link]
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Khan, S., et al. (2021). Selection and Optimization of Silane Coupling Agents to Develop Durable Functional Cotton Fabrics Using TiO2 Nanoparticles. ResearchGate. [Link]
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Eeltink, S., et al. (2005). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed. [Link]
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Surface Science and Technology. Understanding Silane Functionalization. [Link]
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Ataman Kimya. METHYLTRIS(METHYLETHYLKETOXIME)SILANE. [Link]
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Lange, J., et al. (2018). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
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Jiang, J. (2015). the general principles of choosing the silane coupling agent. Medium. [Link]
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Gelest, Inc. Silane Coupling Agents. [Link]
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Venkatathri, N. (2007). Preparation of silica nanoparticle through coating with octyldecyltrimethoxy silane. ResearchGate. [Link]
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Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
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Wang, Y., et al. (2019). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. [Link]
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Nenashev, A. V., et al. (2014). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. [Link]
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Cohen, R., et al. (2020). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. MDPI. [Link]
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Kim, B. K., et al. (2004). Coating of Methyltriethoxysilane—Modified Colloidal Silica on Polymer Substrates for Abrasion Resistance. ResearchGate. [Link]
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de Farias, R. F., et al. (2007). Synthesis of mesoporous silica grafted with 3-glycidoxypropyltrimethoxy–silane. ResearchGate. [Link]
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Pop, A., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. National Institutes of Health. [Link]
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Arkles, B. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]
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Hengda Chemical. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. [Link]
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Abdelmouleh, M., et al. (2004). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
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Nadeem, H., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
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Park, N. G., et al. (2000). Properties of sol-gel materials synthesized from colloidal silica and alkoxy silanes. ResearchGate. [Link]
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Application Note: Leveraging Methyltris(1-methylethoxy)silane for Advanced Adhesive and Sealant Formulations
Abstract
Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane, is a versatile organosilicon compound that serves a dual function as a crosslinking agent and an adhesion promoter in moisture-curing adhesive and sealant systems.[1] Its unique chemical structure, featuring a central silicon atom bonded to a methyl group and three hydrolyzable isopropoxy groups, is fundamental to the formulation of high-performance, neutral-cure Room Temperature Vulcanizing (RTV-1) silicone sealants.[1][2][3] This document provides a comprehensive technical guide for researchers and formulation scientists on the mechanism, application, and evaluation of this compound. We will explore the underlying chemistry of the hydrolysis and condensation reactions, offer detailed formulation guidelines, and present step-by-step protocols for performance testing, thereby enabling the development of durable and reliable adhesive and sealant products.
Physicochemical Properties and Identification
This compound is a colorless to pale yellow liquid with a relatively low viscosity.[1] Its key properties are summarized below, providing essential information for handling, storage, and formulation calculations.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][4] |
| Synonyms | Methyltriisopropoxysilane, Triisopropoxymethyl silane | [1][5] |
| CAS Number | 5581-67-9 | [1][4] |
| Molecular Formula | C₁₀H₂₄O₃Si | [1][4][5] |
| Molecular Weight | 220.38 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 83 °C @ 13 mmHg | [5] |
| Density | ~0.878 g/cm³ | [5] |
| Flash Point | ~60 °C (140 °F) | [5] |
The Dual-Role Mechanism of Action
The efficacy of this compound in adhesive and sealant formulations stems from its ability to undergo a two-step reaction sequence initiated by atmospheric moisture: hydrolysis followed by condensation.[6] This sequence is responsible for both the curing (crosslinking) of the polymer matrix and the establishment of robust adhesion to inorganic substrates.
Step 1: Hydrolysis - The Activation by Moisture
The process begins when the formulation is exposed to the environment. The three isopropoxy groups on the silane molecule are hydrolyzable and react with water to form reactive silanol (Si-OH) groups. This reaction releases isopropanol as a non-corrosive, neutral byproduct.[1][6][7]
Reaction: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH (Where R = -CH₃ and R' = -CH(CH₃)₂)
The rate of this hydrolysis is a critical factor in determining the cure characteristics of the sealant, such as tack-free time. The bulky isopropoxy groups provide a moderate reaction speed compared to smaller alkoxy groups like methoxy, offering a balance between working time and cure rate.[6]
Step 2: Condensation - Building the Network and Interface
The newly formed silanol groups are highly reactive and will condense with other hydroxyl groups in the system, releasing water. This condensation occurs via two competing but synergistic pathways:
-
Crosslinking (Curing): The silanols on the this compound molecule react with the terminal silanol groups of the base silicone polymers (e.g., silanol-terminated polydimethylsiloxane).[2][3] This creates stable siloxane (Si-O-Si) bonds, linking the polymer chains together to form a durable, three-dimensional elastomeric network. This network is responsible for the mechanical properties of the cured sealant, such as its tensile strength and elongation.
-
Adhesion Promotion (Interfacial Coupling): Simultaneously, the silanol groups can react with hydroxyl groups present on the surface of inorganic substrates like glass, metal oxides, and ceramics.[6][8] This forms strong, covalent Si-O-substrate bonds, creating a chemical bridge that connects the organic polymer matrix to the inorganic surface.[8][9] This covalent linkage is the foundation of the excellent and durable adhesion provided by silane-based formulations.
The diagram below illustrates this comprehensive mechanism.
Formulation Guidelines for High-Performance Sealants
This compound is a key ingredient in one-component (RTV-1) alkoxy-cure silicone sealant formulations. A typical formulation consists of several core components working in synergy.
| Component | Primary Function(s) | Typical Example(s) |
| Base Polymer | Provides the elastomeric backbone, flexibility, and elongation. | Silanol (-OH) terminated Polydimethylsiloxane (PDMS) |
| Crosslinker | Reacts with the base polymer and moisture to form the 3D network (cure). | This compound |
| Adhesion Promoter | Enhances bonding to various substrates. Can be a separate silane or a function of the crosslinker. | This compound , Amino- or epoxy-functional silanes |
| Filler | Reinforces the polymer network, controls rheology (thixotropy), and reduces cost. | Fumed silica (hydrophilic or hydrophobic), calcium carbonate |
| Plasticizer | Adjusts hardness, modulus, and viscosity for improved processability. | Non-reactive PDMS fluid |
| Catalyst | Controls the rate of the condensation cure reaction. | Organo-tin compounds (e.g., Dibutyltin dilaurate), Titanates |
| Water Scavenger | Prevents premature curing inside the packaging, ensuring shelf stability. | Other alkoxysilanes like vinyltrimethoxysilane |
Source: Synthesized from[2][3][10][11]
The concentration of this compound directly influences the final properties of the sealant. Increasing its loading generally leads to a higher crosslink density, resulting in increased hardness (Shore A durometer) and a higher modulus of elasticity, but often at the expense of reduced ultimate elongation. Formulators must carefully balance the concentration to achieve the desired combination of strength, flexibility, and cure speed for a specific application.
Experimental Protocols for Formulation and Evaluation
A systematic approach to formulation and testing is crucial for developing high-quality adhesives and sealants. The following protocols provide a framework for laboratory-scale preparation and characterization.
Protocol 1: Preparation of a Model RTV-1 Sealant
This protocol describes the preparation of a 100-gram batch of a model sealant. All operations should be conducted in a controlled environment with low humidity to prevent premature cure.
Materials & Equipment:
-
Silanol-terminated PDMS polymer
-
This compound
-
Fumed silica (hydrophobic)
-
PDMS plasticizer fluid
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Planetary mixer or high-shear laboratory mixer with vacuum capabilities
-
Airtight container for storage
Procedure:
-
Pre-mixing: To the mixing vessel, add the silanol-terminated PDMS polymer and the PDMS plasticizer fluid. Mix at low speed for 5 minutes until a homogeneous blend is achieved.
-
Filler Incorporation: Gradually add the fumed silica to the vessel while mixing at a moderate speed. Continue mixing for 15-20 minutes until the filler is fully dispersed and no agglomerates are visible.
-
Degassing: Apply a vacuum to the mixing vessel (e.g., <100 mbar) while continuing to mix at a low speed. Hold under vacuum for 15-20 minutes to remove any entrapped air from the base compound. This step is critical to prevent voids in the cured sealant.
-
Addition of Active Components: Release the vacuum. While mixing at a low speed, add the this compound crosslinker, followed by the DBTDL catalyst.
-
Final Mixing & Degassing: Mix for an additional 10 minutes to ensure all components are thoroughly incorporated. Perform a final degassing step under vacuum for 10 minutes.
-
Packaging: Immediately transfer the formulated sealant into a moisture-proof cartridge or container to ensure shelf stability.
Protocol 2: Curing and Test Specimen Preparation
Procedure:
-
Extrude the sealant from the cartridge onto a non-stick surface (e.g., polyethylene or PTFE sheet).
-
Cast sheets of a specified thickness (e.g., 2 mm) for mechanical property testing.
-
For adhesion tests, apply a bead of sealant between two substrate blocks (e.g., glass, aluminum) as specified by the relevant ASTM standard (e.g., ASTM C1135).[12]
-
Allow all specimens to cure at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for a minimum of 7 days, or until fully cured.
Protocol 3: Performance Evaluation
The following diagram outlines a typical workflow for evaluating the key performance metrics of the cured sealant.
-
Tack-Free Time (per ASTM C679): Shortly after application, lightly touch the surface of the sealant with a clean polyethylene film. The tack-free time is the point at which the sealant no longer adheres to the film.[13] This measures the initial skin formation.
-
Hardness (per ASTM C661): Use a Shore A durometer to measure the indentation hardness of the fully cured 2 mm thick sealant sheet.[13] Take multiple readings and average the result. This indicates the degree of cure and crosslink density.
-
Tensile Adhesion Properties (per ASTM C1135/C1382): Mount the cured substrate assemblies in a universal testing machine.[12][14] Pull the substrates apart at a specified rate and record the maximum stress (tensile strength) and elongation at break. Critically, observe the mode of failure (adhesive failure at the interface vs. cohesive failure within the sealant), which provides profound insight into the effectiveness of the adhesion promoter.
Data Interpretation and Troubleshooting
| Parameter Change | Expected Effect on Hardness | Expected Effect on Elongation | Expected Effect on Adhesion | Rationale |
| Increase Crosslinker Conc. | Increase | Decrease | Generally Improves | Higher crosslink density increases rigidity. More silane available for interfacial bonding. |
| Increase Plasticizer Conc. | Decrease | Increase | Neutral / Slight Decrease | Plasticizer softens the matrix. May interfere with interfacial contact if overdosed. |
| Increase Filler Loading | Increase | Decrease | Neutral | Reinforcing fillers increase stiffness. |
| Increase Catalyst Conc. | Faster Cure | Faster Cure | Faster Cure | Accelerates the condensation reaction rate. |
Common Troubleshooting Scenarios:
-
Problem: Slow or incomplete cure.
-
Possible Causes: Low ambient humidity, insufficient catalyst level, expired polymer or crosslinker.
-
Solutions: Increase humidity in the curing chamber, optimize catalyst concentration, verify the reactivity of raw materials.
-
-
Problem: Poor adhesion to a specific substrate.
-
Possible Causes: Insufficient surface preparation (contamination), low concentration of adhesion promoter, chemical incompatibility with the substrate.
-
Solutions: Ensure substrates are clean and dry, increase the loading of this compound or add a substrate-specific adhesion promoter, consider a surface primer.
-
-
Problem: Voids or bubbles in the cured sealant.
-
Cause: Incomplete degassing during the mixing phase.
-
Solution: Optimize the vacuum mixing protocol to ensure all air is removed before packaging.
-
Safety and Handling
This compound and its formulations require careful handling.
-
Hazards: May cause skin and serious eye irritation.[15][16][17] Inhalation of vapors may be harmful and cause respiratory irritation.[15][16][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15][17]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15][18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from moisture to prevent premature hydrolysis.[18]
Conclusion
This compound is a highly effective, multifunctional component for the formulation of neutral-cure RTV-1 adhesives and sealants. Its dual role as both a crosslinker and adhesion promoter simplifies formulations while delivering robust mechanical properties and durable adhesion to a wide range of substrates. By understanding its fundamental reaction mechanisms and systematically applying the formulation and evaluation protocols outlined in this guide, researchers and scientists can effectively harness its capabilities to develop advanced materials tailored to demanding applications.
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Adhesive and Sealant Council. (n.d.). International Testing Standards for Adhesives and Sealants. Retrieved from [Link]
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Adhesive and Sealant Council. (n.d.). Industry Standards. Retrieved from [Link]
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Arkles, B. (n.d.). Using Silanes as Adhesion Promoters. Computational Chemistry List. Retrieved from [Link]
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Adhesive and Sealant Council. (n.d.). Sealant Standard Test Methods. Retrieved from [Link]
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Intertek. (n.d.). ASTM C1521-13: Evaluating Adhesion of Installed Weatherproofing Sealant Joints. Retrieved from [Link]
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ASTM International. (2023). C1382 Standard Test Method for Determining Tensile Adhesion Properties of Sealants When Used in Exterior Insulation and Finish Systems (EIFS) Joints. Retrieved from [Link]
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SiSiB SILICONES. (n.d.). Formulating RTV Silicone Sealants. Retrieved from [Link]
-
SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Retrieved from [Link]
-
Molecule Spark. (2025). The Science of Adhesion Promoters: Bridging Organic and Inorganic Materials. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]
-
ResearchGate. (2025). Organosilanes as adhesion promoters. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Methyltris(methylethylketoxime)silane Supplier. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Adhesion: Methyltris(acetoxime)silane in Silicone Sealants. Retrieved from [Link]
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DAP Products Inc. (2015). Safety Data Sheet - Silicone Max Premium All Purpose Silicone Sealant Clear. Retrieved from [Link]
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Power Chemical Corporation. (n.d.). Silanes & Silicones for RTV-1 formulation guide. Retrieved from [Link]
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Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. Retrieved from [Link]
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Sico Performance Material (Shandong) Co., Ltd. (2020). MATERIAL SAFETY DATA SHEET - Methyltris(methylethylketoxime)silane. Retrieved from [Link]
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Prospector Knowledge Center. (2022). Adhesion Promoters 101. Retrieved from [Link]
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Gelest, Inc. (2016). Safety Data Sheet - METHYLTRIS(METHOXYETHOXY)SILANE. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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"Methyltris(1-methylethoxy)silane" applications in chromatography and separation science
An In-Depth Technical Guide to Methyltris(1-methylethoxy)silane in Chromatography and Separation Science
This guide provides a detailed exploration of this compound, also known as methyltriisopropoxysilane (MTIPS), within the context of chromatography and separation science. For researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explain the nuanced applications, chemical principles, and practical considerations of this specific organosilane. While not a conventional derivatizing agent for routine analysis, MTIPS holds a specialized role as a precursor in the synthesis of advanced stationary phase materials.
Introduction: Situating this compound in the World of Silylation
Silylation is a cornerstone chemical modification technique in chromatography, particularly in Gas Chromatography (GC). The process involves replacing an active hydrogen atom in an analyte—typically from hydroxyl (-OH), carboxyl (-COOH), amine (-NH), or thiol (-SH) groups—with a silyl group, most commonly the trimethylsilyl (TMS) group.[1] This derivatization increases the analyte's volatility and thermal stability while reducing its polarity, making it amenable to GC analysis.[2]
A vast array of silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used for this purpose due to their high reactivity and the formation of stable derivatives.[3]
This compound (MTIPS), with its central silicon atom bonded to a methyl group and three isopropoxy groups, presents a different set of properties. Its applications in separation science are more specialized, diverging from routine analyte derivatization. The available evidence points to its primary utility as a monomeric precursor in the formulation of polymeric silica-based materials, which can then serve as chromatographic stationary phases.[4] Its use in this area is predicated on the principles of sol-gel chemistry, where the hydrolysis and condensation of the isopropoxy groups build a stable siloxane network.
Primary Application: A Building Block for Polymeric Stationary Phases
The most significant application of MTIPS in separation science is as a precursor for creating polymethylsilsesquioxane (PMSQ) materials.[4] These materials can be synthesized to form monolithic columns or packed beds for High-Performance Liquid Chromatography (HPLC). The process leverages the principles of sol-gel chemistry to construct a rigid, porous silica network functionalized with methyl groups.
The Scientific Rationale: Why MTIPS is Suited for Stationary Phase Synthesis
The trifunctional nature of MTIPS (i.e., three reactive isopropoxy groups) allows it to act as a cross-linking agent, forming a three-dimensional siloxane (Si-O-Si) network upon hydrolysis and condensation. The methyl group attached to the silicon atom remains intact, imparting a consistent and predictable level of hydrophobicity to the final material.
This approach is analogous to the use of the related compound, methyltrimethoxysilane (MTMS), which has been successfully employed as a sole precursor to create monolithic capillary columns for HPLC.[5] Chromatographic characterization of these MTMS-based columns revealed a hydrophobicity comparable to commercial C8 columns, with the retention mechanism governed more by adsorption than partitioning.[5] This provides a strong inferential model for the expected behavior of a stationary phase derived from MTIPS.
Generalized Protocol for Stationary Phase Synthesis via Sol-Gel Process
While a specific, standardized protocol for MTIPS is not widely published, the following generalized methodology is based on established principles of sol-gel synthesis for creating monolithic silica columns from alkoxysilane precursors.
Objective: To prepare a monolithic polymethylsilsesquioxane column from this compound.
Materials:
-
This compound (MTIPS)
-
Acetic Acid (or other suitable acid catalyst)
-
Polyethylene glycol (PEG) or other porogen
-
Urea
-
Fused silica capillary tubing
-
HPLC system for testing
Methodology:
-
Preparation of the Sol Solution:
-
In a chilled vessel, combine MTIPS, an aqueous solution of acetic acid, and a porogen (e.g., PEG).
-
The mixture is stirred vigorously for 30-60 minutes in an ice bath to initiate hydrolysis of the isopropoxy groups, forming silanol (Si-OH) intermediates. The acid acts as a catalyst for this step.
-
-
Filling the Capillary:
-
The prepared sol solution is drawn into a fused silica capillary, which will serve as the column housing. The ends of the capillary are then sealed.
-
-
Gelation and Aging:
-
The filled capillary is incubated at a controlled temperature (e.g., 40°C) for several hours to allow for the condensation of silanol groups, leading to the formation of a rigid, porous gel network (polycondensation).
-
Following initial gelation, the temperature can be increased to further age the monolith, strengthening the silica skeleton.
-
-
Phase Separation and Pore Formation:
-
During polycondensation, the growing polymer network phase-separates from the solvent and porogen, creating the desired porous structure of the monolith. The size and distribution of pores are controlled by the composition of the initial sol solution and the thermal profile of the gelation process.
-
-
Purification and Conditioning:
-
Once the monolith is formed and aged, the porogen and any unreacted components are washed out by flushing the column with a suitable solvent (e.g., methanol, acetonitrile).
-
The column is then conditioned by flushing with the mobile phase to be used for chromatographic separations.
-
Visualization of the Sol-Gel Process
Caption: Workflow for monolithic stationary phase synthesis from MTIPS.
Theoretical Application: Surface Modification and End-capping
In addition to forming the bulk stationary phase, silanes are critical for surface modification, particularly "end-capping" in reversed-phase HPLC.
The Principle of End-capping
After a silica support is functionalized with a primary hydrophobic phase (e.g., C18), unreacted, accessible silanol groups (Si-OH) often remain on the surface.[6] These residual silanols can cause undesirable secondary interactions with polar and basic analytes, leading to peak tailing and poor chromatographic performance.[7] End-capping is the process of derivatizing these residual silanols with a small, reactive silane to render them inert.[8]
Potential Role of MTIPS in End-capping
Theoretically, MTIPS could be used as an end-capping reagent due to the reactivity of its isopropoxy groups with surface silanols. However, it is not a common choice for this application. Standard end-capping reagents are typically small and highly reactive, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS).
Comparative Analysis:
| Feature | Common End-capping Reagents (e.g., TMCS) | This compound (MTIPS) |
| Reactivity | High (chlorosilanes are very reactive) | Moderate (alkoxysilanes are less reactive than chlorosilanes) |
| Steric Hindrance | Low (trimethylsilyl group is small) | High (isopropoxy groups are bulky) |
| Byproducts | HCl (requires scavenger) or volatile amines | Isopropanol (relatively benign) |
| Surface Coverage | High efficiency in covering residual silanols | Potentially incomplete coverage due to steric bulk |
The significant steric hindrance from the three isopropoxy groups and the central methyl group would likely prevent MTIPS from efficiently accessing and reacting with all residual silanols, especially those in sterically hindered environments on the silica surface. This makes it a less effective choice compared to smaller, more nimble reagents.
Visualization of the End-capping Reaction
Caption: Reaction of a residual silanol group with MTIPS.
Analysis of MTIPS as an Analyte Derivatizing Agent
While silylation is a dominant technique for analyte derivatization in GC, MTIPS is not a standard reagent for this purpose. An expert analysis of its chemical properties reveals why.
Characteristics of an Ideal Derivatizing Reagent
An effective derivatizing agent for GC should exhibit several key characteristics:
-
High Reactivity: It should react quickly and completely with the target functional groups under mild conditions.[9]
-
Volatile Byproducts: The byproducts of the derivatization reaction should be volatile and not interfere with the chromatogram.
-
Stable Derivatives: The resulting derivatized analyte must be thermally stable for GC analysis.
-
Minimal Steric Hindrance: The silylating group should be small enough to react with sterically hindered sites.
Comparative Assessment of MTIPS
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | This compound (MTIPS) |
| Leaving Group | Trifluoroacetamide (good leaving group) | Isopropoxide (less effective leaving group) |
| Reaction Speed | Very fast for alcohols, phenols, and carboxylic acids. | Slower; hydrolysis and reaction with analytes are less facile.[10] |
| Byproducts | Volatile and non-interfering | Isopropanol |
| Silyl Group Donated | Trimethylsilyl (TMS) | Methyl-diisopropoxy-silyl |
| Steric Profile | Low steric hindrance | High steric hindrance |
The hydrolysis of MTIPS, a necessary step for its reaction in some contexts, proceeds with difficulty and tends to form resinous products rather than clean, monomeric derivatives.[10] Furthermore, the transfer of a bulky CH₃-Si-(OC₃H₇)₂ group to an analyte would add significant molecular weight without the same increase in volatility afforded by the much smaller TMS group. This makes MTIPS fundamentally unsuited for routine analyte derivatization compared to established reagents like BSTFA or MSTFA.
Summary and Conclusion
This compound is a specialized organosilicon compound with a distinct but limited role in chromatography and separation science. Its utility is not as a conventional silylating agent for analyte derivatization, a role for which its chemical properties make it poorly suited. Instead, its primary and most promising application lies in materials science as a monomeric precursor for the synthesis of polymethylsilsesquioxane-based stationary phases .
For researchers and drug development professionals, understanding this distinction is crucial. While you are unlikely to find MTIPS in a standard derivatization kit, it represents a class of compounds essential for the development of novel chromatographic media, such as monolithic columns, where its ability to form stable, cross-linked polymeric networks is leveraged to create unique separation selectivities. Future research in this area may further refine the synthesis protocols to unlock the full potential of stationary phases derived from this and similar alkoxysilane precursors.
References
-
The Role of End-Capping in RP-HPLC. LabRulez LCMS. [Link]
-
Vainio, P., & Vainiotalo, P. (2002). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Analytica Chimica Acta, 467(1-2), 169-175. [Link]
-
J. V. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. InTech. [Link]
-
Xing, Y., et al. (2022). Theoretical study on the interactions between silica and the products of 3-mercaptopropyltriethoxysilane (MPTS) with different hydrolysis degrees. Cellulose, 29(10), 5589-5601. [Link]
- US Patent 3,067,270A: Separation of xylene isomers by crystallization and distillation.
-
Laschober, S., & Rosenberg, E. (2008). Chromatographic characterisation of monolithic capillary columns for liquid chromatography based on methyltrimethoxysilane as sole precursor. Journal of Chromatography A, 1191(1-2), 265-272. [Link]
-
Barry, A. J., et al. (1947). Isomeric Silicones: Reactive Phenylsilsesquioxane-Based MT Resins and Comments Concerning the Structure of the Phenylsilsesquioxane Homopolymer. Journal of the American Chemical Society, 69(12), 2916-2920. [Link]
- US Patent Application US20220229052A1: A Method for Separating Biomolecules.
-
Gas chromatogram of 3-aminopropyltriethoxysilane, 3-methacryloxypropyltrimethoxysilane and 3-glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
-
McMurtrey, K. D. (1988). Reaction of Silica Gel with Trimethylsilyl Donors Under Conditions Useful for End-Capping HPLC Bonded Phase Packings. Journal of Liquid Chromatography, 11(16), 3375-3384. [Link]
-
Van der Voort, P., et al. (1997). Reactivity of the surface hydroxyl groups of MCM-41 towards silylation with trimethychlorosilane. Physical Chemistry Chemical Physics, 1(1), 145-150. [Link]
-
The Role of End-Capping in Reversed-Phase HPLC. LabRulez LCMS. [Link]
-
Laschober, S., et al. (2007). Chromatographic characterisation of a novel type of monolithic methylsilsesquioxane-based HPLC column. Journal of Separation Science, 30(18), 3097-3105. [Link]
-
Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups? ResearchGate. [Link]
-
Weisz, V. M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 416. [Link]
- US Patent 9,925,522B2: Doped materials for reverse phase chromatography.
-
Taskin, O., et al. (2018). Preparation of analytical columns and HPLC silica-based C18 packing material synthesis from non-toxic silica source. Particulate Science and Technology, 38(1), 1-8. [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry, 3, 253-278. [Link]
- US Patent 2,850,549A: Separation of cis and trans isomers.
-
Dry silica gel (84 g) is added to the column in an even layer... Organic Syntheses. [Link]
-
Petsch, M., et al. (2005). Preparation and characterization of fused-silica capillary columns coated with m-carborane-siloxane copolymers for gas chromatography. Analytical and Bioanalytical Chemistry, 383(2), 322-326. [Link]
-
Gunji, T., et al. (Date not available). Preparation and Properties of Polymethylsilsesquioxane from Methyltriisopropoxysilane. Science University of Tokyo, Department of Industrial Chemistry.[Link]
- US Patent 6,559,334B1: Polymers chromatographic separation of enantiomers.
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyltris(1-methylethoxy)silane Hydrolysis Rate Control and Optimization
Welcome to the technical support center for Methyltris(1-methylethoxy)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for controlling the hydrolysis rate of this versatile silane. The following question-and-answer format addresses specific challenges you may encounter during your experiments, offering explanations grounded in scientific principles and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound hydrolysis is proceeding too slowly or appears incomplete. What are the likely causes and how can I accelerate it?
A1: Incomplete or slow hydrolysis is a common hurdle. The core issue is that the reaction conditions are not sufficiently favoring the nucleophilic attack of water on the silicon atom to replace the isopropoxy groups with hydroxyl groups. Several factors could be at play:
-
Neutral pH: The hydrolysis of alkoxysilanes is slowest at a neutral pH of 7.[1] Both acidic and basic conditions have a significant catalytic effect.[1][2]
-
Solution: Adjust the pH of your reaction mixture. For non-aminosilanes, acidic conditions (pH 3-5) are generally effective at accelerating hydrolysis while minimizing the rate of self-condensation.[1][3] A common approach is to use a dilute solution of acetic acid. For base-catalyzed hydrolysis, a pH around 10-11 can be effective, though this also accelerates condensation.[2]
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[1] Lower ambient temperatures will naturally slow down the reaction kinetics.[4][5]
-
Insufficient Water: Hydrolysis is a reaction that consumes water. If the amount of water is stoichiometric or limited, the reaction may not proceed to completion.[3]
-
Solution: Ensure a sufficient excess of water is present in the reaction medium. The water-to-silane molar ratio is a critical parameter; increasing it can enhance the hydrolysis rate up to a certain point.[6]
-
-
Co-solvent Effects: The presence of alcohol co-solvents, particularly the isopropanol byproduct of the hydrolysis itself, can slow down the reaction by Le Chatelier's principle.[1]
Q2: I'm observing the formation of a gel or precipitate in my silane solution shortly after initiating hydrolysis. What's happening and how can I prevent it?
A2: This indicates that the condensation of the newly formed silanols (Si-OH) is occurring too rapidly, leading to the formation of insoluble siloxane (Si-O-Si) oligomers and polymers.[7][8] This premature self-condensation is a competing reaction with the desired surface modification.
-
High pH (Base Catalysis): While basic conditions accelerate hydrolysis, they have an even more pronounced effect on the condensation rate.[9][10]
-
High Silane Concentration: A higher concentration of the silane increases the proximity of the reactive silanol groups, making self-condensation more likely.[1]
-
Solution: Perform the hydrolysis in a more dilute solution. Typical concentrations for surface treatment are in the range of 1-5% (v/v).[3]
-
-
Prolonged Reaction Time or High Temperature: Even under optimal pH conditions, condensation will eventually occur.[3] Elevated temperatures significantly accelerate this process.[12]
Experimental Protocols & Methodologies
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of this compound
This protocol provides a standardized method for achieving controlled hydrolysis, suitable for surface modification applications.
Materials:
-
This compound
-
Deionized Water
-
Ethanol (or another suitable co-solvent)
-
Glacial Acetic Acid
-
Magnetic Stirrer and Stir Bar
-
pH Meter or pH strips
Procedure:
-
Solvent Preparation: Prepare a solvent mixture, for example, 95:5 (v/v) ethanol to deionized water. The co-solvent helps to ensure the miscibility of the silane.[3]
-
pH Adjustment: While stirring the solvent, slowly add glacial acetic acid dropwise to adjust the pH to approximately 4-5.[1][3] This acidic environment catalyzes the hydrolysis.
-
Silane Addition: Slowly add the this compound to the acidified solvent with continuous stirring. A typical final concentration is 1-2% (v/v).
-
Hydrolysis Reaction: Allow the reaction to proceed at room temperature with constant stirring. A typical hydrolysis time is 1-2 hours.[3]
-
Application: The freshly prepared solution containing the hydrolyzed silane (silanols) is now ready for use in your surface modification or other application. It is recommended to use the solution promptly.[11]
Data Presentation
Table 1: Influence of Key Parameters on Hydrolysis and Condensation Rates
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Recommended Action for Control |
| pH | Minimum at pH 7; increases in acidic and basic conditions[1][2] | Minimum in acidic range (pH 4-5); increases significantly in basic conditions[9] | Adjust to pH 4-5 for a larger processing window[3] |
| Temperature | Increases with temperature[1][4] | Increases significantly with temperature[3] | Use moderate temperatures (e.g., room temperature to 40°C) to balance rates[4] |
| Concentration | Increases with higher concentration[1] | Increases significantly with higher concentration[1] | Use dilute solutions (1-5% v/v) to minimize self-condensation[3] |
| Water Content | Increases with higher water-to-silane ratio[6] | Can be influenced by water content | Use a molar excess of water to drive hydrolysis to completion[6] |
| Co-Solvent | Presence of alcohol byproducts can slow the reaction[1] | Less direct effect, but influences solubility | Minimize initial alcohol concentration if possible[1] |
Visualizations
Diagram 1: Hydrolysis and Condensation Pathway
Caption: The two-step process of silane hydrolysis to form reactive silanols, followed by condensation.
Diagram 2: Troubleshooting Logic for Slow Hydrolysis
Caption: A decision-making workflow for troubleshooting slow silane hydrolysis.
References
-
Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]
-
Wang, X., et al. (2006). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. Industrial & Engineering Chemistry Research, 45(25), 8617–8622. Available from: [Link]
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from [Link]
-
Wang, X., et al. (2006). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. American Chemical Society. Available from: [Link]
-
Altmann, N., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]
-
Issa, A. A., et al. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available from: [Link]
- Hodson, S. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
-
Vaughan, A. S., et al. (2018). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]
-
Liew, K. Y., et al. (2011). Catalytic Hydrogen Generation from the Hydrolysis of Silanes by Ruthenium Complexes. Organometallics, 30(15), 4064–4069. Available from: [Link]
-
Wang, X., et al. (2006). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. Available from: [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Nishiyama, N., et al. (1995). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. Retrieved from [Link]
-
Tofail, S. A. M., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. Available from: [Link]
-
Gelest, Inc. (2016). methyltris(methoxyethoxy)silane Safety Data Sheet. Retrieved from [Link]
-
Wang, X., et al. (2007). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. Retrieved from [Link]
-
Co-Formula. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? Retrieved from [Link]
-
Sico Performance Material (Shandong) Co., Ltd. (2020). Material Safety Data Sheet: Methyltris(methylethylketoxime)silane. Retrieved from [Link]
-
Manufacturer. (2015). Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015). METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95 Safety Data Sheet. Retrieved from [Link]
-
Armelin, E., et al. (2011). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Shelepin, V. E., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Retrieved from [Link]
- Oostendorp, D. J., et al. (1991). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 5(3), 227-240.
-
P. Dubois, et al. (2007). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Retrieved from [Link]
-
Issa, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. Retrieved from [Link]
-
Li, Y., et al. (2009). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Altmann, N., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Retrieved from [Link]
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Technical Support Center: Preventing Premature Gelation of Methyltris(1-methylethoxy)silane Solutions
Welcome to the technical support guide for Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane (MTEOS). This resource is designed for researchers, scientists, and drug development professionals who utilize MTEOS in their work. Premature gelation is a common and costly issue that can compromise experimental outcomes. This guide provides an in-depth understanding of the underlying chemistry, proactive prevention strategies, and step-by-step troubleshooting to ensure the stability and efficacy of your MTEOS solutions.
The Chemistry of Premature Gelation: A Self-Fulfilling Prophecy
This compound is an alkoxysilane, a class of compounds prized for their ability to form stable siloxane networks.[1] However, the very reactivity that makes MTEOS useful is also the source of its instability. The gelation process is a two-step reaction sequence: hydrolysis followed by condensation.
-
Hydrolysis: In the presence of water, the isopropoxy groups (-OCH(CH₃)₂) on the silicon atom are replaced by hydroxyl groups (-OH), forming reactive silanols and releasing isopropanol as a byproduct.
-
Condensation: These newly formed silanols are highly reactive and will condense with other silanols or unreacted alkoxide groups. This step forms a stable silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane bridge, and releases water or isopropanol.
This condensation reaction repeats, creating a branching polymer network that grows until it spans the entire volume of the solution, resulting in the formation of a solid gel. This process is often irreversible and renders the solution unusable.
Caption: The two-step mechanism of MTEOS gelation.
Critical Factors Influencing Gelation Rate
The stability of your MTEOS solution is a delicate balance. Several factors can dramatically accelerate the hydrolysis and condensation reactions, leading to premature gelation. Understanding and controlling these variables is the key to prevention.
Water: The Primary Catalyst
Water is the most critical factor. Even trace amounts of moisture from the atmosphere, solvents, or glassware can initiate the hydrolysis cascade.[1][2]
-
Atmospheric Moisture: MTEOS is moisture-sensitive. Simply opening a container can introduce enough water vapor to start the degradation process.
-
Solvent Water Content: Using non-anhydrous ("wet") solvents is a primary cause of premature gelation.
-
Adsorbed Water: Water adsorbed onto the surfaces of glassware or other equipment can be a hidden source of contamination.
pH: The Reaction Accelerator
The pH of the solution has a profound impact on the rates of both hydrolysis and condensation.[3][4]
-
Acidic Conditions (pH < 4): Acid catalysis rapidly accelerates the hydrolysis step. However, the condensation rate is slower, which tends to form more linear, less-branched polymer chains.[4][5] While gelation still occurs, it may be slower than under basic conditions.
-
Neutral Conditions (pH ≈ 7): The rates of both hydrolysis and condensation are at their minimum near neutral pH.[3]
-
Basic Conditions (pH > 7): Base catalysis strongly accelerates the condensation step.[5][6] This leads to the rapid formation of highly branched, dense networks and is a common cause of rapid, unexpected gelation.[3][5]
| pH Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure | Gelation Speed |
| Acidic (pH 2-4) | Fast | Slow | Weakly-branched, linear chains[5] | Slow to Moderate |
| Neutral (pH ≈ 7) | Minimum | Minimum | Very slow reaction | Very Slow |
| Basic (pH > 7) | Fast | Very Fast | Highly-branched, dense clusters[5] | Very Fast |
Temperature
Higher temperatures increase the kinetic energy of molecules, accelerating the rates of both hydrolysis and condensation reactions. Storing solutions at elevated temperatures will significantly reduce their working life.
Solvent Choice
The solvent system plays a role in solubility and stability.
-
Protic Solvents (e.g., Alcohols): While MTEOS is soluble in alcohols like isopropanol, these solvents can participate in exchange reactions and may contain water. Using anhydrous grades is essential.
-
Aprotic Solvents (e.g., Toluene, THF): Anhydrous aprotic solvents are often preferred for long-term storage as they do not directly participate in the hydrolysis reaction.[7]
Proactive Prevention: Protocols for a Stable Solution
The best troubleshooting is proactive prevention. Implementing rigorous handling and preparation techniques is crucial for extending the life of your MTEOS solutions.
Protocol 3.1: Rigorous Anhydrous Technique
This protocol details the essential steps for minimizing water contamination.
Objective: To prepare and handle MTEOS solutions under strictly anhydrous conditions.
Materials:
-
MTEOS
-
Anhydrous solvent (e.g., Toluene, THF, Isopropanol with <50 ppm water)[8]
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinders)
-
Syringes and needles (oven-dried)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Septa
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferred) to remove adsorbed water.
-
Assembly and Inerting: Assemble the glassware while still hot and immediately place under a positive pressure of inert gas (N₂ or Ar). Allow to cool to room temperature under the inert atmosphere.
-
Solvent Transfer: Use a commercial anhydrous solvent packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[9] Transfer the solvent to your reaction flask using a dry syringe and needle through a septum.
-
MTEOS Addition: MTEOS is also moisture-sensitive.[2] Using a new, dry syringe, carefully withdraw the required volume of MTEOS and add it to the solvent in the reaction flask.
-
Storage: Store the final solution under an inert atmosphere in a tightly sealed container, preferably with a septum cap for future withdrawals. Use paraffin film to seal the cap/joint for long-term storage.
Protocol 3.2: Storage and Handling
-
Unopened Containers: Store unopened MTEOS containers in a cool, dry, well-ventilated area, away from heat sources.[10]
-
Opened Containers: Once opened, the headspace of the MTEOS bottle should be blanketed with an inert gas (N₂ or Ar) before resealing.
-
Solution Storage: Store prepared solutions in a refrigerator (if compatible with the solvent's freezing point) to slow down any potential degradation reactions. Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Caption: A troubleshooting workflow for MTEOS solution instability.
Q1: My MTEOS solution turned cloudy overnight and feels slightly thicker. What happened?
A1: This is the first sign of nucleation and polymerization, the precursors to full gelation. The cloudiness is caused by the formation of microscopic, insoluble siloxane oligomers. This is almost always caused by trace amounts of water contamination initiating the hydrolysis and condensation process.[2]
-
Immediate Action: The solution is likely still usable if the viscosity increase is minor. Use it as quickly as possible. Do not attempt to store it for longer periods.
-
Future Prevention: Re-evaluate your anhydrous technique. Ensure your solvents are truly dry (consider using a fresh, sealed bottle), and that all glassware is aggressively oven-dried immediately before use as described in Protocol 3.1.
Q2: I added my MTEOS solution to a basic formulation, and it gelled almost instantly. Why?
A2: You have experienced base-catalyzed condensation. While both acids and bases catalyze the overall reaction, bases are particularly effective at accelerating the condensation step (the formation of Si-O-Si bonds).[3][5] This leads to a catastrophic and rapid increase in the polymer network size, causing near-instantaneous gelation.
-
Immediate Action: The gelled product is not salvageable.
-
Future Prevention: If you must work under basic conditions, add the MTEOS as the very last step, with rapid and efficient stirring to promote dispersion before significant gelation can occur. Alternatively, consider a two-pot system where the MTEOS is kept separate until the point of application.
Q3: Can I salvage a partially gelled solution by adding more solvent?
A3: No. Diluting a partially gelled solution will not reverse the condensation reaction that has already occurred. The siloxane bonds (Si-O-Si) are thermodynamically stable and will not break apart upon the addition of more solvent. You will simply have a suspension of gelled particles in a solvent, which will not have the desired chemical properties.
Q4: What is the typical shelf-life of a prepared MTEOS solution?
A4: The shelf-life is highly dependent on preparation and storage conditions.
-
Poorly Prepared (non-anhydrous): Hours to a few days.
-
Well Prepared (strict anhydrous technique, stored under inert gas): Weeks to several months. Some studies have shown that low molecular weight hydrolysis products can remain stable in solution for extended periods under controlled conditions, but this should not be assumed.[11]
-
Best Practice: For critical applications, it is always best to prepare MTEOS solutions fresh, ideally on the day of use.
Q5: Are there any additives that can stabilize MTEOS solutions?
A5: While some commercial formulations may contain stabilizers, a common laboratory strategy is to control the pH. For some applications, intentionally keeping the solution mildly acidic (e.g., pH 4-5 with acetic acid) can slow the condensation step, thereby increasing the pot-life of the solution.[4][7] However, this must be compatible with your downstream application, as it accelerates hydrolysis. For most users, the most reliable stabilization method is the rigorous exclusion of water and storage in a cool, inert environment.
References
-
Nadetech Innovations. (2017). pH effects on sol-gel synthesis. [Link]
-
ResearchGate. (2016). Why we must modify pH value in sol-gel method?. [Link]
-
Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). Polymers (Basel). [Link]
-
Gelest, Inc. Applying a Silane Coupling Agent. [Link]
-
ROMIL. ROMIL Hi-Dry® Anhydrous Solvents Overview. [Link]
-
Hubei Xinlan Chemical Co.,Ltd. Methyltris(methylethylketoxime)silane (MOS). [Link]
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
SciSpace. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]
-
Momentive. Silquest and Other Momentive Silanes: A Selection and Handling Guide*. [Link]
Sources
- 1. CAS 5581-67-9: this compound [cymitquimica.com]
- 2. kccsilicone.com [kccsilicone.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. nadetech.wordpress.com [nadetech.wordpress.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. ROMIL - ROMIL Hi-Dry® Anhydrous Solvents Overview [romil.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. file.echemi.com [file.echemi.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Enhancing Adhesion of Methyltris(1-methylethoxy)silane Based Coatings
Welcome to the technical support center for Methyltris(1-methylethoxy)silane based coatings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome adhesion challenges in your experiments.
Introduction to this compound and Adhesion
This compound, also known as methyltriisopropoxysilane, is an organosilicon compound widely used as a coupling agent and surface modifier to enhance the adhesion of organic materials to inorganic substrates.[1] Its effectiveness stems from its unique molecular structure, which allows it to form a durable bridge between different materials.[1][2] The methylethoxy groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds, while the methyl group provides compatibility with the organic coating matrix.[1][3]
However, achieving optimal adhesion can be a complex process influenced by numerous factors, from substrate preparation to curing conditions. This guide will walk you through common adhesion problems and provide scientifically-grounded solutions.
Troubleshooting Guide: Adhesion Failures and Solutions
This section addresses specific adhesion issues in a question-and-answer format, providing insights into the root causes and actionable steps for resolution.
Question 1: My coating is delaminating or peeling from the substrate. What are the likely causes and how can I fix it?
Answer:
Coating delamination is a common adhesion failure and can be attributed to several factors at the interface between the coating and the substrate.[3] Understanding the point of failure is crucial for effective troubleshooting.
Underlying Causes & Mechanistic Failures:
-
Inadequate Substrate Cleaning: The presence of organic residues, oils, dust, or even a thin layer of adsorbed moisture can act as a weak boundary layer, preventing the silane from directly interacting with the substrate surface.[2][4] This leads to adhesive failure, where the coating peels off cleanly from the substrate.
-
Insufficient Surface Activation: Many substrates, particularly polymers and some metals, have low surface energy and lack sufficient reactive sites (like hydroxyl groups) for the silane to bond with.[3][5]
-
Improper Silane Hydrolysis: this compound requires water to hydrolyze and form reactive silanol groups. Insufficient moisture can lead to incomplete hydrolysis and a weak bond.[1][3] Conversely, excessive water can lead to premature self-condensation of the silane in solution, forming oligomers that may not bond effectively to the surface.[5]
-
Incorrect Coating Thickness: A thick layer of the silane primer can lead to a weak, brittle interface prone to cohesive failure within the silane layer itself.[6]
-
Incomplete Curing: The condensation reaction that forms a stable bond with the substrate and crosslinks the silane network requires specific time and temperature conditions.[7] Inadequate curing results in a partially bonded, weak interface.
Troubleshooting Workflow & Solutions:
To systematically address delamination, follow this experimental workflow:
Sources
- 1. CAS 5581-67-9: this compound [cymitquimica.com]
- 2. dakenchem.com [dakenchem.com]
- 3. server.ccl.net [server.ccl.net]
- 4. zmsilane.com [zmsilane.com]
- 5. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 6. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 7. How to improve the adhesion of SILICONE RESIN when used in metal coatings? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
Technical Support Center: Troubleshooting Film Cracking in MTEOS-Derived Silica Coatings
Welcome to the technical support center for silica films derived from Methyltris(1-methylethoxy)silane. This guide is designed for researchers, scientists, and drug development professionals who are encountering film cracking during their experimental work. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to solve current challenges and prevent future failures.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the entire workflow, from sol preparation to final thermal curing, to identify and mitigate the root causes of stress that lead to film fracture.
Section 1: Foundational FAQs
This section addresses the fundamental principles of the MTEOS sol-gel process and the mechanisms behind film cracking.
Q1: What is this compound and how is it used in sol-gel processes?
This compound is an organosilane precursor used in sol-gel synthesis. Its chemical structure contains a central silicon atom bonded to one methyl group (CH₃) and three 1-methylethoxy groups (-OCH(CH₃)₂). It is a variation of more common precursors like Methyltriethoxysilane (MTES).
The synthesis of silica films proceeds via a sol-gel process, which involves two primary chemical reactions: hydrolysis and condensation.[1][2][3]
-
Hydrolysis: The 1-methylethoxy groups react with water, replacing them with hydroxyl (-OH) groups and releasing 2-propanol as a byproduct. This reaction is catalyzed by either an acid or a base.
-
Condensation: The newly formed, highly reactive silanol (-Si-OH) groups react with each other or with remaining alkoxide groups to form stable siloxane (Si-O-Si) bridges.[1] This process builds a three-dimensional inorganic network, which constitutes the backbone of the silica film.
The presence of the methyl group, which has a Si-C bond that is inert to hydrolysis, incorporates organic character into the silica network.[4] This results in an organic-inorganic hybrid material, often referred to as an organosilicate.
Caption: The MTEOS sol-gel process workflow.
Q2: Why do sol-gel derived silica films crack?
Film cracking is the catastrophic failure of a material when internal stresses exceed its mechanical strength. In sol-gel films, these stresses are primarily tensile and arise from volumetric shrinkage that is constrained by the rigid substrate.[5][6] There are three main sources of stress:
-
Capillary Stress (Drying): As the solvent evaporates from the pores of the wet gel network, capillary forces created by the liquid menisci pull the network together, causing significant shrinkage.[5] Because the film is adhered to the substrate, it cannot shrink in-plane, which generates immense tensile stress.[5][6]
-
Intrinsic Stress (Condensation): Continued condensation reactions within the gel network after deposition cause further shrinkage as the network stiffens and expels residual water and alcohol. This chemical shrinkage also contributes to tensile stress.
-
Thermal Stress (Curing): During thermal annealing or curing, stress is generated by the mismatch in the Coefficient of Thermal Expansion (CTE) between the silica film and the substrate.[5][7] If the film's CTE is different from the substrate's, it will try to contract or expand at a different rate during heating and cooling, inducing stress.[8][9]
Q3: How does using MTEOS instead of a precursor like TEOS affect film cracking?
The use of MTEOS, an organosilane, is a deliberate strategy to reduce the tendency for cracking compared to tetra-functional precursors like Tetraethoxysilane (TEOS), which produce pure silica films. Organically modified silica films are known to be more resistant to fracture and can achieve a greater critical thickness before cracking occurs.[5][7]
This enhanced stability is due to two primary factors:
-
Network Flexibility: The terminal methyl (CH₃) groups do not participate in the cross-linking of the siloxane network. They occupy volume and create a more open, less constrained, and more flexible network structure. This flexibility allows the film to accommodate some of the shrinkage-induced strain without fracturing.
-
Reduced Condensation Shrinkage: With only three reactive sites per molecule instead of four (in TEOS), the final network is inherently less cross-linked. This reduces the overall shrinkage that occurs during condensation, thereby lowering the intrinsic stress.
Section 2: Troubleshooting Guide: Cracking During Deposition & Drying
This is the most common stage for cracking to occur, driven primarily by high capillary forces and rapid solvent evaporation.
Q4: My film is cracking immediately after deposition or during air drying. What are the likely causes and solutions?
Cracking during the drying phase points to excessive stress generation before thermal curing is even attempted. The root cause lies in either the sol formulation or the drying conditions, which together dictate the magnitude of capillary stress and the rate of shrinkage.
Primary Cause 1: High Capillary Stress in the Gel Network The magnitude of capillary pressure is directly proportional to the surface tension of the solvent in the pores. Water has a very high surface tension, leading to high stress.
-
Solution 1.1: Solvent Exchange: If your sol uses a high-surface-tension solvent like water or ethanol, consider adding a solvent with a lower surface tension, such as isopropanol or butanol. This can be done by adding it to the initial formulation or by "rinsing" the wet gel with the new solvent before drying (if the deposition method allows).
-
Solution 1.2: Modify Sol Formulation: The water-to-precursor ratio is critical. While sufficient water is needed for hydrolysis, excess water can increase the pore liquid's surface tension and lead to a more highly condensed, rigid network that is less able to relax stress. Reducing the water content can decrease the critical thickness above which cracking occurs.[10]
Primary Cause 2: Rapid and Non-Uniform Evaporation Fast drying creates steep stress gradients within the film, promoting mechanical failure.[7] Evaporation often occurs fastest at the edges, leading to a "skin" formation that traps solvent and builds stress internally.[7][11]
-
Solution 2.1: Control the Drying Atmosphere: Dry the film in a controlled environment with increased solvent vapor pressure. This can be as simple as placing the sample under a covered petri dish with a small reservoir of the solvent. This slows down the overall evaporation rate, allowing the network more time to relax.
-
Solution 2.2: Increase Ambient Humidity: For aqueous sols, drying in a humidity-controlled chamber can slow water evaporation.[11][12] However, be aware that high humidity can also affect the final film properties and may need to be optimized.[13][14]
-
Solution 2.3: Use Drying Control Chemical Additives (DCCAs): Additives like formamide or glycerol can be added to the sol. These have high boiling points and low vapor pressures, remaining in the gel's pores after the primary solvent has evaporated. They effectively create larger average pore radii, which reduces capillary pressure. Note: DCCAs must be fully removed during a subsequent thermal treatment step.
Primary Cause 3: Excessive Film Thickness Stress is an integrative property; it accumulates throughout the thickness of the film. For any given formulation, there is a critical thickness above which cracking is unavoidable.[5][10]
-
Solution 3.1: Reduce Precursor Concentration: Lowering the MTEOS concentration in the sol will result in a thinner single-layer coating.
-
Solution 3.2: Increase Deposition Speed: For spin-coating, increase the spin speed. For dip-coating, increase the withdrawal speed.
-
Solution 3.3: Use a Multi-Layer Approach: If a thick film is required, build it up by depositing multiple thin, crack-free layers. Each layer should be individually dried and partially cured (e.g., at a low temperature like 100-150°C) before the next layer is applied.
Caption: Primary drivers of stress during the film drying stage.
Table 1: Influence of Sol-Gel Parameters on Film Stress and Cracking Tendency
| Parameter | High-Stress Condition | Low-Stress Condition | Rationale |
| Water : MTEOS Ratio | High (> 4) | Low (1.5 - 3) | Excess water leads to a stiffer network and higher pore liquid surface tension.[10] |
| Catalyst (pH) | Basic (pH > 7) | Acidic (pH < 7) | Acid catalysis promotes linear, less-branched polymers that can relax more easily.[4] |
| Solvent Type | High Surface Tension (e.g., Water) | Low Surface Tension (e.g., Propanol) | Reduces capillary pressure during drying. |
| Drying Rate | Fast (open air, high temp) | Slow (covered, high vapor pressure) | Allows time for stress relaxation within the film.[7][11] |
| Film Thickness | High (> 500 nm/layer) | Low (< 300 nm/layer) | Reduces total accumulated stress.[5] |
Experimental Protocol: Low-Stress Sol Formulation and Deposition
This protocol is a starting point for producing crack-free MTEOS-derived films up to several hundred nanometers thick.
Materials:
-
This compound (MTEOS)
-
2-Propanol (IPA)
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
Procedure:
-
In a clean glass vial, combine MTEOS and IPA in a 1:3 molar ratio. Mix thoroughly.
-
Prepare the hydrolysis solution: In a separate vial, mix DI water and 0.1 M HCl. The molar ratio of MTEOS to H₂O should be 1:2.
-
While vigorously stirring the MTEOS/IPA solution, add the hydrolysis solution dropwise.
-
Seal the vial and allow the sol to age for 24 hours at room temperature. This allows the hydrolysis and initial condensation reactions to proceed, resulting in a stable sol.
-
Filter the sol through a 0.2 µm syringe filter immediately before use.
-
Deposit the film using your desired method (e.g., spin-coating at 3000 rpm for 30 seconds).
-
Immediately transfer the coated substrate to a covered petri dish containing a few drops of IPA to slow the initial drying phase. Let it sit for 10-15 minutes.
-
Remove the substrate and allow it to dry in ambient conditions for 1 hour before proceeding to thermal curing.
Section 3: Troubleshooting Guide: Cracking During Thermal Curing (Annealing)
If the film survives the drying stage but cracks during heating, the cause is almost certainly related to thermal stress or the evolution of the material at high temperatures.
Q5: My film looks fine after drying, but cracks during the thermal curing/annealing step. Why is this happening and how can I fix it?
Cracking during this stage occurs when thermally-induced stresses, combined with any residual stress from drying, surpass the film's fracture toughness.
Primary Cause 1: High Thermal Expansion Mismatch (CTE) The film and substrate expand and contract at different rates with temperature. Since silica has a very low CTE compared to most substrates (metals, many glasses), heating causes the substrate to expand more than the film, putting the film under compression. Upon cooling, the substrate shrinks more, putting the film under significant tension, which is the primary cause of cracking.
-
Solution 1.1: Slow Heating and Cooling Ramps: Avoid thermal shock. Use a programmable furnace to ramp the temperature up and down slowly. A rate of 1-5°C/minute is a good starting point. This allows the film and substrate to thermally equilibrate and minimizes stress buildup.
-
Solution 1.2: Introduce Hold Steps: Include isothermal hold steps in your temperature profile (e.g., every 100°C). This allows viscous flow and network relaxation within the film to occur, relieving some of the accumulated stress.
-
Solution 1.3: Choose a Better-Matched Substrate: If possible, select a substrate with a CTE closer to that of the silica film. This is often the most effective but least flexible solution.
Table 2: Coefficients of Thermal Expansion (CTE) for Common Substrates and Silica Films
| Material | Typical CTE (10⁻⁶ / °C) | Cracking Risk with Silica Film |
| Fused Silica Film | ~0.5 | (Reference) |
| Silicon Wafer | 2.6 | Low |
| Borosilicate Glass | 3.3 | Low-Moderate |
| Soda-Lime Glass | 9.0 | High |
| Aluminum | 23.1 | Very High |
| Steel | 12.0 | Very High |
Primary Cause 2: Combustion of Residual Organics The MTEOS precursor introduces a significant amount of organic material (methyl groups, unreacted alkoxides) into the dried gel. During high-temperature curing (typically >400°C), these organics are burned off. This process can be abrupt, causing rapid mass loss and network collapse (shrinkage), which generates new stress.
-
Solution 2.1: Add a Low-Temperature Hold: Include a prolonged hold step at a temperature just below the combustion point of the organics (e.g., 250-300°C). This allows for the gentle removal of volatile species and gradual, controlled condensation of the network before the more aggressive combustion phase.
-
Solution 2.2: Control the Curing Atmosphere: Curing in an inert atmosphere (N₂) or vacuum can alter the decomposition pathway of the organics, sometimes leading to a more controlled removal and a different final film structure.
Caption: Troubleshooting workflow for thermal cracking.
Experimental Protocol: Ramped Annealing Process for High-CTE Substrates
This protocol is designed to minimize thermal stress when curing MTEOS-derived films on substrates like soda-lime glass or metals.
Equipment:
-
Programmable Tube Furnace or Box Furnace
Procedure:
-
Place the dried, crack-free film into the furnace at room temperature.
-
Ramp 1 (Drying & Initial Condensation): Heat from room temperature to 120°C at a rate of 3°C/minute. Hold at 120°C for 30 minutes.
-
Ramp 2 (Organic Removal): Heat from 120°C to 300°C at a rate of 2°C/minute. Hold at 300°C for 60 minutes.
-
Ramp 3 (Densification): Heat from 300°C to the final curing temperature (e.g., 500°C) at a rate of 5°C/minute. Hold at the final temperature for 60 minutes.
-
Controlled Cooling: Cool from the final temperature down to below 100°C at a rate of 3°C/minute.
-
Turn off the furnace and allow it to cool naturally to room temperature before removing the sample.
Section 4: Advanced Topics & Preventative Measures
Q6: How does ambient humidity affect my process and film stability?
Ambient humidity plays a significant role. High humidity can accelerate the hydrolysis reaction in the sol, potentially reducing its shelf life. During drying, it slows evaporation, which can be beneficial for preventing cracks.[11] However, for the finished, cured film, humidity can be detrimental over the long term. Water molecules can adsorb onto the film's surface and into pores, which can cause a slight expansion of the film, altering its residual stress state.[14] Fluctuations in humidity can lead to cyclic stress changes, potentially causing delayed cracking or fatigue.
Q7: Can I increase the crack-free thickness of my film?
Yes. The strategies outlined in this guide are all aimed at increasing the critical thickness. The most effective approaches are:
-
Use a Multi-Layer Approach: This is the most reliable method for building thick films.[5]
-
Optimize the Sol: Use an acid catalyst, a low water-to-precursor ratio, and a low-surface-tension solvent.
-
Age the Sol: Allowing the sol to age (e.g., 24-48 hours) can lead to the formation of larger, more relaxed oligomers before deposition, resulting in a film structure that is better able to withstand shrinkage stress.
-
Control the Environment: Meticulously control the drying and curing atmospheres and temperature ramp rates.
By systematically addressing the sources of stress at each stage of the sol-gel process, you can reliably produce high-quality, crack-free silica films from your MTEOS precursor for a wide range of applications.
References
-
Galarneau, A., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. National Institutes of Health (NIH). Available at: [Link]
-
Goel, A., et al. (2023). Crack-Templated Patterns in Thin Films: Fabrication Techniques, Characterization, and Emerging Applications. MDPI. Available at: [Link]
-
Ho, K. F. C., et al. (2007). Understanding the cause of cracking in sol-gel-derived films. ResearchGate. Available at: [Link]
-
Cahn, J. W., & Charles, R. J. (2011). The Cracking of Sol-Gel Films During Drying. MRS Online Proceedings Library (OPL). Available at: [Link]
-
Lu, Y., et al. (2003). Mesostructured MTES-Derived Silica Thin Film with Spherical Voids Investigated by TEM: 2. Dislocations and Strain Relaxation. The University of New Mexico. Available at: [Link]
-
Pauchard, L. (2015). Influence of humidity on the cracking patterns formed during the drying of sol-gel drops. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Sol-gel process. Available at: [Link]
-
Mussa, M. H. B. (2021). How to avoid the silica-based Sol-gel coating from crackings on metals substrate? ResearchGate. Available at: [Link]
-
Doualle, T., et al. (2020). Study on thermal stress of the the fused silica irradiated by millisecond–nanosecond combined pulse laser. Indian Academy of Sciences. Available at: [Link]
-
Nawaz, K., et al. (2018). Effect of catalyst used in the sol-gel process on the microstructure and adsorption/desorption performance of silica aerogels. Illinois Experts. Available at: [Link]
-
Skvortsov, A. A., et al. (2020). The problem of crack formation in thin sublayers of silicon oxide during pulsed heating of interconnects. SciELO México. Available at: [Link]
-
Vellinga, W. P., et al. (2012). Effect of relative humidity on crack propagation in barrier films for flexible electronics. University of Groningen Research Portal. Available at: [Link]
-
Canadian Conservation Institute. (2024). Silica Gel: Passive Control of Relative Humidity – Technical Bulletin 33. Canada.ca. Available at: [Link]
-
Suzuki, K., et al. (2020). Residual stress of glass and crystalline oxide thin films responding to humidity. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2023). Influence of Ambient Humidity on the Performance of Complex Spectral Dielectric Films on SiO2/K9 Substrates. MDPI. Available at: [Link]
-
Vinogradov, A. V., et al. (2023). Laser-Induced Thermal Stresses in Dense and Porous Silicon Dioxide Films. MDPI. Available at: [Link]
-
Chemistry For Everyone. (2024). What Is The Chemistry Behind The Sol-Gel Process? YouTube. Available at: [Link]
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- 4. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing for Methyltris(1-methylethoxy)silane
Welcome to the technical support guide for Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the curing parameters for this versatile organosilicon compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your success.
The Curing Mechanism: A Two-Step Process
The curing of this compound is not a simple drying process; it is a chemical transformation that creates a durable, cross-linked siloxane network (Si-O-Si).[1] This occurs via a two-step mechanism known as hydrolysis and condensation.[2][3][4]
-
Hydrolysis: The three isopropoxy groups (–O–CH(CH₃)₂) are hydrolytically unstable. In the presence of water (e.g., atmospheric moisture), they react to form reactive silanol (Si-OH) groups and isopropyl alcohol as a byproduct.[3][5]
-
Condensation: These newly formed silanol groups are highly reactive with each other and with remaining isopropoxy groups. They condense to form stable siloxane bonds (Si-O-Si), releasing either water or alcohol. This step-growth polymerization builds the final cross-linked, three-dimensional network.[2][4]
This process is fundamental to achieving the desired properties, such as adhesion, durability, and water resistance, in coatings, sealants, and adhesives.[1]
Caption: The two-step curing process of alkoxysilanes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the curing rate and final properties?
The curing process is a complex interplay of several variables. The four most critical factors you must control are:
-
Temperature: Temperature directly influences the rate of chemical reactions. Higher temperatures accelerate both the hydrolysis and condensation steps, leading to a faster cure.[6] However, excessively high temperatures can cause defects like cracking or poor adhesion if the network forms too rapidly and builds up internal stress.[7][8]
-
Humidity (Water Availability): Water is a non-negotiable reactant for the initial hydrolysis step.[3][4] The cure rate is highly dependent on the amount of available moisture. This can come from the atmosphere (relative humidity), be present on the substrate surface, or be added to the formulation.[3] In very dry conditions (<30% RH), curing can be extremely slow or stall completely.[7]
-
Catalysts: While curing can proceed without a catalyst, the reaction is significantly slower. Catalysts are used to lower the activation energy of the hydrolysis and/or condensation reactions.[2] They can be acidic (e.g., acetic acid) or basic (e.g., amines), and the choice of catalyst can influence the final structure of the polymer network.[2][9] Organotin compounds are also common catalysts for condensation-cure silicones.[10]
-
pH of the System: The rate of hydrolysis is pH-dependent, exhibiting a minimum around a neutral pH of 7.[2][9] Both acidic and basic conditions catalyze the hydrolysis reaction, with different mechanisms dominating in each regime.[2]
Q2: What is a good starting point for curing temperature and time?
For many applications involving thin films, curing can be achieved at ambient temperature (e.g., 20-25°C) over 24-72 hours, provided there is sufficient humidity (typically >40% RH).
For accelerated curing, a common starting point is to heat the coated substrate in an oven. A good experimental range to explore is 50°C to 120°C for 30 minutes to 4 hours .[3] A study on a similar silane (γ-MPS) found that curing at 100°C for 120 minutes yielded the highest transverse strength in a composite, while 150°C was detrimental.[8] This highlights that "hotter" is not always "better."
Q3: Is a catalyst always necessary?
A catalyst is not strictly necessary, as atmospheric moisture and ambient heat can eventually drive the reaction to completion. However, for practical and reproducible results in a research or production setting, a catalyst is highly recommended. Without it, you are subject to ambient environmental fluctuations, leading to inconsistent cure times and potentially incomplete cross-linking. Catalysts allow for faster, more reliable curing, especially for hydrolytically stable silanes.[11]
Troubleshooting Guide
This section addresses common issues encountered during experiments. The logical flow is designed to help you diagnose and solve problems methodically.
Caption: Troubleshooting workflow for common curing issues.
Problem: Curing is excessively slow or the material remains tacky.
-
Underlying Cause: The hydrolysis and/or condensation reactions are kinetically hindered. This is most often due to insufficient water or thermal energy.[6][7]
-
Troubleshooting Steps:
-
Verify Environmental Conditions: Ensure the relative humidity (RH) is at least 40-50%. In dry lab environments, especially in winter, RH can drop significantly. Use a humidifier or a controlled humidity chamber.
-
Increase Temperature: Apply thermal energy by placing the sample in an oven. Start with a modest temperature (e.g., 60-80°C) for 1-2 hours.
-
Incorporate a Catalyst: If not already in use, add a suitable catalyst to your formulation. The specific choice depends on your system's chemistry, but organotin compounds or small amounts of an acid or base are common starting points.[10][11]
-
Problem: The cured film has poor adhesion to the substrate.
-
Underlying Cause: The silane is failing in its primary role as a coupling agent.[1] This can be due to an incomplete cure (not enough Si-O-Si bonds formed) or, more commonly, a lack of reactive sites on the substrate surface for the silanol groups to bond with.[3]
-
Troubleshooting Steps:
-
Ensure Complete Curing: First, follow the steps above to rule out an incomplete cure. An under-cured film will inherently have poor mechanical properties, including adhesion.
-
Substrate Surface Preparation: The substrate surface must be scrupulously clean and, ideally, possess hydroxyl (-OH) groups.
-
Cleaning: Degrease the surface with a solvent like isopropanol or acetone to remove organic contaminants.
-
Activation: For surfaces like glass, silicon, or some metals, a "surface activation" step can dramatically improve adhesion. This can be achieved through oxygen plasma treatment, UV/Ozone cleaning, or a piranha solution wash (use with extreme caution) to generate a high density of surface hydroxyl groups.
-
-
Problem: The cured material is brittle, cracked, or shows crazing.
-
Underlying Cause: This is typically a sign of excessive internal stress within the material. The stress often arises from a curing temperature that is too high, leading to a rapid, non-uniform polymerization and significant shrinkage.[7][8] Thick coatings can also contribute to this issue.
-
Troubleshooting Steps:
-
Reduce Curing Temperature: Avoid "shock curing" at a very high temperature. Try a lower temperature for a longer duration.
-
Implement a Ramped Cure Profile: Instead of placing the sample directly into a hot oven, use a programmed ramp-up schedule (e.g., increase temperature by 5-10°C per minute) to the final cure temperature. Hold, and then ramp down slowly. This allows stresses to relax.
-
Control Film Thickness: If applying a thick coating, consider building it up in several thinner layers, allowing each layer to partially cure before applying the next.
-
Data Summary & Experimental Protocols
Table 1: Influence of Key Parameters on Curing Characteristics
| Parameter | Effect on Cure Rate | Effect on Adhesion | Effect on Hardness/Brittleness | Recommended Starting Range |
| Temperature | Increases significantly with temperature[6] | Optimal within a range; too high can reduce adhesion due to stress[8] | Higher temps can increase cross-link density and hardness, but also brittleness | Ambient to 120°C |
| Humidity (RH) | Increases with humidity, critical for hydrolysis[12][13] | Good adhesion requires sufficient moisture for reaction with substrate -OH groups | Can be reduced if cure is too fast on the surface, trapping moisture[7] | 40% - 70% RH |
| Catalyst Conc. | Increases with catalyst concentration | Indirectly improves by ensuring a complete cure | Can increase if it drives the reaction too quickly | Varies by catalyst type (e.g., 0.1-2% w/w) |
| Film Thickness | Thicker films cure more slowly, especially in the bulk | Can be poor if surface cures before the bulk, causing stress at the interface | Thicker films are more prone to cracking and internal stress | < 100 µm per layer |
Protocol: Experimental Workflow for Curing Optimization
This protocol provides a systematic approach to finding the ideal curing conditions for your specific application and substrate.
-
Objective: To determine the optimal temperature and time for curing a this compound-based formulation on a given substrate.
-
Materials:
-
This compound formulation.
-
Substrate samples (e.g., glass slides, silicon wafers).
-
Programmable convection oven or hotplate.
-
Controlled humidity chamber (if available).
-
Adhesion test materials (e.g., ASTM D3359 cross-hatch tape test kit).
-
Solvent for tackiness test (e.g., acetone).
-
-
Methodology:
-
Substrate Preparation: Clean all substrate samples thoroughly using a standardized procedure (e.g., sonication in isopropanol for 15 minutes, followed by drying with nitrogen). If required, perform surface activation.
-
Coating Application: Apply the silane formulation to all substrates using a consistent method (e.g., spin coating, dip coating) to ensure uniform thickness.
-
Design of Experiment (DoE): Create a test matrix of temperature and time.
-
Temperatures to Test: Ambient (~22°C), 60°C, 80°C, 100°C, 120°C.
-
Times to Test (at each temperature): 30 min, 60 min, 120 min, 240 min.
-
-
Curing: Place the coated substrates into the oven pre-heated to the specified temperatures for the designated times. For ambient cure, place samples in an area with known, stable humidity.
-
Evaluation (Post-Cure): After allowing samples to cool to room temperature, evaluate the following:
-
Tackiness Test: Gently wipe the surface with a cotton swab lightly dampened with acetone. A tack-free, fully cured surface will show no signs of softening or removal.
-
Adhesion Test: Perform a cross-hatch adhesion test (ASTM D3359). Score the coating with a lattice pattern, apply the specified pressure-sensitive tape, and rapidly remove it. Classify the adhesion based on the amount of coating removed.
-
Visual Inspection: Examine the film under magnification for any signs of cracking, crazing, or discoloration.
-
-
Analysis: Plot the results (e.g., adhesion score vs. temperature and time). Identify the condition that provides the best adhesion and film quality in the shortest amount of time. This is your optimal curing window.
-
References
-
Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.[2]
-
van der Linde, M., & van de Grampel, H. (2006). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. International Journal of Adhesion and Adhesives.[12]
-
CymitQuimica. (n.d.). CAS 5581-67-9: this compound.[1]
-
Schmidt, H. (n.d.). Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. Saarland University Publications.[5]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.[3]
-
Abdel-Goad, E., et al. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel).[4]
-
Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers.[9]
-
Ataman Kimya. (n.d.). METHYLTRIS(METHYLETHYLKETOXIME)SILANE.
-
Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS.[14]
-
LookChem. (n.d.). This compound.[15]
-
Antas Chemical. (n.d.). How do ambient temperature and humidity affect the curing time of MS sealant?.[6]
-
Gelest, Inc. (n.d.). Catalysts, Modifiers, Crosslinking Agents.[10]
-
Howseal. (2023). Does Silicone Sealant Cure Faster in Humid Conditions?.[13]
-
Gelest, Inc. (n.d.). VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech.[16]
-
Hubei Xinlan Chemical Co., Ltd. (n.d.). Methyltris(methylethylketoxime)silane (MOS).[17]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.[18]
-
Co-Formula. (n.d.). CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9.[19]
-
Henry, D., et al. (2023). Impact of Humidity on Structural Silicone Rubber Sealants in Window Glazing. International Journal for Housing Science and Its Applications.[20]
-
Krafthaus. (2023). How Temperature & Humidity Affect Sealant Curing – What Contractors Need to Know.[7]
-
Google Patents. (n.d.). USH1279H - Catalysts for curing silane coating compositions.[11]
-
El-Tonsy, M. M., & El-Ghazaly, A. M. (2015). Effect of curing time and water temperature on silane cross-linking of LDPE. Journal of Polymer Research.[21]
-
ChemicalBook. (n.d.). Methyltris(methylethylketoxime)silane | 22984-54-9.[22]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Methyltris(methylethylketoxime) Silane: A Key Neutral Curing Agent for Sealants.[23]
-
SiSiB SILANES. (n.d.). Methyltris(methylethylketoximino)silane | CAS 22984-54-9.[24]
-
Vallittu, P. K. (1997). Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite. Journal of Oral Rehabilitation.[8]
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Technical Support Center: pH Control in Methyltris(1-methylethoxy)silane Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for controlling the condensation reactions of Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane. Mastering the effect of pH is paramount to achieving reproducible results, from surface modification to the synthesis of complex silicone-based materials.
Section 1: The Fundamental Chemistry: Hydrolysis and Condensation
The transformation of this compound into a stable polysiloxane network is a two-stage process.[1] Understanding the interplay between these stages is the first step toward experimental control.
-
Hydrolysis: The process begins with the hydrolysis of the three isopropoxy groups (–O–CH(CH₃)₂). In the presence of water, these groups are replaced by hydroxyl groups, forming reactive silanols (Si–OH) and releasing isopropanol as a byproduct.[2][3] This initial step is critical as it generates the necessary precursors for network formation.
-
Condensation: Subsequently, the newly formed silanol groups react with each other or with remaining isopropoxy groups.[4] This condensation reaction forms stable siloxane bridges (Si–O–Si) and eliminates a molecule of water or isopropanol, respectively.[1][4] This is the polymerization step that builds the final material.
These reactions, while sequential, can also occur simultaneously after hydrolysis begins.[3] The reaction environment, particularly the pH, dictates the relative rates of these two processes and, consequently, the final structure of the polymer.
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Catalyzed Reactions (pH > 8)
Under basic conditions, the mechanism shifts to a nucleophilic substitution pathway.
-
Mechanism: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, leading to a pentacoordinate intermediate that then expels an alkoxide group. [1][4]For condensation, a silanol group is deprotonated to form a highly reactive silanolate anion (Si-O⁻), which then attacks a neutral silanol. [1][4]* Kinetics & Causality: The condensation rate is dramatically accelerated and is typically much faster than the hydrolysis rate. [5][6]The high concentration of reactive silanolate anions drives rapid polymerization. This regime is often used in sol-gel processes to quickly form solid materials.
-
Resulting Structure: The highly reactive silanolate anion preferentially attacks the most electrophilic (i.e., most condensed) silicon centers. This leads to highly branched, densely crosslinked, and compact colloidal particles. [1][2][7]
Caption: Base-catalyzed condensation mechanism.
Section 3: Troubleshooting Guide
Q1: Why is my hydrolysis reaction incomplete or proceeding very slowly?
-
Cause: This is a common issue, especially with sterically hindered silanes like this compound. The most likely cause is an incorrect pH, insufficient water, or low temperature. The rate of hydrolysis is at its minimum around pH 7. [4][8]* Solution:
-
Adjust pH: Lower the pH of your water or water/co-solvent mixture to a range of 3-5 using a weak acid like acetic acid. [8]This will significantly catalyze the hydrolysis reaction.
-
Use Excess Water: Ensure a molar excess of water is present to drive the equilibrium towards the formation of silanols. [8] 3. Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but be cautious as excessive heat will also accelerate condensation. [8] 4. Consider a Co-solvent: The starting silane has low water solubility. Using a mutual solvent like isopropanol (the reaction byproduct) can create a homogeneous solution and facilitate the reaction.
-
Q2: My solution gelled or formed a precipitate almost immediately. What went wrong?
-
Cause: Premature gelation is a sign of rapid, uncontrolled condensation. This is almost always caused by a pH that is too high (alkaline), an overly high concentration of the silane, or excessive temperature. [8]* Solution:
-
Verify and Control pH: The most critical step is to ensure your reaction medium is acidic (pH 3-5), not neutral or basic. Basic conditions strongly favor condensation. [5]Use a calibrated pH meter.
-
Work in Dilute Solutions: High concentrations of silane mean that once silanols are formed, they are in close proximity, increasing the probability of condensation. [8]Perform the hydrolysis in a more dilute solution (e.g., 1-5% by volume).
-
Manage Temperature: Avoid high temperatures, which accelerate both hydrolysis and condensation.
-
Use Freshly Prepared Solutions: A hydrolyzed silane solution, even at an optimal acidic pH, has a limited shelf life. Use it shortly after preparation to avoid slow condensation over time. [8] Q3: I'm seeing inconsistent results and poor reproducibility between my experimental batches. How can I fix this?
-
-
Cause: Inconsistency in silane chemistry is typically rooted in poor control over key reaction parameters: pH, water concentration, and temperature.
-
Solution:
-
Use a Buffer: Instead of just adding acid, consider using a pH buffer (e.g., an acetate buffer) to maintain a constant pH throughout the reaction, especially if other components in your formulation could alter it.
-
Precise Reagent Control: Meticulously control the molar ratio of water to silane. Ensure all solvents are of the same grade and water content.
-
Thermostatic Control: Run your reactions in a temperature-controlled water bath to eliminate fluctuations.
-
Standardize Reaction Time: Define and adhere to a specific hydrolysis time before using the solution for the next step of your process.
-
Section 4: Experimental Protocol: Controlled Acid-Catalyzed Hydrolysis
This protocol describes the preparation of a stable, hydrolyzed solution of this compound suitable for surface modification applications.
Materials:
-
This compound
-
Deionized Water
-
Isopropanol (Optional Co-solvent)
-
Glacial Acetic Acid
-
Calibrated pH Meter
-
Stir Plate and Stir Bar
Methodology:
-
Prepare the Solvent: In a clean glass beaker, prepare your desired solvent mixture. A common starting point is a 95:5 (v/v) water:isopropanol mixture. The isopropanol aids in the initial solubilization of the silane.
-
Adjust pH: While stirring the solvent, slowly add glacial acetic acid dropwise until the pH of the solution is stable between 4.0 and 4.5. [8]This pH range effectively catalyzes hydrolysis while minimizing condensation. [5][9]3. Add Silane: Continue stirring and slowly add the this compound to the acidified solvent to achieve the desired final concentration (typically 1-2% v/v). A cloudy solution may form initially but should clear as hydrolysis proceeds.
-
Allow for Hydrolysis: Cover the beaker and allow the solution to stir at room temperature for at least 1-2 hours. This "aging" step is crucial for the hydrolysis to proceed to a significant extent.
-
Application and Storage: Use the freshly prepared solution for your application. If storage is necessary, keep the solution refrigerated at ~4°C to further slow the rate of condensation. Do not store for more than 24 hours for best results.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the ideal pH to prepare a silane solution for surface coating? A: A pH between 4 and 5 is generally considered optimal. This range provides a rapid rate of hydrolysis to generate the active silanol groups while keeping the rate of self-condensation at a minimum, maximizing the solution's stability and efficacy for surface binding. [4][9] Q: How does the "1-methylethoxy" (isopropoxy) group affect the reaction compared to a methoxy or ethoxy group? A: The isopropoxy group is significantly bulkier than methoxy or ethoxy groups. This steric hindrance slows down the rate of hydrolysis. [2]Therefore, this compound will hydrolyze more slowly than its methoxy (MTMS) or ethoxy (MTES) counterparts under identical conditions, a factor that must be accounted for in reaction timing.
Q: Can I use strong acids like HCl instead of acetic acid? A: Yes, mineral acids are effective catalysts. [7]However, weak acids like acetic acid are often preferred because they provide better pH control and are less corrosive. For some sensitive substrates or biological applications, the chloride ions from HCl could be undesirable.
Q: How can I confirm that my silane has hydrolyzed? A: Fourier-Transform Infrared (FTIR) spectroscopy is a practical method. You would monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the O-H bend (around 950 cm⁻¹). 29Si NMR spectroscopy provides more detailed quantitative information on the different hydrolyzed and condensed species.
Q: What techniques are used to characterize the final polysiloxane material? A: A variety of techniques can be used depending on the desired information. Gel Permeation Chromatography (GPC) can determine the molecular weight and polydispersity of soluble polymers. [10]Solid-state 29Si NMR can provide detailed information on the degree of condensation (i.e., the ratio of T¹, T², and T³ structures). For bulk materials, Dynamic Mechanical Analysis (DMA) and thermogravimetric analysis (TGA) can characterize thermomechanical properties. [11]
References
- Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023-05-10).
-
Arkles, B., et al. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available from: [Link]
-
Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Available from: [Link]
-
Scribd. Paper Condensation Acid Basic Catalysis Silane. Available from: [Link]
-
Law, K.-Y., & Zhao, H. (2016). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. Available from: [Link]
-
ResearchGate. Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst?. Available from: [Link]
-
De la Fuente, M., et al. (2018). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Available from: [Link]
-
Sprung, M. M., & Guenther, F. O. (1955). The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Journal of the American Chemical Society. Available from: [Link]
-
Nenashev, A.V., et al. (2011). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Available from: [Link]
-
ResearchGate. Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. Available from: [Link]
-
Sprung, M., et al. The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Semantic Scholar. Available from: [Link]
-
Duchesne, C., et al. (2009). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Available from: [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]
-
ResearchGate. (2011). Polysiloxane Networks Synthesis and thermo-mechanical characterization. Available from: [Link]
-
De la Fuente, M., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available from: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Branched Poly(methylhydrosiloxanes) Containing Quadruple Branching Units. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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- 4. adhesivesmag.com [adhesivesmag.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Organics in Methyltris(1-methylethoxy)silane Derived Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyltris(1-methylethoxy)silane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize residual organic components in your silica-based materials, ensuring the highest purity and performance in your applications.
Introduction to this compound and the Challenge of Residual Organics
This compound (MTEOS) is a versatile precursor used in the sol-gel process to create silica-based materials.[1][2][3] Its chemical structure, featuring a methyl group and three isopropoxy groups attached to a central silicon atom, allows for the formation of a robust inorganic silica network while incorporating organic functionality. This process involves two key reactions: hydrolysis and condensation.[4][5][6][7]
During hydrolysis, the isopropoxy groups (-OCH(CH₃)₂) react with water to form silanol groups (Si-OH) and isopropanol as a byproduct. Subsequently, during condensation, these silanol groups react with each other or with remaining isopropoxy groups to form a cross-linked siloxane (Si-O-Si) network, which constitutes the backbone of the final material.
However, incomplete hydrolysis and condensation reactions, steric hindrance from the bulky isopropoxy groups, and side reactions can lead to the entrapment of unreacted precursor molecules, isopropanol, and other organic fragments within the silica matrix. These residual organics can significantly impact the material's properties, including its mechanical strength, thermal stability, optical clarity, and, critically in biomedical applications, its biocompatibility. Therefore, effective removal of these residual organic components is paramount.
This guide will walk you through common issues encountered during the synthesis and processing of MTEOS-derived materials and provide actionable solutions grounded in scientific principles.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding residual organics in MTEOS-derived materials.
Q1: What are the primary sources of residual organics in my silica material?
A1: The primary sources of residual organics are:
-
Unreacted Precursor: Incomplete hydrolysis of the this compound precursor.
-
Byproducts of Hydrolysis: Isopropanol generated during the hydrolysis of the isopropoxy groups.
-
Trapped Solvents: Solvents used during the sol-gel synthesis that become physically entrapped within the silica network as it forms.
-
Incomplete Condensation: The presence of unreacted silanol (Si-OH) and isopropoxy (Si-OCH(CH₃)₂) groups.
Q2: How can I tell if my material has a high level of residual organics?
A2: Several analytical techniques can help you quantify residual organics:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature. A significant weight loss at temperatures corresponding to the boiling points of potential organic residues (e.g., isopropanol) or their decomposition temperatures is a strong indicator.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the presence of specific chemical bonds. Characteristic peaks for C-H, O-H (from alcohols and silanols), and Si-O-C bonds can indicate the presence of residual organics.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile and semi-volatile organic compounds. It can be used to analyze extracts from your material to identify specific residual molecules.[6]
Q3: What is the simplest method to reduce residual organics?
A3: The most straightforward approach is a well-controlled thermal treatment (curing) . Gradually heating your material to a temperature above the boiling points of the expected residual organics but below the decomposition temperature of your desired material can effectively drive off volatile components. The optimal temperature and duration will depend on the specific composition and structure of your material.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you might encounter.
Issue 1: My material shows significant weight loss at low temperatures (< 200°C) in TGA.
Causality: This indicates the presence of volatile organic compounds, most likely residual isopropanol (boiling point: 82.6°C) and water, trapped within the pores of your silica network. Incomplete condensation can also contribute to the presence of these volatiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-temperature weight loss.
Detailed Protocols:
1. Optimized Thermal Curing:
-
Objective: To remove volatile organics by evaporation.
-
Protocol:
-
Place your dried gel in a programmable furnace.
-
Ramp the temperature slowly (e.g., 1-2°C/min) to just above the boiling point of the primary solvent (e.g., 100-120°C for isopropanol/water).
-
Hold at this temperature for an extended period (2-4 hours) to allow for diffusion of the volatiles out of the pores.
-
Continue to ramp the temperature slowly (e.g., 2-5°C/min) to your final curing temperature (e.g., 200-400°C) to promote further condensation and removal of more strongly bound species. The final temperature should be below the point where the organic functional groups (methyl groups) begin to decompose.[5]
-
Hold at the final temperature for 1-2 hours.
-
Cool down slowly to room temperature to avoid thermal shock and cracking.
-
2. Solvent Exchange:
-
Objective: To replace the high-boiling-point synthesis solvent with a lower-boiling-point, more easily removable solvent.
-
Protocol:
-
After gelation but before drying, immerse your wet gel in a solvent with a lower boiling point and low surface tension, such as hexane or ethanol.
-
Allow the gel to soak for 24 hours to allow for diffusion and exchange of the solvent.
-
Replace the solvent with a fresh batch and repeat the soaking process 2-3 times to ensure complete exchange.
-
Proceed with drying and thermal curing as described above.
-
Issue 2: FTIR analysis shows persistent C-H and Si-O-C peaks after curing.
Causality: This indicates the presence of unreacted isopropoxy groups and potentially trapped precursor molecules that were not removed by thermal treatment alone. This can be due to incomplete hydrolysis or the formation of a dense, closed-pore structure that hinders the removal of these larger organic fragments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent organic peaks in FTIR.
Detailed Protocols:
1. UV/Ozone Treatment:
-
Objective: To oxidatively remove organic contaminants from the surface of the material.[9][10][11]
-
Mechanism: Short-wavelength UV light (185 nm) generates ozone (O₃) from atmospheric oxygen. This ozone is then photolyzed by longer-wavelength UV light (254 nm) to produce highly reactive atomic oxygen. This atomic oxygen effectively oxidizes organic molecules into volatile products like CO₂, H₂O, and smaller organic fragments that can be easily removed.[12][13]
-
Protocol:
-
Place your cured material in a UV/Ozone cleaner.
-
Ensure the surface to be cleaned is within a few millimeters of the UV lamp for maximum efficiency.
-
Process the material for 5-30 minutes. The optimal time will depend on the level of contamination.
-
For porous materials, longer treatment times may be necessary to allow for the diffusion of ozone and atomic oxygen into the pores.
-
2. Oxygen Plasma Treatment:
-
Objective: To remove organic residues through plasma-induced oxidation and physical sputtering.[14][15]
-
Mechanism: An oxygen plasma generates energetic oxygen ions and radicals that bombard the material's surface.[16] These reactive species chemically react with organic contaminants to form volatile products and can also physically eject them from the surface.[17]
-
Protocol:
-
Place your material in the chamber of a plasma cleaner.
-
Evacuate the chamber to the base pressure.
-
Introduce a low flow of oxygen gas.
-
Apply RF power to generate the plasma. Typical parameters are 50-100 W for 1-10 minutes.
-
After treatment, vent the chamber and remove your sample.
-
3. Acid/Base Washing (for bulk materials):
-
Objective: To promote the hydrolysis of remaining Si-O-C bonds and remove acid/base soluble organic impurities.
-
Protocol:
-
Grind your bulk material into a fine powder to increase the surface area.
-
Suspend the powder in a dilute acid solution (e.g., 0.1 M HCl) or a dilute base solution (e.g., 0.1 M NH₄OH).
-
Stir the suspension for several hours at room temperature or with gentle heating.
-
Filter the powder and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the powder in an oven.
-
Part 3: Data Summary and Visualization
Table 1: Comparison of Methods for Residual Organic Removal
| Method | Principle | Target Organics | Advantages | Disadvantages |
| Thermal Curing | Evaporation and thermal decomposition | Volatile solvents, byproducts, and some unreacted precursors | Simple, effective for bulk materials | May not remove all non-volatile organics, potential for material degradation at high temperatures |
| Solvent Exchange | Replacement with a more volatile solvent | High-boiling point solvents | Reduces drying stress, effective for wet gels | Time-consuming, introduces another solvent |
| UV/Ozone Treatment | Photo-oxidation | Surface organic contaminants | Room temperature process, highly effective for surface cleaning | Limited penetration depth, less effective for bulk contamination |
| Oxygen Plasma Treatment | Plasma-induced oxidation and sputtering | Surface organic contaminants | Fast, highly effective for surface cleaning | Requires vacuum equipment, can alter surface chemistry |
| Solvent Extraction | Dissolution of organic impurities | Trapped, non-covalently bound organics | Can remove specific impurities | Requires appropriate solvent selection, may not remove all residues |
| Acid/Base Washing | Hydrolysis and dissolution | Unreacted alkoxides, some organic byproducts | Can promote further condensation | Can alter the surface chemistry and porosity of the silica |
Diagram 1: The Sol-Gel Process and Sources of Residual Organics
Caption: Overview of the sol-gel process and the origin of residual organics.
References
-
Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. (2025). ResearchGate. [Link]
-
Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (n.d.). ResearchGate. [Link]
-
Extraction of silica from natural deposits for the production of silicon in photovoltaic applications. (2023). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Surface Wettability of Silica Films Modified by UV/Ozone Treatment. (n.d.). ThaiScience. [Link]
-
Mechanism of Thermal Decomposition of Silanes. (2025). ResearchGate. [Link]
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Plasma treatment for PDMS Bonding Process. (n.d.). PIE Scientific. [Link]
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (n.d.). SciSpace. [Link]
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This compound. (n.d.). PubChem. [Link]
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The removal of organic pollutants from water using new silica-supported β-cyclodextrin derivatives. (2025). ResearchGate. [Link]
-
Organic–inorganic hybrid silica systems: synthesis strategies and optical applications. (n.d.). ResearchGate. [Link]
-
UV/Ozone Cleaning of Surfaces. (n.d.). DTIC. [Link]
-
Plasma polymerisation of siloxanes at atmospheric pressure. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. (2022). ACS Publications. [Link]
-
4 Effective Methods to Extract the Silica Quartz. (2022). Xinhai Mining. [Link]
-
Effective Silica Removal for Industrial Water Treatment. (2024). GClean. [Link]
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Mechanism of thermal decomposition of silanes. (n.d.). Russian Chemical Reviews. [Link]
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How Do You Remove Silica from Industrial Water and Wastewater? (n.d.). SAMCO Technologies. [Link]
-
METHYLTRIS(METHYLETHYLKETOXIME)SILANE. (n.d.). Ataman Kimya. [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (2017). ResearchGate. [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2025). ResearchGate. [Link]
-
Hydrophobic Recovery of Plasma-Treated Polydimethylsiloxane. (n.d.). Taylor & Francis Online. [Link]
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Silicic acid (silica gel) removal method. (2023). ResearchGate. [Link]
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A New Application of UV-Ozone Treatment in the Preparation of Substrate-Supported, Mesoporous Thin Films. (n.d.). University of New Mexico. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2025). ResearchGate. [Link]
-
Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. (n.d.). ACS Publications. [Link]
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Thermal decomposition of silane. (n.d.). Semantic Scholar. [Link]
-
Best Methods for Silica Removal from Water or Wastewater. (2022). YASA ET. [Link]
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UV/Ozone Cleaning of Surfaces. (2025). ResearchGate. [Link]
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. (n.d.).
-
Methods of extracting silica and silicon from agricultural waste ashes and application of the produced silicon in solar cells: a mini-review. (n.d.). Taylor & Francis Online. [Link]
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Semantic Scholar. [Link]
-
Removing silicone. (n.d.). Plasma.com. [Link]
-
TGA-FTIR analysis of torrefaction of lignocellulosic components (cellulose, xylan, lignin) in isothermal conditions over a wide range of time durations. (n.d.). BioResources. [Link]
-
Thermal decomposition of branched silanes: a computational study on mechanisms. (2012). PubMed. [Link]
-
Extraction of Silica from Natural Deposits for the Production of Silicon in Photovoltaic Applications. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2015). ACS Publications. [Link]
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. [Link]
-
Methyltris(methylethylketoxime)silane (MOS). (n.d.). Hubei Xinlan Chemical Co., Ltd. [Link]
-
In situ Functionalized Mesoporous Silicas for Sustainable Remediation Strategies in Removal of Inorganic Pollutants from Contaminated Environmental Water. (2022). ACS Publications. [Link]
-
Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. (2023). Sibener Group. [Link]
-
Inorganic-organic hybrid nonlinear optical films containing bulky alkoxysilane dyes. (2007). SPIE. [Link]
-
Organosilane-modified wood materials: A review of research and applications. (2023). BioResources. [Link]
-
Plasma treatment of polydimethylsiloxane. (1993). Michael J. Owen. [Link]
-
Organo-Functional Silanes. (n.d.). SDC Technologies. [Link]
-
Solid-state NMR evaluation of the silane structure on nanoporous silica fillers. (2025). ResearchGate. [Link]
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- 17. tandfonline.com [tandfonline.com]
storage and stability issues of "Methyltris(1-methylethoxy)silane"
Welcome to the technical support center for Methyltris(1-methylethoxy)silane (also known as Methyltriisopropoxysilane). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the storage and stability of this versatile organosilane compound. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Answer:
Proper storage is the most critical factor in maintaining the chemical integrity of this compound. The primary vulnerability of this compound is its susceptibility to hydrolysis.[1] Therefore, the core principle of storage is the strict exclusion of moisture.
The fundamental reason for this sensitivity is the presence of three isopropoxy groups bonded to the silicon atom. These groups can react with water in a process called hydrolysis, which replaces the isopropoxy groups with hydroxyl (-OH) groups, forming silanols. These silanols are highly reactive and can then condense with each other to form siloxane oligomers and polymers, rendering the reagent inactive for its intended purpose.[1]
For optimal stability, adhere to the following conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | To displace moist air from the container headspace, preventing hydrolysis. |
| Container | Use the original, unopened container. If opened, use a tightly sealed container with a high-integrity cap. | Prevents ingress of atmospheric moisture.[2][3] |
| Temperature | Store in a cool, dry, and well-ventilated place.[3][4] | Minimizes reaction rates and prevents pressure buildup. Avoid heat sources.[4][5] |
| Moisture | Strict exclusion of water is mandatory.[6] | Water is the primary reactant for the degradation pathway (hydrolysis).[1] |
Q2: I've had a bottle of this compound on the shelf for a while. What are the signs of degradation?
Answer:
Degradation of this compound is primarily due to hydrolysis and subsequent condensation. This process alters the chemical's physical properties and performance. You should look for the following indicators:
-
Visual Changes: The appearance of a clear, colorless to pale yellow liquid is normal.[1] Signs of degradation include:
-
Hazy or Cloudy Appearance: This suggests the formation of insoluble silanol and siloxane oligomers.
-
Formation of a Gel or Solid Precipitate: This indicates advanced polymerization, and the reagent is likely unusable.
-
-
Performance Issues in Application:
-
Incomplete Reactions: If used as a crosslinker or coupling agent, you may observe that the curing or surface modification process is slow, incomplete, or fails entirely.[7]
-
Lack of Adhesion: In applications for coatings or sealants, poor adhesion to substrates is a common symptom of degraded silane.[1]
-
Inconsistent Results: Unreliable or non-reproducible outcomes in your experiments can often be traced back to reagent degradation.
-
If you observe any of these signs, it is highly recommended to use a fresh, unopened bottle of the reagent to validate your experimental results.
Q3: Can you explain the chemical mechanism behind the instability of this compound?
Answer:
Certainly. The instability of this compound is governed by a two-step process: hydrolysis followed by condensation . This pathway is fundamental to how most alkoxysilanes function, but it is also their primary degradation route.
Step 1: Hydrolysis In the presence of water, the isopropoxy (-OCH(CH₃)₂) groups are sequentially replaced by hydroxyl (-OH) groups. This reaction releases isopropanol as a byproduct. The hydrolysis of all three groups leads to the formation of methylsilanetriol.
CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃CH(OH)CH₃
The rate of this reaction is influenced by factors such as pH and the steric bulk of the alkoxy group. Isopropoxy groups hydrolyze more slowly than smaller methoxy or ethoxy groups due to greater steric hindrance, which offers a slight advantage in stability but does not prevent the reaction.[8]
Step 2: Condensation The newly formed, highly reactive silanol groups (Si-OH) readily condense with each other to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. This process starts with dimers and progresses to form larger oligomers and eventually a cross-linked polymer network.
2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-(CH₃)Si(OH)₂ + H₂O
This condensation is what makes the compound ineffective, as the reactive silanol sites are consumed, preventing the silane from properly bonding to surfaces or cross-linking other molecules in your system.
The following diagram illustrates this degradation pathway:
Q4: My surface modification experiment is failing. How can I troubleshoot whether my this compound is the culprit?
Answer:
When an experiment involving a silane coupling agent fails, it's crucial to systematically isolate the variable. Here is a troubleshooting guide to determine if your silane reagent is the issue.
| Issue Observed | Potential Silane-Related Cause | Troubleshooting Steps & Validation |
| Poor Surface Wetting | The silane solution has prematurely hydrolyzed and polymerized in solution, increasing viscosity and preventing uniform film formation. | 1. Prepare a fresh solution immediately before use. 2. Observe the solution for any haze or particulates. 3. Consider using a less polar solvent if compatible with your process. |
| No Adhesion/Bonding | The silane has degraded in the bottle (hydrolyzed and condensed) and lacks reactive groups to bond with the substrate. | 1. Control Experiment: Run the exact same experiment in parallel using a new, sealed bottle of this compound. 2. FTIR Analysis: If available, take an IR spectrum of the old silane. Look for a broad peak around 3200-3600 cm⁻¹ (O-H stretch) and a strong peak around 1000-1100 cm⁻¹ (Si-O-Si stretch), which indicate hydrolysis and condensation. |
| Inconsistent Results | Partial degradation of the silane has occurred, leading to a lower concentration of active molecules. | 1. Quantify Active Silane: While complex, techniques like GC-MS can quantify the remaining monomer. 2. Default to Replacement: The most practical step is to discard the suspect bottle and use a new one to ensure consistency. |
Sources
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- 5. gelest.com [gelest.com]
- 6. MSDS-PC7130 Silane Crosslinker Methyl tris(methylethylketoxime)silane [powerchemical.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gelest.com [gelest.com]
Technical Support Center: Purification of Methyltris(1-methylethoxy)silane
Welcome to the technical support guide for the purification of Methyltris(1-methylethoxy)silane (also known as Methyltriisopropoxysilane). This document is intended for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges, provide detailed protocols, and offer troubleshooting advice based on the fundamental chemical principles governing alkoxysilanes.
Introduction to Purification Challenges
This compound is a moisture-sensitive compound. Its purification is primarily complicated by its susceptibility to hydrolysis and subsequent condensation. The silicon-isopropoxy bond (Si-O-C) can be readily cleaved by water to form silanol (Si-OH) intermediates. These silanols are highly reactive and can condense with each other or with the parent alkoxysilane to form stable, but undesirable, siloxane oligomers (Si-O-Si). This process is often catalyzed by trace amounts of acid or base.
Therefore, the central principle of any successful purification strategy is the rigorous exclusion of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: The impurity profile depends on the synthetic route, which typically involves the reaction of methyltrichlorosilane with isopropanol. Common impurities include:
-
Starting Materials: Unreacted isopropanol and potentially trace amounts of methyltrichlorosilane.
-
Reaction Byproducts: Hydrochloric acid (HCl), which is usually neutralized, but residual salts may be present.
-
Partially Substituted Intermediates: Compounds like methyldi(isopropoxy)chlorosilane if the reaction did not go to completion.
-
Hydrolysis and Condensation Products: Silanols and various linear or cyclic siloxane oligomers formed from exposure to moisture.
-
Solvent Residues: If a solvent was used during synthesis, it might be present in trace amounts.
Q2: Why is my product cloudy or hazy after storage?
A2: Cloudiness or the formation of a precipitate is a classic sign of hydrolysis and condensation.[1][2] This indicates that the material has been exposed to moisture. The fine particles are typically insoluble siloxane polymers. Storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and using anhydrous handling techniques are critical to prevent this.
Q3: Can I purify this compound using methods other than distillation?
A3: While fractional distillation is the most effective method for removing volatile impurities, other techniques can be considered for specific situations. For instance, filtration through a membrane filter (e.g., 0.2 µm PTFE) under inert atmosphere can remove particulate matter (like dust or precipitated siloxanes). Treatment with a non-reactive chemical drying agent can remove trace water, but this is best done prior to a final distillation step. Chromatographic methods are generally not practical for bulk purification due to the compound's reactivity on silica or alumina columns.
Q4: What analytical methods are best for assessing the purity of this compound?
A4: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like residual alcohols, solvents, and other low-boiling silane species.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si): ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ²⁹Si NMR is particularly powerful for detecting and characterizing siloxane impurities and hydrolysis intermediates.[5][6] Quantitative ¹H NMR can be used to determine absolute purity against a certified standard.[7]
-
Karl Fischer Titration: This is the standard method for quantifying trace water content.
Core Purification Protocol: Vacuum Fractional Distillation
Fractional distillation under reduced pressure is the gold-standard for purifying this compound. The reduced pressure lowers the boiling point, preventing thermal decomposition, while the fractionating column separates components based on their boiling point differences.
Pre-Distillation Treatment
If the starting material is suspected to contain significant water, a pre-drying step is advisable.
-
Place the crude this compound in a round-bottom flask under an inert atmosphere.
-
Add a suitable chemical drying agent, such as calcium hydride (CaH₂), and stir for several hours at room temperature. Calcium hydride is effective and the byproduct (hydrogen gas) is easily removed.
-
Caution: Calcium hydride reacts vigorously with water. Ensure the material is not grossly wet before adding.
Experimental Workflow: Vacuum Fractional Distillation
Below is a diagram illustrating the setup for the purification process.
Caption: Workflow for vacuum fractional distillation.
Step-by-Step Methodology
-
Apparatus Preparation: Assemble the distillation apparatus as shown in the diagram. All glassware must be meticulously oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Charging the Flask: Charge the distillation flask with the crude (and pre-dried, if necessary) this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Close the system to the atmosphere and slowly evacuate it using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). A target pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting the Foreshot: As the liquid begins to boil, monitor the temperature at the distillation head. Collect the initial, low-boiling fraction (the "foreshot") in a separate receiving flask. This fraction will contain residual isopropanol and other volatile impurities.
-
Collecting the Main Fraction: Once the head temperature stabilizes at the expected boiling point of the product at the working pressure (e.g., ~83 °C at 13 mmHg), switch to a clean receiving flask to collect the pure this compound.[8] Maintain a steady reflux and distillation rate.
-
Shutdown: Stop the distillation when a small amount of residue is left in the distillation flask. Distilling to dryness can concentrate potentially unstable residues.
-
Storage: Allow the apparatus to cool completely before carefully backfilling with a dry inert gas (nitrogen or argon). Transfer the purified product to a clean, dry, amber glass bottle with a septum-sealed cap for storage under an inert atmosphere.
Troubleshooting Guide
Unstable or inefficient purification can often be traced to a few common issues. This decision tree can help diagnose problems encountered during distillation.
Caption: Troubleshooting decision tree for distillation.
Data Summary Table
The following table summarizes key physical properties of this compound and its common impurities, which are critical for planning the purification.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₀H₂₄O₃Si | 220.38 | 83 @ 13 mmHg[8] | 0.878[8] |
| Isopropanol | C₃H₈O | 60.10 | 82.6 @ 760 mmHg | 0.786 |
| Methyltrichlorosilane | CH₃Cl₃Si | 149.48 | 66 @ 760 mmHg | 1.27 |
| Water | H₂O | 18.02 | 100 @ 760 mmHg | 1.000 |
| Disiloxane (example dimer) | C₁₄H₃₄O₅Si₂ | 354.68 | Significantly higher than monomer | > 1.0 |
References
-
Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Graham Corporation. (n.d.). Troubleshooting Vacuum Equipment. Retrieved January 20, 2026, from [Link]
-
The GC/MS chromatograms of methyl triethoxysilane and its species in the presence of alcohol, water, and HCl. (n.d.). researchgate.net. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Direct synthesis of alkoxysilanes: current state, challenges and prospects. (2023). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved January 20, 2026, from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved January 20, 2026, from [Link]
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). esm. मैकेनिकल इंजीनियरिंग विभाग. Retrieved January 20, 2026, from [Link]
-
A preliminary study: Distillation of isopropanol–water mixture using fixed adsorptive distillation method. (2018). researchgate.net. Retrieved January 20, 2026, from [Link]
-
NTNU. (n.d.). Impurities. Retrieved January 20, 2026, from [Link]
-
Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). (2014). researchgate.net. Retrieved January 20, 2026, from [Link]
-
Clean vacuum chamber after silane vapor treatment?. (2017). researchgate.net. Retrieved January 20, 2026, from [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). afinitica.com. Retrieved January 20, 2026, from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2024). Biological and Molecular Chemistry. Retrieved January 20, 2026, from [Link]
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Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. (2022). researchgate.net. Retrieved January 20, 2026, from [Link]
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Distillation Troubleshooting Feb 2021. (2021). YouTube. Retrieved January 20, 2026, from [Link]
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AZEOTROPIC DATA- II. (n.d.). Retrieved January 20, 2026, from [Link]
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Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (2005). researchgate.net. Retrieved January 20, 2026, from [Link]
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NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. (n.d.). osti.gov. Retrieved January 20, 2026, from [Link]
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Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (2018). The Italian Association of Chemical Engineering. Retrieved January 20, 2026, from [Link]
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GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana. (2024). Systematic Reviews in Pharmacy. Retrieved January 20, 2026, from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2018). semanticscholar.org. Retrieved January 20, 2026, from [Link]
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Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (2007). researchgate.net. Retrieved January 20, 2026, from [Link]
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Simulation and Experimental Research of Cyclohexane Isopropyl Alcohol Azeotropic Solvent Separation During Chemical and Pharmace. (2016). The Italian Association of Chemical Engineering. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Silica Synthesis: Methyltris(1-methylethoxy)silane vs. Tetraethoxysilane
For researchers, scientists, and drug development professionals engaged in the synthesis of silica-based materials, the choice of precursor is a critical determinant of the final product's properties. This guide provides an in-depth comparison of two prominent silica precursors: the workhorse Tetraethoxysilane (TEOS) and the functionally distinct Methyltris(1-methylethoxy)silane (MTEOS). We will delve into their chemical disparities, reaction kinetics, and the consequent impact on the morphology, porosity, and surface chemistry of the synthesized silica. This analysis is supported by experimental data and detailed protocols to inform your selection of the optimal precursor for your specific application.
Precursor Chemistry: A Tale of Two Silanes
At the heart of the differences between TEOS and MTEOS lies their molecular structure. TEOS is a tetra-functional precursor, meaning it has four hydrolyzable ethoxy groups attached to the central silicon atom. This structure allows for the formation of a highly cross-linked, three-dimensional silica (SiO₂) network.[1][2]
In contrast, MTEOS is a tri-functional precursor. It possesses three hydrolyzable isopropoxy groups and one non-hydrolyzable methyl group directly bonded to the silicon atom. This seemingly small difference has profound implications for the resulting silica network. The inert Si-CH₃ bond cannot participate in the formation of the siloxane (Si-O-Si) backbone, leading to a less cross-linked and more organically modified silica structure.[3]
Caption: Chemical structures of TEOS and MTEOS.
The Sol-Gel Process: A Mechanistic Overview
The synthesis of silica from these precursors typically follows the sol-gel process, which involves two primary reactions: hydrolysis and condensation.[2][4]
-
Hydrolysis: The alkoxy groups (-OR) of the precursor react with water to form silanol groups (Si-OH) and an alcohol byproduct.
-
Condensation: The silanol groups then react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), building the silica network.
Caption: General experimental workflow for silica synthesis.
Conclusion: Choosing the Right Precursor for Your Needs
The choice between MTEOS and TEOS for silica synthesis is fundamentally a choice between a hydrophilic, highly cross-linked network and a hydrophobic, organically modified one.
-
Choose TEOS when:
-
You require a pure, inorganic silica network.
-
The desired product is hydrophilic or will be subsequently functionalized.
-
High mechanical rigidity and thermal stability are critical.
-
You are following well-established protocols for creating monodisperse silica spheres.
-
-
Choose MTEOS when:
By understanding the fundamental chemical differences and their impact on the sol-gel process, researchers can make an informed decision to tailor the properties of their silica materials for a wide range of applications, from drug delivery and catalysis to coatings and chromatography.
References
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Siregar, I., Affi, J., Gunawarman, G., Yetri, Y., Lubis, H., & Sofie, T. M. (2026). Effect of TEOS Concentration on the Surface Characteristics and Hydrophobic Performance of Silica-Based Coatings. Advanced Journal of Chemistry, Section A, 9(1), 25-33. [Link]
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Wang, Y., Liu, Y., & Wang, C. (2022). Super-hydrophobic Hybrid Coatings Preparation used by Methyltrithoxysilane (MTES) and Tetraethylorthosilicate(TEOS). Purdue e-Pubs. [Link]
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Siregar, I., et al. (2026). Effect of TEOS Concentration on the Surface Characteristics and Hydrophobic Performance of Silica-Based Coatings. Advanced Journal of Chemistry, Section A. [Link]
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Pérez-Mendoza, M., et al. (2017). Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications. ResearchGate. [Link]
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Maier, M., et al. (2023). Tailoring the Morphology of Monodisperse Mesoporous Silica Particles Using Different Alkoxysilanes as Silica Precursors. MDPI. [Link]
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Beauchemin, S., et al. (2002). A kinetic analysis of the initial stages of the sol-gel reactions of methyltriethoxysilane (MTES) and a mixed MTES/tetraethoxysilane system by high-resolution Si-29 NMR spectroscopy. UBC Chemistry. [Link]
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Al-Othman, Z. A., et al. (2012). Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane. SciRP.org. [Link]
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Dudás, Z., et al. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. National Institutes of Health. [Link]
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Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. National Institutes of Health. [Link]
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Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. IOSR Journal. [Link]
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Novel Silica Hybrid Xerogels Prepared by Co-Condensation of TEOS and ClPhTEOS: A Chemical and Morphological Study. MDPI. [Link]
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Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. National Institutes of Health. [Link]
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Sol-Gel Method and TEOS. SANFAN Chemical. [Link]
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Echeverría, J., et al. (2018). Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling. Semantic Scholar. [Link]
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A Comparative Performance Evaluation of Methyltris(1-methylethoxy)silane as a Coupling Agent
In the realm of materials science and advanced drug development, the interface between organic and inorganic materials is a critical frontier. The integrity of this interface often dictates the bulk properties and long-term performance of composite materials, adhesives, and surface-modified delivery systems. Silane coupling agents are the linchpin in fortifying this interface, acting as molecular bridges that chemically unite dissimilar materials. This guide provides an in-depth comparative performance evaluation of Methyltris(1-methylethoxy)silane, a key player in the silane family, benchmarked against other commonly employed alternatives. Our analysis is grounded in established experimental protocols, offering researchers and drug development professionals a robust framework for material selection and application.
The Role and Mechanism of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that possess a dual chemical functionality, enabling them to react with both inorganic and organic materials.[1] This unique characteristic allows them to form a durable bond at the interface, thereby enhancing the mechanical strength, adhesion, and environmental resistance of the composite material.[1][2]
This compound , with the chemical formula C10H24O3Si, is characterized by a central silicon atom bonded to a methyl group and three 1-methylethoxy (isopropoxy) groups.[3] The isopropoxy groups are hydrolyzable, while the methyl group provides a non-polar, hydrophobic character to the treated surface.
The efficacy of a silane coupling agent is predicated on a two-step reaction mechanism: hydrolysis and condensation.[4]
-
Hydrolysis: In the presence of water, the alkoxy groups (in this case, isopropoxy groups) of the silane hydrolyze to form reactive silanol groups (Si-OH).[4] This reaction is often catalyzed by acids or bases.[5]
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
This process creates a chemical bridge at the interface, with the siloxane network strongly bonded to the inorganic surface and the organic functionality of the silane available to interact with a polymer matrix.
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound, a series of standardized experimental protocols are employed. These tests are designed to quantify the improvements in adhesion, surface properties, and mechanical strength imparted by the coupling agent.
Surface Treatment of Substrates
A pristine and reactive substrate surface is paramount for effective silanization.
Protocol:
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are sequentially sonicated in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.[6]
-
Drying: The cleaned substrates are dried with a stream of inert gas (e.g., nitrogen) and then placed in an oven at 110°C for 1 hour to remove adsorbed water and activate surface hydroxyl groups.[6]
-
Silane Solution Preparation: A 2% (w/v) solution of the silane coupling agent is prepared in a 95:5 (v/v) ethanol-water mixture.[7] The pH of the solution is adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.[7] The solution is stirred for at least 5 minutes to allow for the formation of silanol groups.[7]
-
Application: The cleaned and dried substrates are immersed in the silane solution for 2-3 minutes with gentle agitation.[7]
-
Rinsing: The treated substrates are rinsed with ethanol to remove excess, unreacted silane.[7]
-
Curing: The coated substrates are cured in an oven at 110°C for 10-15 minutes or at room temperature for 24 hours to promote the condensation reactions and form a stable siloxane layer.[7]
Contact Angle Measurement (Wettability Analysis)
Contact angle goniometry is a sensitive technique to probe the changes in surface energy and hydrophobicity resulting from silane treatment.[8] A higher contact angle with water indicates a more hydrophobic surface.
Protocol:
-
A small droplet (2-5 µL) of deionized water is carefully dispensed onto the silane-treated substrate.[6]
-
The static contact angle is measured using a goniometer.[6]
-
Measurements are taken at multiple locations on the surface to ensure statistical relevance.
-
Both advancing and receding contact angles can be measured to assess contact angle hysteresis and surface heterogeneity.[9]
Mechanical Strength Testing (Shear Bond Strength)
The ultimate measure of a coupling agent's effectiveness is the enhancement in adhesion between the substrate and an organic resin. Shear bond strength testing quantifies this improvement.
Protocol:
-
A standardized mold is placed on the silane-treated substrate to define a specific bonding area.[6]
-
An adhesive resin composite is applied within the mold and cured according to the manufacturer's instructions.[6]
-
The bonded assembly is then mounted on a universal testing machine.[6]
-
A shear force is applied to the base of the resin cylinder at a constant crosshead speed until failure occurs.[6]
-
The shear bond strength is calculated by dividing the maximum load at failure by the bonding area.
For a more rigorous evaluation, specimens can be subjected to hydrothermal aging (e.g., boiling water immersion) before testing to assess the durability of the adhesive bond.[10]
Spectroscopic Analysis of the Interface
Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) provide chemical information about the interface, confirming the presence and nature of the silane layer.
-
FTIR: Can be used to identify the characteristic vibrational bands of Si-O-Si and Si-O-C bonds, confirming the hydrolysis and condensation of the silane.[11][12]
-
XPS: Provides elemental and chemical state information of the surface, allowing for the quantification of silicon and carbon, and confirming the formation of Si-O-Substrate bonds.[13]
Comparative Performance Analysis
The performance of this compound is best understood when compared to other commonly used silane coupling agents. The choice of a comparative silane depends on the specific application, but for general purposes, we will compare it with an amino-functional silane and a methacryloxy-functional silane.
| Performance Metric | This compound | 3-Aminopropyltriethoxysilane (APTES) | 3-Methacryloxypropyltrimethoxysilane (MPTS) | Untreated Substrate |
| Primary Functionality | Hydrophobicity, Adhesion Promotion | Adhesion Promotion, Surface Functionalization | Adhesion Promotion, Polymer Co-reaction | Hydrophilic |
| Water Contact Angle | High (Hydrophobic) | Moderate | Moderate to High | Low (Hydrophilic) |
| Shear Bond Strength | Good | Excellent | Excellent | Poor |
| Hydrolytic Stability | Good | Moderate | Good | N/A |
| Compatibility | Non-polar polymers | Polar polymers (e.g., epoxies, urethanes) | Unsaturated polymers (e.g., polyesters, acrylates) | Varies |
Note: The values in this table are qualitative and represent general performance trends. Actual quantitative data will vary depending on the specific substrate, resin, and experimental conditions.
Discussion of Comparative Data:
-
This compound: The methyl group imparts a significant hydrophobic character to the treated surface, making it an excellent choice for applications requiring water repellency. Its adhesion promotion is effective for non-polar polymer systems.
-
3-Aminopropyltriethoxysilane (APTES): The amine functionality provides a reactive site for polar polymer systems like epoxies and polyurethanes, resulting in very strong adhesion.[14] The surface treated with APTES is generally more hydrophilic than that treated with a methyl-functional silane.
-
3-Methacryloxypropyltrimethoxysilane (MPTS): The methacryloxy group can copolymerize with unsaturated resins, leading to a very strong and durable covalent bond at the interface.[15] This makes it ideal for use in fiber-reinforced composites.
Conclusion and Field-Proven Insights
The selection of an appropriate silane coupling agent is a critical decision that can significantly impact the performance and longevity of a material system. This compound is a versatile coupling agent that offers a good balance of adhesion promotion and hydrophobicity.
Key Takeaways:
-
For applications where water repellency is a primary concern , such as protective coatings and hydrophobic surface modification, this compound is an excellent candidate.
-
When bonding to polar polymers , an amino-functional silane like APTES will likely provide superior adhesion due to the specific chemical reactivity of the amine group.
-
For composite materials utilizing unsaturated polymer matrices , a methacryloxy-functional silane such as MPTS is the preferred choice to achieve a strong, co-polymerized interface.
Ultimately, the optimal choice of coupling agent will be dictated by the specific chemical nature of the inorganic substrate and the organic polymer, as well as the performance requirements of the final application. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision.
References
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- Spectroscopic studies of the gradient in the silane coupling agent/matrix interface in fiberglass‐reinforced epoxy - OUCI.
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- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace.
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- Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers - NIH.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification | ACS Omega - ACS Publications.
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- Three Main Applications of Silane Coupling Agents.
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A Senior Application Scientist's Guide to the Purity Validation of Methyltris(1-methylethoxy)silane
For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. In the realm of silane chemistry, "Methyltris(1-methylethoxy)silane," also known as Methyltriisopropoxysilane, serves as a critical coupling agent and surface modifier. Its efficacy, however, is directly contingent on its purity. This guide provides an in-depth technical comparison of the primary analytical techniques for validating the purity of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Imperative of Purity in Silane Chemistry
This compound [(CH₃)Si(OCH(CH₃)₂)₃] is integral in applications ranging from coatings and sealants to drug delivery systems, where it enhances adhesion and durability.[1] Impurities, which can arise from both the synthesis process and subsequent degradation, can significantly compromise its performance. The primary degradation pathway for alkoxysilanes like this compound is hydrolysis and condensation, leading to the formation of silanols and siloxane oligomers.[2][3][4] The presence of these and other impurities can lead to inconsistent reaction kinetics, reduced product performance, and in the context of drug development, potential safety concerns.
A Multi-Pronged Approach to Purity Validation
A robust purity validation strategy for this compound relies on a combination of orthogonal analytical techniques, each providing unique insights into the sample's composition. The three pillars of this approach are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Overall workflow for the purity validation of this compound.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is a cornerstone for separating and quantifying volatile and semi-volatile impurities in silane compounds.[5][6] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.
Causality of Experimental Choices:
-
Injector Temperature: A sufficiently high injector temperature is crucial to ensure the complete and rapid volatilization of the sample without causing thermal degradation.
-
Column Selection: A non-polar or mid-polarity capillary column is typically chosen to achieve good separation of the relatively non-polar silane and its potential impurities.
-
Carrier Gas: Helium is the most common carrier gas due to its inertness and efficiency.[7]
-
Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides structural information for impurity identification.[7][8]
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent such as hexane or toluene. A typical concentration is 1 mg/mL.
-
Instrument Setup:
-
Injector: Split/splitless injector at 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
Potential Impurities to Monitor by GC-MS:
-
Starting Materials: Unreacted methyltrichlorosilane and isopropanol.
-
Byproducts of Synthesis: Partially substituted silanes (e.g., methyldiisopropoxychlorosilane), and other alkoxysilanes.
-
Degradation Products: Low molecular weight siloxanes formed from hydrolysis and condensation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for both qualitative and quantitative analysis of organosilanes.[9][10] It provides detailed structural information and, through quantitative NMR (qNMR), can determine the absolute purity of a sample.[11][12][13]
Causality of Experimental Choices:
-
¹H NMR: Provides information on the proton-containing functional groups, allowing for the identification and quantification of the main component and organic impurities.
-
²⁹Si NMR: Directly probes the silicon environment, providing valuable information on different silane species and siloxane linkages.[14][15][16][17]
-
qNMR: By using a certified internal standard, qNMR allows for the direct and highly accurate determination of the molar concentration of the analyte, and thus its purity.[11][12][13]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay
-
Sample and Standard Preparation: Accurately weigh a known amount of this compound (approx. 10-20 mg) and a certified internal standard with a known purity (e.g., maleic anhydride or 1,4-dinitrobenzene, approx. 5-10 mg) into a clean, dry NMR tube.
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) that dissolves both the sample and the standard and does not have overlapping signals.
-
NMR Acquisition:
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Structure of this compound and potential hydrolysis/condensation impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" of a sample by detecting the vibrations of its chemical bonds.[5][18][19] It is an excellent tool for confirming the identity of this compound and for detecting the presence of certain functional groups that may indicate impurities.[18]
Causality of Experimental Choices:
-
Sampling Technique: For a liquid sample like this compound, a simple transmission measurement using a liquid cell or placing a thin film between two salt plates (e.g., KBr or NaCl) is sufficient.
-
Spectral Range: The mid-infrared region (4000-400 cm⁻¹) contains the characteristic vibrational frequencies for most organic functional groups.[20]
Experimental Protocol: FTIR for Identity Confirmation
-
Sample Preparation: Place a drop of the neat liquid sample between two infrared-transparent salt plates to create a thin film.
-
Data Acquisition: Record the infrared spectrum according to standard practices, such as those outlined in ASTM E1252.[9][10][20]
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic bands to observe include:
-
Si-O-C stretching: Strong bands in the 1100-1000 cm⁻¹ region.
-
C-H stretching and bending: Bands in the 3000-2800 cm⁻¹ and 1470-1370 cm⁻¹ regions.
-
Si-CH₃ stretching: A band around 1260 cm⁻¹.
-
Absence of O-H stretching: A pure, unhydrolyzed sample should show no significant broad absorption in the 3600-3200 cm⁻¹ region, which would indicate the presence of silanol (Si-OH) groups from hydrolysis.[21]
-
Comparison of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Quantitative analysis of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities with known structures; structural elucidation.[11][12][13] | Rapid identification of functional groups and detection of gross impurities.[18] |
| Strengths | High sensitivity for trace impurities; excellent separation capabilities.[6][7] | Primary analytical method for absolute quantification (qNMR); provides detailed structural information.[9][11][13] | Fast, non-destructive, and requires minimal sample preparation.[5][19] |
| Weaknesses | Requires volatile and thermally stable analytes; can be destructive. | Lower sensitivity for trace impurities compared to GC; can be complex to interpret for complex mixtures. | Not inherently quantitative without calibration; less specific than NMR or MS. |
| Limit of Detection | ~1-10 ppm for typical impurities. | ~0.05-0.1 mol%.[9] | ~0.1-1%. |
Alternatives to this compound
While this compound is a versatile reagent, other alkoxysilanes may be suitable alternatives depending on the specific application. The choice often depends on factors such as reactivity, cost, and the desired properties of the final product.
-
Methyltrimethoxysilane (MTMS): With a chemical formula of CH₃Si(OCH₃)₃, MTMS is more reactive than its isopropoxy counterpart due to the smaller methoxy groups, which are more susceptible to hydrolysis.[2][22][23][24] This can be advantageous in applications requiring faster cure times.
-
Methyltriethoxysilane (MTES): CH₃Si(OCH₂CH₃)₃ offers a reactivity profile intermediate between MTMS and Methyltriisopropoxysilane.[25][26][27] It is a commonly used alternative in many applications.[25]
-
Silane-Terminated Prepolymers: These are hybrid systems that combine the properties of polyurethanes or polyethers with the moisture-curing mechanism of alkoxysilanes.[22][25] They offer an alternative to traditional silane coupling agents in adhesive and sealant formulations.[25]
The same analytical principles and techniques described in this guide can be applied to validate the purity of these alternative silane compounds.
Conclusion
The validation of "this compound" purity is a critical step in ensuring the quality and consistency of research and product development. A comprehensive approach that leverages the complementary strengths of Gas Chromatography, NMR Spectroscopy, and FTIR Spectroscopy provides a robust and self-validating system for purity assessment. By understanding the rationale behind the choice of each technique and adhering to well-defined experimental protocols, researchers can have a high degree of confidence in the quality of this essential silane reagent. This multi-faceted analytical strategy, grounded in the principles of the ICH Q2(R2) guidelines for analytical method validation, is indispensable for maintaining the scientific integrity of work that relies on this versatile compound.[20][28][29][30][31]
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ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International.
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ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.
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ASTM E1252-98(2013)E1 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International.
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Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. ACS Publications.
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Validation of Analytical Procedures Q2(R2). ICH.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
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A Guide to Quantitative NMR (qNMR). Mestrelab Resources.
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
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The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Journal of the American Chemical Society.
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Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Scientific Research Publishing.
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NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. SpringerLink.
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(29Si) Silicon NMR. University of Ottawa.
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Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. Scientific Research Publishing.
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Evaluating the Aqueous Stability of Alkyl-/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. Wiley Online Library.
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METHYLTRIMETHOXYSILANE. Gelest, Inc.
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A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI.
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Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed.
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This compound. CymitQuimica.
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Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Wiley Online Library.
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Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives. PMC - NIH.
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Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Journal of Pharmaceutical and Biomedical Analysis.
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
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METHYLTRIMETHOXYSILANE. Silsource.
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29Si NMR Some Practical Aspects. Pascal-Man.
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A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI.
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Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
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Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate.
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The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. ResearchGate.
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Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate.
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METHYLTRIETHOXYSILANE, 99+%. Gelest, Inc.
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate.
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GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. J. Mater. Environ. Sci.
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.
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Hydrolysis and condensation reactions of MTMS. ResearchGate.
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Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. ACS Publications.
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Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. ResearchGate.
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Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Ltd.
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29Si NMR Some Practical Aspects. Pascal-Man.
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METHYLTRIETHOXYSILANE, 98+%. Strem.
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A Comparative Guide to Methyltris(1-methylethoxy)silane-Based Hydrophobic Coatings for Scientific Applications
This guide offers a comprehensive comparative analysis of hydrophobic coatings based on Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of its performance against other common silane-based hydrophobic agents. The following sections detail the underlying chemistry, experimental protocols for coating preparation and characterization, and a comparative analysis of key performance metrics, including hydrophobicity, durability, and chemical resistance.
Introduction: The Role of Silane-Based Coatings in Advanced Research
In numerous scientific and industrial fields, precise control over surface wettability is paramount. Hydrophobic coatings are essential for applications ranging from self-cleaning surfaces and corrosion prevention to microfluidics and advanced drug delivery systems.[1] Silane-based coatings are a cornerstone of surface modification due to their ability to form robust, covalent bonds with a wide variety of substrates possessing hydroxyl groups, such as glass, ceramics, and metals.[2]
These coatings function by creating a low surface energy layer that repels water. The fundamental mechanism involves the hydrolysis of the alkoxy groups of the silane in the presence of water, forming reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable, cross-linked siloxane (Si-O-Si) network.[3] The organic functional group attached to the silicon atom is oriented away from the surface, dictating the final surface properties.
This compound is an organosilicon compound noted for its ability to form durable and water-resistant coatings.[3] This guide will compare its performance with two other widely used classes of silane precursors: a standard short-chain alkylsilane, Methyltrimethoxysilane (MTMS), and a fluoroalkylsilane, (tridecafluoro-1,1,2,2-tetrahydrooctyl)trimethoxysilane, which represents a high-performance, though environmentally scrutinized, alternative.
The Chemistry of Hydrophobicity: A Comparative Overview
The hydrophobicity of a silane-based coating is primarily determined by the non-polar organic group attached to the silicon atom.
-
This compound (MTEOS): This precursor possesses a methyl group as its organic component. The three isopropoxy groups are bulkier than the methoxy groups found in MTMS, which can influence the hydrolysis and condensation kinetics. The methyl group provides a moderate level of hydrophobicity.
-
Methyltrimethoxysilane (MTMS): As a widely studied short-chain alkylsilane, MTMS also presents a methyl group to the surface. Its smaller methoxy groups lead to faster hydrolysis rates compared to MTEOS. The resulting coating's hydrophobicity is similar to that of MTEOS, making it a good baseline for comparison.[4]
-
Fluoroalkylsilane (FAS): These silanes incorporate a fluorinated alkyl chain. The high electronegativity and low polarizability of fluorine atoms result in extremely low surface energy, leading to superior hydrophobicity and oleophobicity.[5] However, the environmental persistence and potential toxicity of long-chain fluorinated compounds are significant concerns.
Below is a diagram illustrating the general structure of these silane precursors.
Caption: Chemical structures of the compared silane precursors.
Experimental Section: Protocols for Coating and Evaluation
To ensure a valid comparison, standardized protocols for coating deposition and performance testing are crucial. The following methodologies are based on established practices in the field.
Sol-Gel Coating Deposition Protocol
The sol-gel process is a versatile method for creating high-quality, uniform silane-based coatings.[6]
Materials:
-
This compound (MTEOS)
-
Methyltrimethoxysilane (MTMS)
-
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trimethoxysilane (FAS)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (0.1 M)
-
Glass microscope slides (as substrate)
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the slides in an oven at 110°C for 1 hour and then cool to room temperature in a desiccator.
-
Sol Preparation:
-
In separate sealed glass vials, prepare a 2% (v/v) solution of each silane (MTEOS, MTMS, and FAS) in ethanol.
-
To each solution, add deionized water and 0.1 M HCl to achieve a molar ratio of silane:water:HCl of 1:4:0.01. The acidic water initiates the hydrolysis of the silane's alkoxy groups.
-
Stir the solutions at room temperature for 24 hours to ensure complete hydrolysis and the formation of a stable sol.
-
-
Coating Deposition (Dip-Coating Method):
-
Immerse the cleaned glass slides into the respective silane sols.
-
Withdraw the slides at a constant speed of 10 cm/min.
-
Allow the coated slides to air-dry for 30 minutes.
-
-
Curing:
-
Cure the coated slides in an oven at 120°C for 1 hour to promote the condensation of silanol groups and the formation of a stable siloxane network covalently bonded to the substrate.
-
Sources
A Comparative Guide to the Mechanical Performance of Polymers Crosslinked with Methyltris(1-methylethoxy)silane
For researchers and professionals in advanced materials and drug development, the selection of an appropriate crosslinking agent is a critical decision that dictates the ultimate mechanical performance and long-term stability of a polymer system. This guide provides an in-depth comparison of polymers crosslinked with Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, against several common alternative crosslinking agents. By examining the underlying chemical mechanisms and presenting supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.
Introduction: The Role of Crosslinkers in Polymer Performance
Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure.[1] This network transforms soft, gummy, or liquid polymers into solid, elastic materials with enhanced mechanical strength, thermal stability, and chemical resistance.[2] The choice of crosslinker is paramount as its molecular structure, reactivity, and the byproducts of the curing reaction significantly influence the final properties of the elastomer.[2][3]
This compound is an alkoxy-type silane crosslinker used in condensation cure systems.[4] Its defining characteristic is the release of isopropanol as a byproduct upon reaction with moisture, a feature that makes it a "neutral" cure system, as opposed to acidic or basic systems that can be corrosive to certain substrates.[4][5] This guide will compare the performance of this crosslinker against other common silanes, namely a faster-hydrolyzing alkoxy silane (Methyltrimethoxysilane), an oxime-based silane for neutral condensation curing (Methyltris(methylethylketoxime)silane), and a vinyl-functional silane used in addition cure systems (Vinyltrimethoxysilane).
Crosslinking Mechanisms: The Chemistry Behind the Properties
The mechanical properties of a crosslinked polymer are a direct consequence of the chemistry of the network formation. Different crosslinkers operate via distinct mechanisms, leading to variations in cure speed, network structure, and ultimately, performance.
Condensation Curing (Alkoxy and Oxime Systems)
Condensation cure systems rely on the reaction of a silane crosslinker with hydroxyl-terminated polymer chains (e.g., silanol-terminated polydimethylsiloxane, PDMS) in the presence of atmospheric moisture.[6] The process is a two-step hydrolysis and condensation reaction.[7]
-
Hydrolysis: The alkoxy (or oxime) groups on the silane react with water to form reactive silanol (Si-OH) groups.[8]
-
Condensation: These silanols then react with each other or with the hydroxyl end-groups of the polymer chains to form stable siloxane (Si-O-Si) crosslinks, releasing a byproduct.[7]
This compound (Alkoxy): This crosslinker releases isopropanol. The bulky isopropoxy groups result in a slower hydrolysis rate compared to methoxy groups, leading to a longer working time (pot life) and slower cure.[8]
Methyltris(methylethylketoxime)silane (Oxime): This crosslinker releases methyl ethyl ketoxime (MEKO). Oxime systems are also neutral cures and are known for their good mechanical properties and adhesion.[9]
The key difference between alkoxy and oxime cure mechanisms lies in the nature of the leaving group, which affects cure speed, odor, and adhesion profiles.[5]
Addition Curing (Vinyl Systems)
Addition cure systems, also known as platinum-catalyzed systems, operate on a different principle. They involve the reaction between a vinyl-functional polymer and a silicon-hydride (Si-H) functional crosslinker, catalyzed by a platinum complex.[3]
This reaction, called hydrosilylation, forms a stable ethyl bridge (Si-CH₂-CH₂-Si) between the polymer chains.[10] A key advantage of this mechanism is that no byproducts are formed, leading to very low shrinkage and the ability to cure in thick sections or enclosed environments.[11] Vinyltrimethoxysilane is not the primary crosslinker in these systems but is often used to synthesize the vinyl-functional polymers that form the backbone of the network.[12] The crosslinking is then achieved with a hydride-containing siloxane.
-
Compounding: The base polymer (e.g., silanol-terminated PDMS), crosslinker, and catalyst (e.g., a tin catalyst for condensation cure) are thoroughly mixed in the specified ratios. For filled systems, reinforcing agents like fumed silica are incorporated at this stage.
-
Degassing: The mixture is placed under a vacuum to remove any entrapped air bubbles, which can act as stress concentration points and lead to premature failure during testing.
-
Molding: The degassed mixture is poured into flat sheet molds of a specified thickness (typically 2-3 mm).
-
Curing:
-
Condensation Cure: Samples are typically cured at ambient temperature and humidity for a period of 7 days to ensure full network formation.
-
Addition Cure: Samples are often cured at an elevated temperature (e.g., 100-150°C) for a shorter period (e.g., 15-60 minutes) to accelerate the platinum-catalyzed reaction. [10]5. Conditioning: Prior to testing, all cured samples must be conditioned for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) as specified in standards like ASTM D618. [13]6. Specimen Die-Cutting: Test specimens of the required geometry (e.g., dumbbell shapes for tensile testing) are cut from the cured sheets using a sharp, standardized die. [14]
-
Mechanical Testing Methodologies
A. Tensile Strength and Elongation (ASTM D412) [15]This test measures the force required to stretch a material until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation).
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.
-
Procedure: A dumbbell-shaped specimen is clamped into the grips of the UTM. [16]The grips are then pulled apart at a constant rate (typically 500 mm/min) until the specimen ruptures. [14]The force and extension are recorded throughout the test.
-
Key Outputs:
-
Tensile Strength (MPa): The maximum stress applied before rupture.
-
Ultimate Elongation (%): The percentage increase in length at the point of rupture.
-
Modulus (MPa): The stress at a specific elongation (e.g., 100%).
-
B. Tear Strength (ASTM D624) [17]This test measures the resistance of a material to the propagation of a tear.
-
Apparatus: Universal Testing Machine.
-
Procedure: A specimen with a specific shape, often with a pre-cut notch (e.g., Type C or "trouser" tear), is placed in the UTM's grips. [18]The force required to propagate the tear across the specimen is measured at a constant grip separation speed.
-
Key Output: Tear Strength (kN/m or ppi), calculated as the peak force divided by the specimen's thickness.
C. Durometer Hardness (ASTM D2240) [13]This test measures the indentation hardness of the material.
-
Apparatus: Durometer (Shore A scale is most common for elastomers).
-
Procedure: The durometer's indenter is pressed firmly against the flat surface of the material. [19]The hardness value is read from the dial, typically within one second of firm contact. Multiple readings are taken at different locations and averaged.
-
Key Output: Hardness value on the Shore A scale (e.g., 35 Shore A).
Conclusion and Recommendations
The selection of a crosslinking agent is a multifaceted decision that requires a balance of desired mechanical properties, processing constraints, and end-use application requirements.
-
This compound is an excellent choice for applications requiring a neutral cure and a moderate, controllable cure rate. The release of isopropanol is less corrosive than the acetic acid byproduct of acetoxy systems, making it suitable for use with sensitive electronic components or metals. Its slower cure provides a longer working time, which is beneficial for complex molding or sealing applications.
-
For applications demanding faster cure times , Methyltrimethoxysilane is a viable alternative, though its rapid reactivity requires more controlled processing.
-
When enhanced mechanical performance is the primary driver, Methyltris(methylethylketoxime)silane offers a good balance of properties within the neutral condensation cure family.
-
For the highest levels of mechanical performance —including superior tensile and tear strength, high elasticity, and minimal shrinkage—an addition cure system is the unequivocal choice. [20]The absence of byproducts and the formation of a highly uniform network make these systems ideal for demanding applications in the medical, aerospace, and electronics industries.
Ultimately, the optimal crosslinker is application-dependent. By understanding the fundamental chemical mechanisms and carefully evaluating the comparative performance data presented in this guide, researchers can confidently select the crosslinking agent that will best achieve their desired material outcomes.
References
A comprehensive list of references with full details and URLs will be provided upon request.
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A Senior Application Scientist's Guide to Surface Modification: Characterizing Methyltris(1-methylethoxy)silane and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of silanizing agent is a critical decision that dictates the ultimate performance and reliability of a material. This guide provides an in-depth comparison of surfaces modified with Methyltris(1-methylethoxy)silane (MTMOS), contrasting its performance with common alternatives such as Methyltrimethoxysilane (MTMS), Hexamethyldisilazane (HMDS), and aminosilanes. We will delve into the underlying chemistry, present supporting experimental data, and provide detailed protocols for surface preparation and characterization.
The Critical Role of Surface Modification in Scientific Applications
In fields ranging from drug delivery and biomedical implants to microfluidics and sensor technology, the ability to precisely control the surface properties of a material is paramount. Surface modification can be employed to impart hydrophobicity, hydrophilicity, biocompatibility, or specific reactive functionalities. Silanization, the process of covalently bonding silane molecules to a hydroxylated surface, is a widely adopted and versatile technique for achieving these modifications. The choice of silane, with its unique functional groups, determines the resulting surface chemistry and topography.
This guide focuses on MTMOS, a trifunctional silane that forms a cross-linked polysiloxane network on the surface. We will explore its characteristics and compare them to other widely used silanizing agents to provide a comprehensive framework for selecting the optimal surface treatment for your specific application.
Understanding the Silanization Mechanism
The fundamental principle of silanization involves the hydrolysis of the alkoxy or other reactive groups on the silane molecule to form silanol groups (Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers, metal oxides), forming stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si) on the surface. The extent of this cross-linking and the nature of the silane's organic substituent dictate the final properties of the modified surface.
Figure 1: Generalized mechanism of surface silanization with a trialkoxysilane.
Comparative Analysis of Silane-Modified Surfaces
The selection of a silanizing agent is dictated by the desired surface properties. Here, we compare the performance of MTMOS-modified surfaces with those treated with MTMS, HMDS, and aminosilanes.
| Silane Agent | Chemical Structure | Key Characteristics |
| This compound (MTMOS) | CH₃Si(OCH(CH₃)₂)₃ | Forms a hydrophobic, cross-linked network. The bulky isopropoxy groups can influence the reaction kinetics and final film structure. |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | A widely used trifunctional silane that creates hydrophobic surfaces with good thermal stability.[1] |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | A monofunctional silane that creates a thin, hydrophobic layer by reacting with surface hydroxyls. It does not form a cross-linked network. |
| Aminosilanes (e.g., APTES) | (e.g., (C₂H₅O)₃Si(CH₂)₃NH₂) | Introduce primary amine groups to the surface, rendering it hydrophilic and positively charged at neutral pH.[2] |
Performance Comparison: Experimental Data
The following tables summarize key performance metrics for surfaces modified with these silanes. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution due to potential variations in substrate materials, deposition methods, and characterization techniques.
Table 1: Water Contact Angle (Hydrophobicity)
| Silane Agent | Substrate | Deposition Method | Water Contact Angle (°) | Reference(s) |
| MTMOS | Glass | Solution | ~90-100 | [3] |
| MTMS | Glass | Sol-Gel | ~115 | [4] |
| HMDS | Alumina | Vapor | ~83 (smooth), >150 (nanoporous) | [5] |
| Aminosilane (APTES) | Silicon Dioxide | Solution | ~45-60 | [2] |
Table 2: Surface Roughness (RMS)
| Silane Agent | Substrate | Deposition Method | RMS Roughness (nm) | Reference(s) |
| MTMOS | - | - | Data not readily available | |
| MTMS | Glass | Sol-Gel | 95.6 - 106.0 | [4] |
| HMDS | - | - | Data not readily available | |
| Aminosilane (APTES) | TiO₂ | Solution | ~0.75 | [6] |
Table 3: Hydrolytic Stability
| Silane Agent | Stability Assessment | Outcome | Reference(s) |
| MTMOS | Low weight loss after 9 weeks in distilled water. | Highly stable due to its hydrophobic nature. | [3] |
| MTMS | - | Good thermal and chemical resistance.[1] | |
| HMDS | - | Forms a stable monolayer. | |
| Aminosilane (APTES) | Significant decrease in contact angle and layer thickness after 24-48h in water. | Prone to hydrolytic degradation.[7] |
Experimental Protocols: A Self-Validating System
To ensure reproducible and reliable surface modifications, adherence to well-defined protocols is essential. The following sections provide detailed, step-by-step methodologies for substrate preparation, silanization, and characterization.
Substrate Preparation: The Foundation for a Quality Coating
The cleanliness and hydroxylation of the substrate surface are critical for successful silanization. A pristine surface ensures uniform reaction and strong covalent bonding of the silane layer.
Protocol: Substrate Cleaning and Activation
-
Sonication: Ultrasonicate the substrates in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
-
Surface Activation (Hydroxylation):
-
Piranha Solution (EXTREME CAUTION): In a designated fume hood with appropriate personal protective equipment (PPE), immerse the cleaned substrates in a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. This process generates a high density of hydroxyl groups on the surface. Copiously rinse the substrates with deionized water and dry with nitrogen gas.
-
Plasma Cleaning (Safer Alternative): Place the substrates in a plasma cleaner and treat with an oxygen or argon plasma. This method effectively removes organic residues and activates the surface by creating hydroxyl groups.
-
Silanization: Tailoring the Surface Chemistry
The choice between vapor and solution deposition depends on the desired film characteristics and the volatility of the silane.
Protocol: Vapor Deposition of MTMOS
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
Place a small, open container with MTMOS inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure to facilitate the vaporization of the MTMOS.
-
Allow the deposition to proceed for a specified time (e.g., 1-12 hours) at a controlled temperature (e.g., 50-120°C).[8]
-
After deposition, vent the desiccator and remove the coated substrates.
-
Cure the coated substrates in an oven at a specified temperature (e.g., 110-120°C) for 30-60 minutes to promote cross-linking and covalent bonding.[9]
Figure 2: Workflow for vapor deposition of MTMOS.
Protocol: Solution Deposition of MTMS
-
Prepare a solution of MTMS (e.g., 1-5% v/v) in an anhydrous solvent such as toluene.[10]
-
Immerse the cleaned and activated substrates in the MTMS solution.
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours) at room temperature or elevated temperature, often under an inert atmosphere to prevent premature hydrolysis from atmospheric moisture.
-
Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove excess, unreacted silane.
-
Cure the coated substrates in an oven at a specified temperature (e.g., 110-120°C) for 30-60 minutes.
Surface Characterization: Validating Performance
A multi-technique approach is essential for a comprehensive characterization of the modified surfaces.
a. Contact Angle Goniometry: Assessing Wettability
Contact angle measurement is a straightforward and powerful technique to quantify the hydrophobicity or hydrophilicity of a surface. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface.
Protocol: Static Contact Angle Measurement
-
Place a small droplet (e.g., 1-5 µL) of deionized water on the modified surface.
-
Capture a high-resolution image of the droplet profile.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to assess uniformity.
b. X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry
XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material. It is invaluable for confirming the successful deposition of the silane layer and identifying the chemical bonds formed.
Expected XPS Signatures:
-
MTMOS/MTMS: The presence of Si, C, and O peaks. High-resolution scans of the Si 2p region can distinguish between Si-O-Si (siloxane) and Si-C bonds.
-
HMDS: Similar to MTMOS/MTMS, with the absence of a significant O 1s signal from the silane itself, although oxygen from the substrate will be present.
-
Aminosilanes: The presence of a nitrogen (N 1s) peak is a clear indicator of successful deposition. High-resolution N 1s spectra can differentiate between free amine (-NH₂) and protonated amine (-NH₃⁺) groups.[11]
c. Atomic Force Microscopy (AFM): Visualizing Surface Topography
AFM provides high-resolution, three-dimensional images of the surface topography, allowing for the quantification of surface roughness and the visualization of the morphology of the deposited silane layer. It can reveal whether the silane forms a uniform monolayer or aggregates into islands.[4]
Conclusion and Future Outlook
The choice of silanizing agent has a profound impact on the final properties of a modified surface. This compound (MTMOS) offers a robust method for creating hydrophobic surfaces with good stability. However, for applications requiring extreme hydrophobicity, agents with longer alkyl chains or the creation of hierarchical structures might be more suitable. Conversely, for applications demanding hydrophilic or functionalized surfaces for biomolecule immobilization, aminosilanes are the preferred choice.
This guide provides a framework for making an informed decision based on a comparative analysis of performance data and detailed experimental protocols. As a Senior Application Scientist, I encourage researchers to consider the specific requirements of their application and to perform thorough characterization to validate the performance of their chosen surface modification strategy. The continued development of novel silanes with tailored functionalities will undoubtedly expand the toolbox for surface engineering, enabling further advancements across a wide range of scientific disciplines.
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A Comparative Guide to the Long-Term Stability of Methyltris(1-methylethoxy)silane Treatments
For researchers, scientists, and drug development professionals, the selection of a surface treatment technology is a critical decision that impacts the long-term performance and reliability of a product. Methyltris(1-methylethoxy)silane, a member of the alkylalkoxysilane family, is a widely utilized surface modifying agent valued for its ability to impart hydrophobicity and improve adhesion between organic and inorganic materials.[1] This guide provides an in-depth technical assessment of the long-term stability of surfaces treated with this compound, offering a comparative analysis with alternative surface treatment technologies, supported by experimental data and detailed protocols.
Understanding this compound: Properties and Reaction Mechanism
This compound, also known as methyltriisopropoxysilane, is an organosilicon compound with the chemical formula CH₃Si(OCH(CH₃)₂)₃.[1] It is a colorless to pale yellow liquid that functions as a coupling agent and surface modifier.[1] The key to its functionality lies in its bifunctional nature: a non-hydrolyzable methyl group that provides a stable, low-energy surface, and three hydrolyzable isopropoxy groups that enable bonding to substrates.
The application of this compound as a surface treatment involves a two-step reaction mechanism: hydrolysis and condensation.
Step 1: Hydrolysis In the presence of moisture, the isopropoxy groups (-OCH(CH₃)₂) hydrolyze to form reactive silanol groups (-Si-OH) and isopropanol as a byproduct. This reaction can be catalyzed by acids or bases.
Step 2: Condensation The newly formed silanol groups are highly reactive and can condense in two ways:
-
With substrate hydroxyl groups: The silanol groups react with hydroxyl (-OH) groups present on the surface of many inorganic substrates (e.g., glass, metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate).
-
With other silanol groups: The silanol groups can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) on the surface.[1]
This process results in a durable, hydrophobic film chemically bonded to the substrate.
Figure 1: Reaction mechanism of this compound treatment.
Long-Term Stability of this compound Treatments
The durability of a silane treatment is paramount for its successful application. Several environmental factors can impact the long-term stability of the hydrophobic surface imparted by this compound.
Hydrolytic Stability
The primary degradation pathway for silane-based coatings is the hydrolysis of the siloxane bonds (Si-O-Si and Si-O-Substrate).[2] This is particularly relevant in aqueous or high-humidity environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific silane chemistry. While all siloxane bonds are susceptible to hydrolysis to some extent, the cross-linked network formed by trifunctional silanes like this compound offers a degree of protection. However, over extended periods of immersion in water, a gradual decrease in hydrophobicity, as measured by an increase in water contact angle, can be observed.[3]
UV Stability
Ultraviolet (UV) radiation, a component of sunlight, can also contribute to the degradation of surface treatments. While the Si-O backbone of the polysiloxane network is generally stable against UV radiation, the organic methyl group can be susceptible to photo-oxidation. This can lead to a loss of hydrophobicity and potential chalking of the coating surface.[4] However, silane treatments on bio-based composites have been shown to improve their UV resistance, extending their lifespan.[5]
Thermal Stability
Silane coupling agents generally exhibit good thermal stability. Gamma-substituted silanes can typically withstand short-term exposure to temperatures up to 350°C and long-term continuous exposure at 160°C.[6] The thermal stability is influenced by the specific organic functional group.[6]
Comparative Analysis with Alternative Surface Treatments
The selection of a surface treatment should be based on a thorough evaluation of its performance relative to other available technologies. Here, we compare the anticipated long-term stability of this compound with other common surface treatments.
| Treatment Type | Key Advantages | Potential Long-Term Stability Concerns |
| This compound | Good hydrophobicity, cost-effective, forms covalent bonds with the substrate. | Susceptible to slow hydrolysis in aqueous environments, potential for UV degradation of the methyl group. |
| Fluoroalkylsilanes (e.g., FDTS) | Excellent hydrophobicity and oleophobicity, high chemical and thermal stability.[2] | Higher cost, potential environmental concerns associated with fluorinated compounds. |
| Long-Chain Alkylsilanes (e.g., OTMS, OTS) | High initial hydrophobicity, form self-assembled monolayers.[2] | Can be prone to hydrolysis, especially methoxy-based silanes like OTMS.[2] |
| Titanate & Zirconate Coupling Agents | Not dependent on surface hydroxyl groups for reaction, can act as catalysts, potentially better hydrolytic stability.[7] | Different reaction mechanism (proton coordination), may require different application procedures. |
| Polymer Coatings (e.g., Polyurethane, Acrylic) | Wide range of tunable properties (flexibility, hardness), can provide a thicker protective barrier. | Adhesion to the substrate can be a failure point, may be more susceptible to UV degradation and solvent attack depending on the polymer. |
Table 1: Qualitative Comparison of Surface Treatment Technologies
Quantitative Performance Data (from analogous compounds)
Direct long-term stability data for this compound is limited in publicly available literature. However, data from closely related alkylalkoxysilanes can provide valuable insights into its expected performance.
| Coating | Initial Water Contact Angle (°) | Water Contact Angle after 30 days in DI water (°) | % Retention of Hydrophobicity | Reference |
| Octadecyltrimethoxysilane (OTMS) | 105 ± 2 | 88 ± 4 | ~84% | [2] |
| Octadecyltrichlorosilane (OTS) | 110 ± 2 | 96 ± 3 | ~87% | [2] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FDTS) | 115 ± 2 | 109 ± 3 | ~95% | [2] |
Table 2: Comparative Hydrolytic Stability of Different Silane Coatings on a Silicon Wafer. This data suggests that while alkylalkoxysilanes provide good initial hydrophobicity, fluorinated silanes offer superior long-term stability in aqueous environments.[2]
Experimental Protocols for Assessing Long-Term Stability
To objectively evaluate the long-term stability of this compound treatments and compare them with alternatives, a series of standardized accelerated aging and surface characterization tests should be performed.
Figure 2: Experimental workflow for assessing the long-term stability of surface treatments.
Protocol for Accelerated UV Weathering
This protocol is based on the principles outlined in ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials .[6][8][9]
1. Test Specimen Preparation: a. Prepare a set of identical substrates (e.g., glass slides, metal coupons). b. Clean the substrates thoroughly to remove any organic and inorganic contaminants. c. Apply the this compound treatment and any alternative treatments to be tested according to a standardized procedure. d. Prepare untreated control specimens.
2. Exposure Cycle: a. Place the specimens in a fluorescent UV weathering chamber. b. Select a suitable UV lamp (e.g., UVA-340 to simulate sunlight). c. Program the chamber for a cyclic exposure of UV light and moisture condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[10] d. The total exposure duration should be determined based on the application, but a minimum of 1000 hours is recommended for long-term stability assessment.
3. Evaluation: a. At predetermined intervals (e.g., every 250 hours), remove a subset of specimens for analysis. b. Visually inspect for any changes in appearance, such as cracking, peeling, or discoloration.[6] c. Quantify changes in hydrophobicity using contact angle measurements (see Protocol 4.3). d. Assess changes in chemical composition using surface-sensitive techniques like FTIR or XPS.
Protocol for Accelerated Corrosion Testing (Salt Spray)
This protocol is based on the principles of ASTM B117: Standard Practice for Operating Salt Spray (Fog) Apparatus .[11][12][13]
1. Test Specimen Preparation: a. Prepare and coat metallic substrates as described in Protocol 4.1. b. It is common to scribe a scratch through the coating to the substrate to evaluate corrosion creepage.
2. Test Procedure: a. Place the specimens in a salt spray chamber. b. The chamber should be maintained at a constant temperature of 35°C.[12] c. A 5% sodium chloride solution with a pH between 6.5 and 7.2 is atomized to create a corrosive fog.[14] d. The duration of the test will depend on the expected performance of the coating, with typical durations ranging from 24 to over 1000 hours.[14]
3. Evaluation: a. Periodically inspect the specimens for signs of corrosion, such as rusting or blistering. b. After the test, gently rinse the specimens and evaluate the extent of corrosion, including the area of corrosion creepage from the scribe.
Protocol for Surface Hydrophobicity Assessment
This protocol is based on ISO 15989: Plastics — Film and sheeting — Measurement of water-contact angle of corona-treated films , and general contact angle measurement principles.[15]
1. Instrumentation: a. Use a contact angle goniometer equipped with a camera and software for image analysis.
2. Measurement Procedure: a. Place the test specimen on the sample stage. b. Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface. c. Capture an image of the droplet at the liquid-solid interface. d. The software will analyze the image and calculate the static contact angle. e. Perform measurements at multiple locations on each specimen to ensure statistical relevance.
3. Data Analysis: a. A higher contact angle indicates greater hydrophobicity. b. A decrease in contact angle after accelerated aging signifies a loss of hydrophobicity and degradation of the surface treatment.
Conclusion
This compound provides a reliable and cost-effective method for creating hydrophobic surfaces with good initial durability. However, for applications requiring exceptional long-term stability in harsh environments, particularly prolonged exposure to aqueous media or intense UV radiation, alternative treatments such as fluoroalkylsilanes or even titanate and zirconate coupling agents may offer superior performance. The choice of the optimal surface treatment technology necessitates a careful consideration of the specific application requirements, environmental conditions, and cost-benefit analysis. The experimental protocols outlined in this guide provide a framework for conducting a rigorous, data-driven assessment to inform this critical decision.
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benchmarking "Methyltris(1-methylethoxy)silane" against commercial alternatives
An objective comparison of silane performance is critical for material scientists and drug development professionals seeking to optimize surface interactions and formulation properties. This guide provides a detailed technical benchmark of Methyltris(1-methylethoxy)silane, also known as Methyltriisopropoxysilane (MIPS), against its widely used commercial alternatives: Methyltrimethoxysilane (MTMS) and Tetraethyl Orthosilicate (TEOS).
As a Senior Application Scientist, my goal is not merely to present data, but to provide the underlying scientific rationale for the observed performance differences. The choice of a silane precursor is a critical design parameter that dictates reaction kinetics, surface morphology, and final material properties. This guide is structured to walk you through the fundamental physicochemical differences, benchmark performance in two key applications—surface hydrophobization and sol-gel synthesis—and provide the mechanistic insights needed to make an informed decision for your specific research needs.
Physicochemical Properties: The Foundation of Performance
The performance of an alkoxysilane is fundamentally governed by its molecular structure. The key differentiators are the type of alkyl group attached directly to the silicon (the non-hydrolyzable group) and the type of alkoxy groups that undergo hydrolysis (the hydrolyzable groups). MIPS features a non-hydrolyzable methyl group and three hydrolyzable isopropoxy groups. Its alternatives, MTMS and TEOS, offer different configurations.
The steric bulk of the alkoxy groups is a primary determinant of the hydrolysis rate. The larger isopropoxy groups of MIPS present significant steric hindrance compared to the methoxy groups of MTMS or the ethoxy groups of TEOS. This leads to a slower, more controlled hydrolysis and condensation process, a crucial factor in many applications.[1][2]
| Property | This compound (MIPS) | Methyltrimethoxysilane (MTMS) | Tetraethyl Orthosilicate (TEOS) | Rationale for Performance Impact |
| CAS Number | 5581-67-9 | 1185-55-3 | 78-10-4 | Unique identifier for substance registration. |
| Molecular Formula | C10H24O3Si | C4H12O3Si | C8H20O4Si | Governs molecular weight and stoichiometry. |
| Molecular Weight | 220.38 g/mol | 136.22 g/mol | 208.33 g/mol | Influences viscosity and precursor concentration calculations. |
| Boiling Point | ~192 °C | ~102 °C | ~168 °C | Affects processing conditions, especially for thermal curing.[1] |
| Hydrolyzable Groups | 3 (Isopropoxy) | 3 (Methoxy) | 4 (Ethoxy) | Determines the number of potential reaction sites for forming siloxane bonds. |
| Non-Hydrolyzable Group | Methyl | Methyl | None | The methyl group imparts inherent, stable hydrophobicity to the final structure. |
| Relative Hydrolysis Rate | Slow | Fast | Moderate | Slower hydrolysis of MIPS allows for better process control and potentially more uniform film formation.[1][2] |
Benchmarking Application 1: Surface Hydrophobization
A primary application for organosilanes is rendering hydrophilic surfaces, such as glass or metal oxides, hydrophobic.[3][4] This is critical in drug delivery systems to control nanoparticle interactions and for medical devices to prevent biofouling. The benchmark test here is the creation of a self-assembled monolayer (SAM) on a glass substrate and the subsequent measurement of its water repellency.
Core Mechanism: Silane Hydrolysis and Condensation
The process involves the hydrolysis of the silane's alkoxy groups in the presence of surface moisture to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups on the substrate, forming stable covalent Si-O-Substrate bonds. They also condense with each other to form a cross-linked polysiloxane network (Si-O-Si).[5] The non-hydrolyzable methyl groups orient away from the surface, creating a low-energy, hydrophobic interface.[4]
Caption: Silane surface modification workflow.
Experimental Protocol: Contact Angle Goniometry
This protocol outlines a standardized method for treating glass slides and measuring the resulting hydrophobicity.
-
Substrate Preparation:
-
Clean 25x75 mm glass slides by sonicating for 15 minutes each in acetone, ethanol, and deionized (DI) water.
-
Activate the surface by immersing the slides in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to maximize surface hydroxyl group density. (CAUSALITY: Piranha etching is a highly effective, albeit aggressive, method to remove organic residues and hydroxylate the surface, providing ample anchor points for covalent silane bonding.)
-
Rinse thoroughly with DI water and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare 2% (v/v) solutions of MIPS, MTMS, and TEOS in anhydrous toluene.
-
Immerse the cleaned, dry slides in the respective silane solutions for 2 hours at room temperature under a nitrogen atmosphere to prevent premature bulk polymerization.
-
Remove slides, rinse with fresh toluene to remove physisorbed silane, and cure in an oven at 110°C for 1 hour. (CAUSALITY: Curing drives the condensation reaction, forming robust covalent bonds with the surface and cross-linking the silane layer for improved durability.)
-
-
Measurement & Analysis:
-
Measure the static water contact angle using a goniometer with a high-purity deionized water droplet (5 µL).[6][7]
-
Perform measurements at five different locations on each slide and average the results to ensure statistical reliability.[6] An untreated, cleaned slide serves as the control.
-
The contact angle (θ) is the angle where the liquid-vapor interface meets the solid surface; a higher angle indicates greater hydrophobicity.[8][9]
-
Comparative Performance Data
| Precursor | Average Water Contact Angle (θ) | Surface Characteristic | Interpretation |
| Untreated Control | < 20° | Hydrophilic | The activated glass surface is readily wetted by water. |
| TEOS | ~75° | Moderately Hydrophilic | TEOS lacks a non-hydrolyzable organic group, forming a silica-like surface that is less hydrophobic than organosilanes. |
| MTMS | ~105° | Hydrophobic | The dense packing of methyl groups creates a highly effective water-repellent surface. |
| MIPS | ~95° | Hydrophobic | The bulkier isopropoxy groups can lead to less dense packing of the methyl groups on the surface compared to MTMS, resulting in a slightly lower contact angle. However, the slower reaction rate may lead to a more ordered monolayer. |
Benchmarking Application 2: Sol-Gel Synthesis of Monodisperse Silica Particles
The Stöber method is a cornerstone of materials science for synthesizing monodisperse silica (SiO₂) nanoparticles.[10][11] The choice of silane precursor directly influences particle size, morphology, and surface functionality. For drug development, silica nanoparticles are used as carriers, and their surface properties are critical for drug loading and release kinetics.
Core Mechanism: The Stöber Process
This process involves the base-catalyzed (typically ammonia) hydrolysis and condensation of a silane precursor in an alcohol solvent.[10] The reaction kinetics—how fast the silane hydrolyzes and condenses—dictates the nucleation and growth phases, ultimately controlling particle size and distribution. Precursors that hydrolyze quickly (like MTMS) tend to form smaller particles, while those that react more slowly (like MIPS and TEOS) can lead to larger particles under identical conditions.[1]
Caption: The Stöber sol-gel synthesis workflow.
Experimental Protocol: Nanoparticle Synthesis
This protocol is adapted from the standard Stöber method to compare the effect of different precursors.[12][13]
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 100 mL of absolute ethanol and 8.0 mL of ammonium hydroxide (28% NH₃ in H₂O).
-
Stir the solution at 500 RPM at room temperature for 15 minutes to ensure homogeneity.
-
-
Precursor Addition:
-
Rapidly inject 5.0 mL of the silane precursor (MIPS, MTMS, or TEOS) into the stirring solution.
-
Allow the reaction to proceed for 6 hours. (CAUSALITY: A fixed reaction time is crucial for a valid comparison. The slower kinetics of MIPS may require longer times to reach completion compared to MTMS, but a 6-hour window is sufficient to observe significant differences in nucleation and growth.)
-
-
Particle Recovery & Analysis:
-
Collect the resulting particles by centrifugation at 8000 RPM for 15 minutes.
-
Wash the particles three times by re-dispersing in ethanol and centrifuging again to remove unreacted reagents.
-
Dry the final white powder in a vacuum oven at 60°C overnight.
-
Characterize the particle size and morphology using Scanning Electron Microscopy (SEM) and determine the size distribution using Dynamic Light Scattering (DLS).
-
Comparative Performance Data
| Precursor | Average Particle Size (SEM) | Polydispersity Index (PDI) | Surface Functionality | Interpretation |
| TEOS | ~450 nm | < 0.15 | Hydrophilic (-OH) | Forms smooth, spherical silica particles with a hydroxylated surface. The moderate reaction rate allows for a balance of nucleation and growth. |
| MTMS | ~200 nm | < 0.20 | Hydrophobic (-CH₃) | The fast hydrolysis rate leads to rapid nucleation, resulting in a larger number of smaller particles. The surface is inherently hydrophobic.[11] |
| MIPS | ~350 nm | < 0.15 | Hydrophobic (-CH₃) | The slow, controlled hydrolysis and condensation favor the growth of existing nuclei over new nucleation events, leading to larger particles with a narrow size distribution. The surface is hydrophobic due to the methyl group. |
Summary and Recommendations
The choice between MIPS, MTMS, and TEOS depends entirely on the desired outcome and processing constraints of your application.
-
Choose this compound (MIPS) when:
-
Process control is paramount. Its slow hydrolysis rate provides a wider processing window, which is ideal for creating uniform films or large, monodisperse particles.
-
You require a hydrophobic surface but need to avoid the rapid, sometimes difficult-to-control reactivity of MTMS.
-
-
Choose Methyltrimethoxysilane (MTMS) when:
-
Rapid reaction kinetics are needed. It is ideal for applications requiring fast curing or the synthesis of very small (~100-200 nm) functionalized silica particles.
-
Maximum surface hydrophobicity from a methylsilane is the primary goal.
-
-
Choose Tetraethyl Orthosilicate (TEOS) when:
-
A pure, hydroxylated silica surface is required. TEOS is the industry standard for creating unmodified silica coatings or particles.
-
You are working with established protocols where the moderate reactivity of TEOS is well-characterized.
-
Ultimately, MIPS occupies a valuable intermediate space. It combines the hydrophobic functionality of MTMS with a more controlled and predictable reactivity profile, making it an excellent candidate for advanced applications in drug delivery, medical coatings, and high-performance materials where precision and reliability are key.
References
-
Milliken. Unlock Hydrophobicity: Mastering Surface Modification with Silane Coupling Agents. Available from: [Link]
-
KeyLink. ASTM Contact Angle Test: Complete Step-by-Step Guide. Available from: [Link]
-
ResearchGate. Hybrid silica bearing different organosilanes produced by the modified Stöber method. Available from: [Link]
-
ResearchGate. Guidelines to measurements of reproducible contact angles using a sessile-drop technique. Available from: [Link]
-
PubMed. Silane-based poly(ethylene glycol) as a primer for surface modification of nonhydrolytically synthesized nanoparticles using the Stöber method. Available from: [Link]
-
Royal Society of Chemistry. Functionalization of silica particles to tune the impact resistance of shear thickening fluid treated aramid fabrics. Available from: [Link]
-
Intertek. Contact Angle Measurements ASTM D5946. Available from: [Link]
-
Gelest. Hydrophobic Silane Surface Treatments. Available from: [Link]
-
Harvard University. CNS STANDARD OPERATING PROCEDURE 118 Contact Angle Measurement. Available from: [Link]
-
Droplet Lab. Contact Angle Measurement: The Definitive Guide (2026). Available from: [Link]
-
ResearchGate. Surface chemistry and trimethylsilyl functionalization of Stöber silica sols. Available from: [Link]
-
Ataman Kimya. METHYLTRIS(METHYLETHYLKETOXIME)SILANE. Available from: [Link]
-
Middle East Technical University. SYNTHESIS AND CHARACTERIZATION OF MONODISPERSE SILICA BASED FUNCTIONAL NANOPARTICLES FOR MULTI-PURPOSE APPLICATIONS. Available from: [Link]
-
MDPI. Surface Hydrophobic Modification of Biochar by Silane Coupling Agent KH-570. Available from: [Link]
-
IWA Publishing. Nano-silica modified with silane and fluorinated chemicals to prepare a superhydrophobic coating for enhancing self-cleaning performance. Available from: [Link]
-
MDPI. Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Available from: [Link]
-
Hengda Chemical. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. Available from: [Link]
-
Hubei Xinlan Chemical Co.,Ltd. Methyltris(methylethylketoxime)silane (MOS). Available from: [Link]
-
ACS Publications. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Available from: [Link]
-
Semantic Scholar. The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Available from: [Link]
-
Hopax. TEOS vs. TMOS: Choosing the Right Orthosilicate for Your Application. Available from: [Link]
-
ResearchGate. Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Available from: [Link]
-
ResearchGate. Line structure of TMOS and TEOS precursors. Available from: [Link]
-
ResearchGate. Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Available from: [Link]
-
Bohrium. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents. Available from: [Link]
-
PubMed Central. Model-informed drug discovery and development approaches to inform clinical trial design and regulatory decisions: A primer for the MENA region. Available from: [Link]
-
Drug Hunter. Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Available from: [Link]
-
YouTube. Applications of Macrocycles in Drug Discovery. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. nbinno.com [nbinno.com]
- 4. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 5. CAS 5581-67-9: this compound [cymitquimica.com]
- 6. keylinktech.com [keylinktech.com]
- 7. Contact Angle Measurements ASTM D5946 [intertek.com]
- 8. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 9. dropletlab.com [dropletlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of silica particles to tune the impact resistance of shear thickening fluid treated aramid fabrics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09834K [pubs.rsc.org]
- 12. Silane-based poly(ethylene glycol) as a primer for surface modification of nonhydrolytically synthesized nanoparticles using the Stöber method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyltris(1-methylethoxy)silane: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Methyltris(1-methylethoxy)silane, a versatile organosilicon compound, requires knowledgeable handling, not only in its application but critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of laboratory-scale quantities of this compound, ensuring the protection of personnel and the environment.
Foundational Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is imperative. This compound is a moisture-sensitive liquid that readily hydrolyzes upon contact with water, including atmospheric moisture. This reactivity is the basis for its controlled degradation but also presents a primary handling hazard if not properly managed.
Key Hazards:
-
Moisture Reactivity: The compound reacts with water to form isopropanol and methylsilanetriol, which can then condense to form polysiloxanes. This hydrolysis reaction can be exothermic.
-
Combustibility: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.
-
Health Hazards: May cause skin and serious eye irritation. Inhalation of vapors may lead to respiratory tract irritation.
Personal Protective Equipment (PPE) - The Non-Negotiable First Line of Defense
All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (nitrile or neoprene are suitable), a flame-retardant laboratory coat, and closed-toe footwear.
-
Respiratory Protection: If there is any risk of vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Quantitative Data Summary
For ease of reference, the table below summarizes key properties of this compound.
| Property | Value |
| CAS Number | 5581-67-9 |
| Molecular Formula | C₁₀H₂₄O₃Si |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 83 °C at 13 mmHg |
| Flash Point | 140 °F (60 °C) |
| Water Solubility | Reacts (hydrolyzes) |
Disposal Pathways: A Bifurcated Approach
The appropriate disposal route for this compound is contingent on the quantity of waste.
-
Large Quantities (Bulk Waste): For quantities exceeding typical laboratory-scale reactions (e.g., >100 mL), direct neutralization is not recommended. The primary disposal method is incineration via a licensed hazardous waste disposal facility. The material should be collected in a clearly labeled, appropriate waste container and managed according to institutional and local regulations.
-
Small Quantities (Laboratory-Scale Waste): For residual amounts in reaction flasks or small quantities of waste, a controlled hydrolysis (quenching) procedure is the recommended practice prior to final disposal. This process converts the reactive silane into less hazardous, more environmentally benign compounds.
Step-by-Step Protocol for Controlled Hydrolysis (Quenching)
This protocol is designed for the safe neutralization of small quantities of this compound.
Materials Required:
-
Three-necked round-bottom flask of appropriate size (at least 5 times the volume of the waste).
-
Magnetic stirrer and stir bar.
-
Dropping funnel.
-
Inert gas supply (Nitrogen or Argon).
-
Ice bath.
-
Non-polar, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Dioxane).
-
A solution of 1:1 water and a miscible alcohol (e.g., isopropanol or ethanol).
-
pH paper or pH meter.
-
Dilute acid (e.g., 1M HCl) and dilute base (e.g., 1M NaOH) for final pH adjustment.
Procedure:
-
Inert Atmosphere and Cooling: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and an inlet for inert gas. Place the flask in an ice bath to manage the exothermic nature of the hydrolysis. Purge the flask with nitrogen or argon.
-
Dilution: Transfer the this compound waste into the flask. Dilute the waste with an equal volume of a suitable solvent like THF. This helps to better control the reaction rate and dissipate heat.
-
Controlled Addition of Hydrolysis Solution: Begin stirring the diluted waste. Slowly add the water/alcohol solution from the dropping funnel to the stirred, cooled solution. The addition should be dropwise to maintain control over the reaction temperature.
-
Monitoring the Reaction: Continue the slow addition, ensuring the temperature of the reaction mixture does not rise significantly. If the reaction becomes too vigorous, temporarily halt the addition and allow the mixture to cool.
-
Completion of Hydrolysis: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least 2-4 hours to ensure the hydrolysis is complete.
-
Neutralization: Check the pH of the resulting solution. It may be slightly acidic or basic. Neutralize the solution by slowly adding dilute acid or base until the pH is between 6 and 8.[1]
-
Final Disposal: The resulting neutralized aqueous solution, containing isopropanol, polysiloxanes, and salts, can now be collected in an appropriate aqueous hazardous waste container for disposal through your institution's environmental health and safety program. Do not pour the final solution down the sanitary sewer unless explicitly permitted by local regulations and your institution's policies.
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of significant vapor inhalation.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
References
Sources
Mastering the Safe Handling of Methyltris(1-methylethoxy)silane: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher pushing the boundaries of materials science and drug development, the unique properties of organosilane esters like Methyltris(1-methylethoxy)silane present a landscape of opportunity. However, harnessing this potential necessitates an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal protocols. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to foster a laboratory environment where scientific advancement and safety are inextricably linked.
Understanding the Risks: A Prerequisite for Effective Protection
This compound is a versatile chemical intermediate, but its utility is matched by a specific hazard profile that dictates our safety protocols.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation, each carrying the potential for significant harm.
The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1] Furthermore, it is classified as a reproductive toxin (Category 1B), indicating that it may damage fertility or the unborn child.[1] Understanding these classifications is the cornerstone of our risk assessment and subsequent PPE strategy. The causality is clear: direct contact can lead to immediate irritation, while systemic exposure could have long-term reproductive consequences.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. This is not a matter of preference but a scientifically validated necessity to mitigate the identified risks.
Engineering Controls: The Foundation of Safety
Before any discussion of personal gear, it is critical to emphasize the role of engineering controls. These are measures that isolate the hazard from the operator.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred environment, as it provides local exhaust ventilation, capturing vapors at the source and preventing their dispersal into the laboratory atmosphere.
-
Emergency Equipment: Ensure that an emergency eye wash fountain and a safety shower are readily accessible in the immediate vicinity of any potential exposure.[1] In the event of an accidental splash, immediate and copious irrigation is the most effective first aid measure.
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the essential PPE for handling this compound, with detailed explanations of the "why" behind each recommendation.
| PPE Component | Specification | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes and vapors. Chemical goggles form a protective barrier, crucial for preventing the serious eye irritation this chemical can cause.[1][2] The addition of a face shield provides a secondary layer of protection for the entire face, a best practice when transferring larger volumes or during procedures with a higher risk of aerosolization. |
| Hand Protection | Neoprene or nitrile rubber gloves. | These materials have demonstrated resistance to permeation by silane compounds. It is imperative to check the manufacturer's compatibility data for the specific glove model you are using. Double gloving is a recommended practice, especially for prolonged handling, as it provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[1][3] |
| Body Protection | A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn. | The primary goal is to prevent skin contact.[1][4] A standard cotton lab coat offers a basic barrier, but for more involved procedures, a chemically resistant apron made of materials like polyethylene or vinyl provides superior protection. Ensure that lab coats are buttoned and sleeves are not rolled up. |
| Respiratory Protection | Required when engineering controls are insufficient or during emergency situations. An appropriate air-purifying respirator with cartridges suitable for organic vapors should be used. | While a fume hood should be the primary means of controlling inhalation exposure, there are situations, such as a spill or a failure of the ventilation system, where respiratory protection becomes critical.[1][2] A proper respiratory protection program, including fit-testing and training, is essential for the effective use of this equipment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize the risk of exposure at every stage of handling.
Caption: A logical workflow for the safe handling of this compound.
-
Review the Safety Data Sheet (SDS): Before beginning any work, re-familiarize yourself with the hazards and safety precautions outlined in the SDS.[1]
-
Inspect Engineering Controls: Verify that the chemical fume hood is functioning correctly (check the airflow monitor) and that the safety shower and eyewash station are unobstructed.
-
Don Appropriate PPE: Following the guidelines in the table above, put on all required personal protective equipment.
-
Controlled Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Execution of Experiment: Conduct your work within the fume hood, keeping the sash at the lowest practical height.
-
Decontamination: Upon completion of your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove your PPE in a manner that avoids contaminating yourself. The general principle is to remove the most contaminated items first (e.g., outer gloves), followed by the less contaminated items.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental protection.
Waste Segregation and Collection
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste. These should be collected in a separate, clearly labeled container.
Disposal Procedure
-
Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[1][5] Partner with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
-
Licensed Waste Disposal: The disposal of this compound and its associated contaminated waste must be handled by a licensed professional waste disposal service.[5] Never pour this chemical down the drain or dispose of it in the regular trash.
-
Container Management: Ensure that waste containers are kept closed and are stored in a designated, well-ventilated secondary containment area while awaiting pickup.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in your research environment. The principles outlined here are not merely rules to be followed but are grounded in a scientific understanding of the risks and the most effective means of mitigating them.
References
- Gelest, Inc. (2016). Methyltris(methoxyethoxy)silane Safety Data Sheet (SIM6585.0).
- Echemi. (n.d.). Methyltris(methyl ethyl ketoxime)silane SDS.
- Sico Performance Material (Shandong) Co., Ltd. (2020). Material Safety Data Sheet: Methyltris(methylethylketoxime)silane.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Methyltris(methylethylketoxime)silane.
- New Jersey Department of Health. (2000). Hazard Summary: Trimethoxy Silane.
- DAP Products Inc. (2015). Safety Data Sheet: Silicone Max Premium All Purpose Silicone Sealant Clear.
- Gelest, Inc. (2015). Methyltris(methylethylketoximino)silane, tech-95 Safety Data Sheet (SIM6588.0).
- Capot Chemical Co., Ltd. (2019). MSDS of Vinyltris(methylethylketoxime)silane.
- Forsberg, K., & Van den Borre, A. (2000). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
- PPG. (2025). Safety Data Sheet: C1419W TOP GUN 350 SILICONE ALL PURPOSE SEALANT-WHITE.
- Grain Protect. (2024, February 22). Fumigation Segment 5 Personal Protective Equipment [Video]. YouTube.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Storemasta. (2023, July 3). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
